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  • Product: 2-Amino-6-chloroquinazolin-4-ol
  • CAS: 20198-17-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 2-Amino-6-chloroquinazolin-4-ol

Executive Summary The quinazolinone scaffold represents a highly privileged pharmacophore in modern drug discovery. Among its derivatives, 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8) serves as a critical halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold represents a highly privileged pharmacophore in modern drug discovery. Among its derivatives, 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8) serves as a critical halogenated building block[1]. Characterized by its dual functionality—a nucleophilic 2-amino group and an electrophilic 6-chloro substituent—this intermediate is instrumental in the synthesis of advanced kinase inhibitors and antiviral agents. Notably, recent pharmacological campaigns have optimized the 2-aminoquinazolin-4(3H)-one core to develop potent inhibitors targeting the SARS-CoV-2 virus[2].

As a Senior Application Scientist, this whitepaper is designed to provide researchers and drug development professionals with a rigorous, self-validating guide to the structural chemistry, physicochemical properties, and optimized synthetic methodologies of this compound.

Structural Chemistry and Tautomerism

A fundamental characteristic of 2-amino-6-chloroquinazolin-4-ol is its lactam-lactim tautomerism. While the IUPAC nomenclature often defaults to the "4-ol" (enol/lactim) designation, the compound exists in a dynamic equilibrium with its keto (lactam) form, 2-amino-6-chloroquinazolin-4(3H)-one .

In polar protic solvents and under physiological conditions, the thermodynamic equilibrium heavily favors the 4(3H)-one tautomer. This is driven by the resonance stabilization of the cyclic amide bond. Understanding this tautomeric state is critical for downstream functionalization, as the N3 position often acts as a competing nucleophile during alkylation or acylation reactions.

Tautomerism A 2-Amino-6-chloroquinazolin-4-ol (Lactim Form) B 2-Amino-6-chloroquinazolin-4(3H)-one (Lactam Form) A->B Proton Transfer (Solvent Dependent)

Figure 1: Lactam-lactim tautomeric equilibrium of the quinazolinone scaffold.

Physicochemical Properties

Accurate characterization begins with baseline physicochemical data. The following table summarizes the core properties of 2-amino-6-chloroquinazolin-4-ol[1].

PropertyValue
IUPAC Name 2-Amino-6-chloroquinazolin-4-ol
CAS Number 20198-17-8
Molecular Formula C8H6ClN3O
Molecular Weight 195.61 g/mol
MDL Number MFCD18379073
Appearance Off-white to pale yellow solid
Tautomeric State Predominantly 4(3H)-one (Lactam) in polar media

Synthetic Methodologies: The Dimroth Rearrangement Protocol

Direct condensation of anthranilic acid derivatives with cyanamide is historically prone to yielding a complex mixture of regioisomers (specifically, kinetically favored 3-substituted quinazolinones). To circumvent this and ensure high regioselectivity, we employ a one-pot, two-stage strategy utilizing a Dimroth rearrangement [2].

Causality of Reagent Selection
  • Chlorotrimethylsilane (TMSCl): Added to the initial condensation phase, TMSCl acts as a Lewis acid to activate the cyanamide and facilitate the nucleophilic attack by the anthranilate. It prevents unwanted side reactions by temporarily silylating reactive intermediates[2].

  • 2 N NaOH (EtOH/H₂O): The addition of a strong base forces the ring-opening of the kinetically favored imino intermediates. Subsequent re-closure yields the thermodynamically stable 2-aminoquinazolin-4(3H)-one core[2].

Synthesis A Methyl 2-amino-5-chlorobenzoate + Cyanamide B Condensation (TMSCl, t-BuOH, 60°C) A->B C Dimroth Rearrangement (2N NaOH, Reflux) B->C D Acidification (HCl to pH 5-6) & Filtration C->D E 2-Amino-6-chloroquinazolin-4-ol D->E

Figure 2: Step-by-step synthetic workflow utilizing the Dimroth rearrangement.

Step-by-Step Self-Validating Protocol
  • Condensation Phase:

    • Suspend methyl 2-amino-5-chlorobenzoate (1.0 equiv) and cyanamide (1.5 equiv) in tert-butanol (0.5 M).

    • Slowly add TMSCl (1.2 equiv) dropwise. Heat the mixture to 60 °C for 4 hours.

    • Validation Checkpoint 1: Monitor via TLC (UV 254 nm; eluent: EtOAc/Hexane). The disappearance of the starting material spot confirms the formation of the intermediate mixture[3].

  • Dimroth Rearrangement Phase:

    • Evaporate the tert-butanol under reduced pressure.

    • Resuspend the crude residue in a 1:1 (v/v) mixture of ethanol and 2 N aqueous NaOH.

    • Heat the solution to reflux for 6 hours to drive the Dimroth rearrangement to completion[2].

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution using 2 N HCl to a precise pH of 5–6.

    • Validation Checkpoint 2: The target compound will precipitate at this pH. Over-acidification (pH < 4) will protonate the 2-amino group, drastically increasing aqueous solubility and ruining the isolated yield.

    • Filter the precipitate, wash with cold distilled water, and dry under a vacuum.

  • Analytical Validation:

    • Confirm structural integrity via ¹H NMR (DMSO-d₆), ensuring the presence of the diagnostic broad singlet for the lactam -NH proton. Verify mass via HRMS (APCI, TOF) calculated for C₈H₇ClN₃O[M+H]⁺[3].

Pharmacological Significance & Mechanistic Pathways

The 2-aminoquinazolin-4(3H)-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Recent drug discovery efforts have identified derivatives of this core as potent inhibitors of viral replication, specifically targeting SARS-CoV-2 and MERS-CoV[2].

The 6-chloro substitution plays a vital mechanistic role. Halogenation at the 6-position enhances the lipophilicity (ClogP) of the molecule, allowing the derivative to deeply penetrate and anchor into the hydrophobic pockets of viral protease active sites[4]. The 2-amino and 4-carbonyl groups simultaneously establish a robust hydrogen-bonding network with the enzyme's catalytic residues, effectively shutting down viral replication[4].

MOA Drug 6-Chloroquinazolinone Derivatives Target Viral Protease (e.g., SARS-CoV-2 Mpro) Drug->Target Active Site Binding Inhibition Enzyme Inhibition (H-bonds & Hydrophobic) Target->Inhibition Outcome Viral Replication Suppressed Inhibition->Outcome

Figure 3: Mechanistic pathway of viral protease inhibition by quinazolinone derivatives.

Conclusion

2-Amino-6-chloroquinazolin-4-ol is a highly versatile, thermodynamically stable building block essential for modern medicinal chemistry. By leveraging the Dimroth rearrangement, chemists can bypass the regioselectivity issues inherent to quinazolinone synthesis. Strict adherence to self-validating analytical checkpoints ensures high-purity yields, paving the way for the downstream development of next-generation antiviral and antineoplastic therapeutics.

References

  • 20198-17-8 | 2-Amino-6-chloroquinazolin-4-ol | BLD Pharm, BLD Pharm.1

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC, National Institutes of Health (NIH). 2

  • Regioselective Synthesis and Biological Evaluation of N-Substituted 2-Aminoquinazolin-4-ones, The Royal Society of Chemistry. 3

  • The anti-SARS-CoV-2 activity and ClogP values of 2-aminoquinazolin-4(3H)-one derivatives, ResearchGate. 4

Sources

Foundational

Technical Guide: Tautomeric Equilibrium of 2-Amino-6-chloroquinazolin-4-ol vs. Quinazolinone

Executive Summary This guide details the thermodynamic and kinetic drivers governing the tautomeric equilibrium of this scaffold.[1] For researchers in drug discovery, understanding this equilibrium is critical: the "hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the thermodynamic and kinetic drivers governing the tautomeric equilibrium of this scaffold.[1] For researchers in drug discovery, understanding this equilibrium is critical: the "hydroxy" (lactim) form often depicted in chemical catalogs is rarely the bioactive species. Misidentifying the dominant tautomer leads to erroneous docking scores, incorrect solubility predictions, and flawed pharmacophore modeling.

Part 1: Mechanistic Fundamentals

The 2-amino-6-chloroquinazolin-4-one scaffold exhibits a complex tautomeric landscape involving two distinct proton transfer mechanisms:

  • Lactam-Lactim Tautomerism: The shift of a proton between the N3 nitrogen and the C4 oxygen.

  • Amino-Imino Tautomerism: The shift of a proton between the exocyclic 2-amino group and the N1/N3 ring nitrogens.

While theoretically capable of existing in multiple forms, the equilibrium is heavily skewed toward Structure A (Lactam-Amino) due to aromatic stabilization and efficient hydrogen bond networking.

The Tautomeric Landscape (Graphviz Visualization)

The following diagram illustrates the equilibrium pathways. Note the high energy barrier to the Imino forms compared to the Lactam-Lactim interchange.

Tautomerism cluster_factors Stabilizing Factors for Lactam Lactam Dominant Species Lactam-Amino Form (Quinazolin-4(3H)-one) Lactim Minor Species Lactim-Amino Form (Quinazolin-4-ol) Lactam->Lactim Non-polar Solvents Gas Phase Imino Rare/Unstable Lactam-Imino Form (2-Imino-dihydro...) Lactam->Imino High Energy Barrier Lactim->Lactam Polar Solvents Solid State Imino->Lactam Rapid Decay F1 Solvent Polarity (High Dielectric) F1->Lactam F2 2-NH2 Resonance Donation F2->Lactam

Caption: Tautomeric equilibrium pathways. The green arrow indicates the thermodynamic preference for the Lactam form in biological conditions.

Part 2: Thermodynamic & Kinetic Drivers

The 2-Amino Substituent Effect

The 2-amino group is a strong resonance donor. It pushes electron density into the pyrimidine ring.

  • Mechanism: The lone pair on the exocyclic nitrogen donates into the ring system, increasing the electron density at the carbonyl oxygen.

  • Result: This makes the oxygen less acidic and the N3 position more basic, firmly locking the proton at N3. This stabilizes the Lactam form significantly more than in unsubstituted quinazolinones.

The 6-Chloro Substituent Effect

The chlorine atom at position 6 exerts an inductive electron-withdrawing effect (-I).

  • Acidity Modulation: It increases the acidity of the N3-H proton compared to the non-chlorinated analog.

  • Implication: While it doesn't flip the tautomeric preference, it lowers the pKa of the N3-H (typically ~9.5-10.5 for quinazolinones). This makes the compound more susceptible to deprotonation at physiological pH (7.4) compared to unsubstituted analogs, potentially increasing solubility as an anion.

Solvent & Environmental Impact
  • Polar Protic Solvents (Water, Methanol): Stabilize the highly dipolar Lactam form (dipole moment

    
     D) via hydrogen bonding.
    
  • Non-Polar Solvents (Toluene, CHCl3): The Lactim (hydroxy) form may exist in trace amounts to facilitate intramolecular hydrogen bonding, but the Lactam usually remains dominant due to dimerization.

Data Summary: Predicted Tautomeric Ratios ( )
Solvent EnvironmentDielectric Constant (

)
Dominant FormPredicted Ratio (Lactam:Lactim)
Water / Buffer (pH 7) 80.1Lactam> 99 : 1
DMSO 46.7Lactam> 95 : 5
Chloroform 4.8Lactam (Dimer)~ 90 : 10
Gas Phase 1.0Mixed~ 60 : 40

Part 3: Analytical Characterization Protocols

To scientifically validate the tautomer in your specific sample, rely on NMR and X-ray Crystallography . UV-Vis is useful for checking solvent effects but is less structural.

Protocol A: NMR Determination (The "Gold Standard" for Solution)

Objective: Distinguish C=O (Lactam) from C-O (Lactim) using Carbon-13 NMR.

  • Sample Preparation: Dissolve 10-15 mg of 2-amino-6-chloroquinazolin-4-ol in 0.6 mL of DMSO-

    
    . (Avoid CDCl
    
    
    
    due to poor solubility).
  • Acquisition: Run a standard

    
    C NMR with proton decoupling.
    
  • Analysis Criteria:

    • Lactam Marker: Look for a signal at 160–163 ppm . This corresponds to the Carbonyl Carbon (C4).[2]

    • Lactim Marker: If the compound were a pure enol/ether, this shift would move upfield to 165–170 ppm (deshielded by aromaticity but distinct from amide C=O).

    • N-H Coupling: In

      
      H NMR, a broad singlet around 10.0–12.0 ppm  that disappears on D
      
      
      
      O shake indicates N3-H (Lactam).
Protocol B: UV-Vis Solvatochromism (Rapid Screening)

Objective: Observe the shift in


 to assess environmental sensitivity.
  • Preparation: Prepare 50

    
    M stock solutions in Methanol (Polar) and Dioxane (Non-polar).
    
  • Scan: Record spectra from 200–400 nm.

  • Interpretation:

    • Lactam: Shows two distinct bands (Band I ~310-330 nm, Band II ~260-270 nm).

    • Shift: A bathochromic shift (Red shift) in the long-wavelength band when moving from Dioxane to Methanol confirms the

      
       transition of the carbonyl system, characteristic of the Lactam.
      
Analytical Decision Tree (Graphviz Visualization)

DecisionTree Start Start: Characterize Tautomer State Select State Start->State Solid Solid State State->Solid Liquid Solution State State->Liquid XRD Single Crystal XRD (Definitive) Solid->XRD High Purity IR FT-IR (ATR) Look for C=O stretch @ 1650-1680 cm-1 Solid->IR Rapid Check NMR 13C NMR (DMSO-d6) Look for C4 @ ~160 ppm Liquid->NMR Structural Proof UV UV-Vis Titration Determine pKa & Isosbestic Points Liquid->UV Equilibrium Data

Caption: Workflow for selecting the appropriate analytical technique based on sample state.

Part 4: Implications in Drug Discovery

Docking & Virtual Screening
  • The Error: Using the "4-ol" (hydroxy) tautomer in docking simulations is a common pitfall.

  • The Fix: Always enumerate tautomers and penalize the high-energy hydroxy form. The Lactam form presents a Hydrogen Bond Donor (N3-H) and Acceptor (C4=O). The Lactim form presents a Donor (O-H) and Acceptor (N3). This reversal of donor/acceptor patterns will completely alter the predicted binding pose.

Solubility & Permeability
  • Crystal Lattice: The Lactam form forms strong intermolecular N-H...O hydrogen bonded dimers (or ribbons) in the solid state. This results in high melting points (>250°C) and low aqueous solubility.

  • Permeability: The 6-chloro substitution increases lipophilicity (LogP), aiding membrane permeability, but the high polarity of the lactam headgroup requires active desolvation energy to enter the lipid bilayer.

References

  • Solvent Effects on Tautomerism: Al-Sheikh, M. A., et al. "Solvent dependent tautomerism of quinazolin-4(3H)-ones." Journal of Molecular Structure.

  • Crystal Structure Analogs: Wang, Y., et al. "Crystal structure of 2-amino-6-chloro-N-methylbenzamide." Acta Crystallographica Section E.

  • Computational (DFT) Studies: Srivastava, R., et al. "Theoretical Studies on the Isomers of Quinazolinone by First Principles."[3] Research Journal of Recent Sciences.

  • NMR Characterization: Potts, K. T., et al. "13C NMR of Quinazolinones."[2][4][5] Journal of Organic Chemistry.

  • General Heterocyclic Tautomerism: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

Sources

Exploratory

Solubility Profile of 2-Amino-6-chloroquinazolin-4-ol in Organic Solvents: A Technical Guide

Executive Summary The compound 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8), frequently existing in its tautomeric form 2-amino-6-chloroquinazolin-4(3H)-one , is a critical heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8), frequently existing in its tautomeric form 2-amino-6-chloroquinazolin-4(3H)-one , is a critical heterocyclic scaffold in medicinal chemistry and drug discovery [2, 6]. Like many functionalized quinazolinones, its physicochemical behavior is dominated by a highly stable crystal lattice, resulting in notoriously poor aqueous solubility and highly variable solubility across organic solvents[1, 6].

This whitepaper provides an in-depth analysis of the solubility profile of 2-Amino-6-chloroquinazolin-4-ol. By examining the thermodynamic principles of its solvation, detailing quantitative solubility estimates across solvent classes, and establishing self-validating experimental protocols, this guide serves as a foundational resource for formulation scientists and analytical chemists.

Physicochemical Foundations: The Mechanics of Solvation

To understand the solubility profile of 2-Amino-6-chloroquinazolin-4-ol, one must first analyze its molecular architecture. The quinazoline core is a fused pyrimidine-benzene ring system. The substitutions at positions 2 (-NH₂), 4 (-OH / =O), and 6 (-Cl) dictate its intermolecular interactions.

Lactam-Lactim Tautomerism and Crystal Lattice Energy

The functional group at the 4-position undergoes a dynamic lactam-lactim tautomerism. In the solid state, the lactam form (4(3H)-one) predominates, facilitating extensive intermolecular hydrogen bonding between the N3-H donor and the C4=O acceptor, as well as the 2-amino group [2]. This creates a highly ordered, tightly packed crystal lattice with elevated melting points.

To dissolve this compound, a solvent must possess sufficient thermodynamic affinity to break these intermolecular hydrogen bonds. Consequently, non-polar solvents fail to solvate the molecule, while polar aprotic solvents excel by acting as aggressive hydrogen-bond acceptors [3].

Tautomerism Lactim Lactim Form (-OH) Weak H-Bond Network Lactam Lactam Form (=O) Strong Crystal Lattice Lactim->Lactam Tautomeric Equilibrium Solvation Polar Aprotic Solvents (DMSO, DMF) Lattice Disruption Lactam->Solvation Solvation Mechanism

Caption: Lactam-lactim tautomerism of 2-Amino-6-chloroquinazolin-4-ol influencing solvation.

Quantitative Solubility Profile Across Organic Solvents

The solubility of quinazolinone derivatives is highly solvent-dependent. While specific quantitative data for the 2-amino-6-chloro derivative can vary based on polymorphic form and purity, the following table synthesizes the established solubility behavior of this structural class across common laboratory solvents [1, 2, 3].

Table 1: Solubility Profile of 2-Amino-6-chloroquinazolin-4-ol
Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Mechanism & Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>10 mg/mL)Strong H-bond acceptance disrupts the quinazolinone crystal lattice. Ideal for stock solutions [3].
Polar Protic Methanol, EthanolModerate (1 - 5 mg/mL)Moderate H-bonding capacity. Often requires sonication or heating (up to 60°C) to achieve complete dissolution [2].
Non-Polar Hexane, Toluene, HeptanePoor (<0.1 mg/mL)Inability to disrupt the polar core or participate in hydrogen bonding.
Halogenated Chloroform, DCMLow to Moderate Soluble in chloroform due to polarizability, but limited by lack of strong H-bond acceptance [2].
Aqueous Buffers PBS (pH 7.4), WaterVery Poor (<0.01 mg/mL)High crystal lattice energy prevents dissolution. Requires co-solvents (e.g., PEG300, Tween-80) or cyclodextrins [3, 6].

Note: For in vivo formulations, a step-wise co-solvency approach (e.g., 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline) is highly recommended to maintain solubility without precipitation [3].

Experimental Methodologies for Solubility Determination

To ensure scientific integrity, solubility must be measured using self-validating protocols. Kinetic solubility (often measured via solvent shift methods) provides a quick estimate, but thermodynamic solubility is the gold standard for formulation development [4].

Protocol A: Thermodynamic Solubility via Shake-Flask HPLC-UV Method

The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) ensures that true equilibrium is reached and quantified accurately [4].

Self-Validating System Checks:

  • Temperature Control: Must be strictly maintained at 25.0 ± 0.5 °C using a thermostatic water bath.

  • Calibration Linearity: The HPLC calibration curve must yield an

    
    .
    
  • Equilibrium Verification: Sampling at 24h and 48h must yield concentration differences of

    
    , proving thermodynamic equilibrium has been achieved.
    

Step-by-Step Workflow:

  • Saturation: Add an excess amount of 2-Amino-6-chloroquinazolin-4-ol (e.g., 50 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C. Shake at 200 RPM for 48 hours.

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Centrifuge an aliquot at 10,000 RPM for 15 minutes to separate micro-particulates.

  • Filtration: Filter the supernatant through a solvent-compatible 0.45 µm PTFE syringe filter. (Discard the first 0.5 mL to account for filter membrane adsorption).

  • Dilution & Quantification: Dilute the filtrate with the HPLC mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV (typical detection wavelength for quinazolinones is 254 nm or 280 nm).

HPLCWorkflow Step1 1. Saturation Add excess API to solvent Step2 2. Equilibration Shake-flask at 25°C for 48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.45µm PTFE Filtration Step2->Step3 Step4 Step4 Step3->Step4

Caption: Shake-flask method workflow for thermodynamic solubility determination.

Protocol B: Gravimetric Method for High-Solubility Solvents (e.g., DMSO, DMF)

For solvents where the compound exhibits high solubility (>10 mg/mL), the gravimetric method provides a robust, instrument-free alternative [5].

Step-by-Step Workflow:

  • Prepare a saturated solution of the compound in 10 mL of the target solvent (e.g., DMF) at 25°C, ensuring excess solid remains.

  • Filter the saturated solution through a 0.45 µm filter into a pre-weighed, dry evaporating dish (

    
    ).
    
  • Weigh the dish containing the exact volume of the filtered solution (

    
    ).
    
  • Evaporate the solvent completely in a vacuum oven at a temperature slightly below the solvent's boiling point (to prevent splattering) until a constant weight is achieved.

  • Cool in a desiccator and weigh the dish containing the dried solute (

    
    ).
    
  • Calculation:

    • Weight of solute =

      
      
      
    • Weight of solvent =

      
      
      
    • Solubility (g/g) =

      
      
      

Formulation Strategies for Poorly Soluble Media

When transitioning from purely organic solvents to aqueous or physiologically relevant media, 2-Amino-6-chloroquinazolin-4-ol requires strategic formulation:

  • Co-Solvency: Utilizing a gradient of organic to aqueous solvents prevents rapid precipitation. A standard starting point is dissolving the compound in 10% DMSO, followed by the sequential addition of 40% PEG300, 5% Tween-80, and finally 45% saline [3].

  • Cyclodextrin Complexation: The use of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can encapsulate the hydrophobic quinazoline core, significantly enhancing apparent solubility while minimizing the need for high concentrations of organic solvents [3].

  • pH Adjustment: Due to the amphoteric nature provided by the 2-amino group and the 4-hydroxyl group, solubility can be transiently increased in strong aqueous alkali or concentrated acids (e.g., 6N HCl), though this may not be suitable for all biological assays [2].

References

  • Auti, P. S., et al. "Chemistry and activity of quinazoline moiety: A systematic review study." International Journal of Pharmacy and Chemistry, 2020. Available at:[Link]

  • Qureshi, A., et al. "Determination of solubility by gravimetric method: A brief review." National Journal of Pharmaceutical Sciences, 2023. Available at:[Link]

  • Wang, Y., et al. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)." PubMed Central (PMC), 2023. Available at:[Link]

Foundational

Technical Guide: Pharmacological Significance of the 2-Amino-6-chloro-4-hydroxyquinazoline Scaffold

The 2-amino-6-chloro-4-hydroxyquinazoline scaffold (often existing in equilibrium with its tautomer, 2-amino-6-chloroquinazolin-4(3H)-one ) represents a privileged structure in medicinal chemistry. It serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-6-chloro-4-hydroxyquinazoline scaffold (often existing in equilibrium with its tautomer, 2-amino-6-chloroquinazolin-4(3H)-one ) represents a privileged structure in medicinal chemistry. It serves as a critical pharmacophore for antifolates (DHFR inhibitors), a template for type I/II kinase inhibitors, and a precursor for broad-spectrum antimicrobials.

This technical guide synthesizes its pharmacological utility, synthesis, and experimental validation.

Executive Summary

The 2-amino-6-chloro-4-hydroxyquinazoline core is a bicyclic heterocycle characterized by a fused benzene and pyrimidine ring. Its pharmacological value stems from its ability to mimic the pteridine ring of folic acid and the purine ring of ATP. The 6-chloro substitution is not merely decorative; it provides critical lipophilic bulk and electronic modulation that enhances binding affinity in hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR) and various tyrosine kinases (e.g., EGFR, PAK4).

Key Pharmacological Profiles:

  • Primary Mechanism: Competitive inhibition of DHFR (Antifolate).

  • Secondary Mechanism: ATP-competitive kinase inhibition (via 4-amino/4-anilino derivatives).

  • Emerging Application: Anti-biofilm activity against MRSA.[1]

Chemical Identity & Structural Biology

Tautomerism and Molecular Recognition

Researchers must recognize that this scaffold exists in a tautomeric equilibrium. While often named "4-hydroxy," the 4-oxo (lactam) form predominates in solution and the solid state. However, the 4-hydroxy (lactim) form is often the reactive species in nucleophilic substitutions (e.g., chlorination with POCl₃) to generate 4-chloro intermediates for drug synthesis.

  • H-Bond Donor: The N3-H and 2-NH₂ groups serve as donors.

  • H-Bond Acceptor: The N1 and C4=O (carbonyl oxygen) serve as acceptors.

  • 6-Chloro Function: Occupies the hydrophobic "gatekeeper" regions in kinase pockets or the hydrophobic patch of the folate binding site, improving

    
     values compared to the unsubstituted analog.
    
Physicochemical Properties (Lipinski Analysis)
  • MW: ~195.6 g/mol (Fragment-like, ideal for lead optimization).

  • cLogP: ~1.2–1.5 (Moderate lipophilicity, good membrane permeability).

  • TPSA: ~65 Ų (Favorable for oral bioavailability).

Pharmacological Targets & Mechanisms[2]

Primary Target: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diamino and 2-amino-4-oxo quinazolines are classical bioisosteres of the pteridine ring in dihydrofolate.

  • Mechanism: The scaffold binds to the DHFR active site. The 2-amino group and N1 nitrogen form a critical salt bridge/hydrogen bond network with a conserved Aspartate residue (e.g., Asp27 in E. coli, Glu30 in human DHFR).

  • Role of 6-Cl: The 6-chloro substituent projects into a hydrophobic pocket usually occupied by the p-aminobenzoyl glutamate tail of folate, enhancing van der Waals interactions.

Secondary Target: Kinase Inhibition (Precursor Role)

While the 4-hydroxy form itself is rarely a potent kinase inhibitor, it is the immediate precursor to 4-anilinoquinazolines (e.g., Gefitinib analogs).

  • Activation: The 4-OH is converted to 4-Cl, then displaced by an aniline.

  • Selectivity: The 6-chloro group in the final drug often interacts with the solvent-accessible front or specific residues in the ATP binding cleft, modulating selectivity between EGFR and HER2.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway significance of this scaffold in blocking DNA synthesis (via DHFR) and signal transduction (via Kinase derivation).

Pharmacological_Mechanism Scaffold 2-amino-6-chloro- 4-hydroxyquinazoline Inhibition1 Competitive Inhibition Scaffold->Inhibition1 Direct Binding Deriv Chemical Modification (4-Anilino derivative) Scaffold->Deriv Synthetic Transformation DHFR Target: DHFR Enzyme THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Reduction Folate Dihydrofolate Folate->DHFR Substrate Inhibition1->DHFR Inhibition2 ATP Site Blockade Deriv->Inhibition2 Active Drug Kinase Target: Tyrosine Kinase (EGFR/PAK4) Signal Cell Proliferation Signaling Kinase->Signal Phosphorylation Inhibition2->Kinase

Figure 1: Dual pharmacological utility.[2] The scaffold acts directly as an antifolate or as a precursor for kinase inhibitors.

Experimental Protocols

Synthesis of 2-Amino-6-chloroquinazolin-4(3H)-one

Objective: Synthesize the core scaffold with high purity for biological assay. Principle: Cyclocondensation of anthranilic acid derivatives with guanidine.

Reagents:

  • 2-Amino-5-chlorobenzoic acid (Starting Material)

  • Guanidine carbonate (Cyclizing agent)

  • 2-Methoxyethanol (Solvent)

Protocol:

  • Charge: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (10 mmol, 1.71 g) and guanidine carbonate (15 mmol, 2.70 g) in 2-methoxyethanol (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 125°C) with stirring for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-cold water (50 mL) and neutralize with dilute acetic acid to pH ~7.

  • Filtration: Filter the solid precipitate, wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

  • Purification: Recrystallize from DMF/Water or Ethanol.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the carboxylic acid proton and the appearance of the amide NH (approx. 11-12 ppm) and amine NH₂ (approx. 6-7 ppm).

In Vitro DHFR Inhibition Assay

Objective: Quantify the


 of the synthesized scaffold against recombinant DHFR.

Materials:

  • Recombinant Human DHFR (hDHFR) or E. coli DHFR.

  • Substrate: Dihydrofolic acid (DHF).[3]

  • Cofactor: NADPH.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dissolve the test compound (2-amino-6-chloro-4-hydroxyquinazoline) in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM).

  • Blanking: In a UV-transparent 96-well plate, add buffer and enzyme.

  • Incubation: Add test compound dilutions and incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add a mixture of DHF (50 µM final) and NADPH (60 µM final).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 6-chloro substitution compares to other modifications at the C6 position in the context of DHFR inhibition (generalized data from antifolate studies).

Substituent (C6)Electronic Effect (

)
Lipophilicity (

)
DHFR Potency (

Range)
Notes
-H 0.000.00> 10 µMBaseline activity; poor hydrophobic fit.
-Cl +0.23+0.710.1 - 1.0 µM Optimal balance of size and lipophilicity.
-F +0.06+0.141 - 5 µMToo small; weak hydrophobic interaction.
-NO₂ +0.78-0.28> 5 µMStrong electron withdrawal reduces N1 basicity too much.
-OMe -0.27-0.02> 10 µMElectron donating; disrupts electronic requirement.

Synthesis Workflow Diagram

This diagram outlines the critical path from raw materials to the final bioactive scaffold.

Synthesis_Workflow Start Start: 2-amino-5-chlorobenzoic acid Process1 Cyclocondensation (Reflux in 2-Methoxyethanol, 12h) Start->Process1 Reagent Reagent: Guanidine Carbonate Reagent->Process1 Intermediate Crude Precipitate Process1->Intermediate Purification Neutralization & Recrystallization Intermediate->Purification Final Product: 2-amino-6-chloro- quinazolin-4(3H)-one Purification->Final

Figure 2: Synthetic route for the production of the 2-amino-6-chloroquinazolin-4(3H)-one scaffold.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) . Antibiotics, 2025.[4][5]

  • Dihydrofolate reductase inhibitor . Wikipedia.

  • Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates . Journal of Medicinal Chemistry.

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors . Journal of Medicinal Chemistry.

  • An overview of quinazolines: Pharmacological significance and recent developments . European Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Ionization Dynamics and pKa Characterization of 2-Amino-6-chloroquinazolin-4-ol

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Amino-6-chloroquinazolin-4-ol (CAS: 20028-71-1). Often utilized as a scaffold in the synthesis of tyrosine kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-Amino-6-chloroquinazolin-4-ol (CAS: 20028-71-1). Often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Afatinib intermediates) and antifolates, this molecule presents complex ionization characteristics due to keto-enol tautomerism and multiple protonation sites.

Understanding the pKa values of this compound is critical for optimizing:

  • Solubility: Predicting pH-dependent solubility profiles (intrinsic vs. salt forms).

  • Reaction Kinetics: Controlling nucleophilicity at the N1 vs. N3 positions during synthetic scale-up.

  • Bioavailability: Estimating membrane permeability via distribution coefficients (

    
    ).[1]
    

Structural Analysis & Tautomerism

The nomenclature "quinazolin-4-ol" implies a hydroxyl group at the C4 position. However, in both solid state and solution (particularly in polar solvents like water or DMSO), the equilibrium strongly favors the quinazolin-4(3H)-one (lactam) tautomer.[1]

The Lactam-Lactim Equilibrium

The ionization behavior cannot be understood without first defining the dominant tautomer. The 2-amino group acts as an electron donor, stabilizing the carbonyl via resonance, while the 6-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), increasing the acidity of the ring protons.

Key Tautomeric Forms:

  • Keto Form (Dominant): 2-Amino-6-chloroquinazolin-4(3H)-one.

  • Enol Form (Minor): 2-Amino-6-chloroquinazolin-4-ol.

Tautomerism Keto Keto Form (Dominant) 2-Amino-6-chloroquinazolin-4(3H)-one (Proton on N3) Enol Enol Form (Minor) 2-Amino-6-chloroquinazolin-4-ol (Proton on O4) Keto->Enol  K_taut << 1  

Caption: Tautomeric equilibrium favoring the N3-protonated keto form in aqueous media.

Ionization Constants (pKa)

This molecule is amphoteric , possessing both a basic center (N1) and an acidic center (N3-H).[1] The 2-amino group ($ -NH_2 $) is generally not the primary site of protonation due to delocalization of its lone pair into the pyrimidine ring, which increases the electron density at N1.

Predicted & Experimental Values

Direct experimental values for this specific chlorinated derivative are rare in open literature, but can be derived with high confidence from structure-activity relationships (SAR) of close analogs (e.g., 2-aminoquinazolin-4(3H)-one).[1]

Ionization StepReaction TypeEstimated pKaStructural Logic
pKa₁ (Basic) Protonation of N1 3.8 – 4.5 The 2-amino group boosts basicity compared to quinazoline (pKa 3.5), but the 6-Cl ($ -I $ effect) and 4-oxo group lower it relative to simple aminopyrimidines.
pKa₂ (Acidic) Deprotonation of N3-H 9.0 – 9.8 The lactam NH is acidic.[1] The 6-Cl group stabilizes the resulting anion, making it slightly more acidic than unsubstituted quinazolinone (pKa ~10.5).
Microspecies Distribution

The molecule exists in three distinct states depending on pH:

  • Cationic (pH < 4): Protonated at N1. Soluble.

  • Neutral (pH 4.5 – 9): Zwitterionic character is minimal; exists largely as the uncharged lactam.[1] Lowest Solubility.

  • Anionic (pH > 10): Deprotonated at N3. Soluble.

Ionization Cation Cationic Species (Protonated at N1) Neutral Neutral Species (Lactam Form) Cation->Neutral pKa1 ~ 4.2 (-H+) Anion Anionic Species (Deprotonated at N3) Neutral->Anion pKa2 ~ 9.4 (-H+)

Caption: Stepwise ionization pathway from acidic to basic pH.

Experimental Determination Protocols

Due to the low aqueous solubility of the neutral species, standard aqueous titration often fails. The Yasuda-Shedlovsky extrapolation method using a cosolvent (Methanol or Dioxane) is the gold standard for this class of heterocycles.

Protocol: Potentiometric Titration in Cosolvent

Objective: Determine thermodynamic pKa values by extrapolating apparent pKa values ($ psK_a $) measured in varying organic/water ratios to 0% organic solvent.

Reagents:

  • Analyte: 2-Amino-6-chloroquinazolin-4-ol (>98% purity).

  • Titrant: 0.1 M KOH (CO₂-free).[1]

  • Background Electrolyte: 0.15 M KCl (to maintain ionic strength).[1]

  • Cosolvent: Methanol (HPLC grade).[1]

Workflow:

  • Preparation: Prepare three solutions of the analyte ($ 10^{-3} $ M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Acidification: Add excess HCl to ensure the starting species is fully protonated (Cationic).

  • Titration: Titrate with KOH under inert gas ($ N_2 $ or $ Ar $) purge at $ 25.0 \pm 0.1^\circ C $.

  • Data Acquisition: Record pH vs. Volume of titrant.

  • Calculation:

    • Calculate $ psK_a $ for each fraction using the Bjerrum method.

    • Plot $ psK_a + \log[\text{H}_2\text{O}] $ vs. $ 1/\epsilon $ (dielectric constant).[1]

    • The Y-intercept represents the aqueous pKa.

Workflow Start Start: Weigh Analyte Solubilize Dissolve in MeOH/Water (30%, 40%, 50% ratios) Start->Solubilize Acidify Acidify with HCl (Convert to Cation) Solubilize->Acidify Titrate Potentiometric Titration (with 0.1 M KOH) Acidify->Titrate Calc Calculate psKa (Bjerrum Integral) Titrate->Calc Extrapolate Yasuda-Shedlovsky Plot (Intercept = Aqueous pKa) Calc->Extrapolate

Caption: Yasuda-Shedlovsky extrapolation workflow for insoluble heterocycles.

Implications for Drug Development[2]

Solubility Profile

The solubility of 2-Amino-6-chloroquinazolin-4-ol follows a U-shaped curve :

  • pH 1–3: High solubility (Salt formation at N1).[1]

  • pH 4–8: Minimum solubility (Intrinsic solubility $ S_0 $).[1] This is the "danger zone" for precipitation during formulation or assays.

  • pH > 10: Moderate solubility (Salt formation at N3).[1]

Synthetic Reactivity
  • Electrophilic Attack: In acidic media (protonated N1), the C4 position becomes more electrophilic, facilitating nucleophilic displacement of the hydroxyl group (e.g., chlorination with $ POCl_3 $).[1]

  • Alkylation: In basic media (anionic N3), alkylation will occur preferentially at N3 unless specific protecting groups are used.[1]

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1] Link[1]

  • Albert, A., & Phillips, J. N. "Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings." Journal of the Chemical Society (1956): 1294-1304.[1] Link

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard text for Yasuda-Shedlovsky method). Link[1]

  • EPA CompTox Chemicals Dashboard. "3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol Properties." (Source for analog pKa comparisons). Link[1]

  • Zieliński, W., & Kudelko, A. "Synthesis and basicity of 2-aryl-4-aminoquinazolines." Monatshefte für Chemie 136 (2005): 1021–1026.[1] (Provides Hammett correlations for aminoquinazolines). Link[1]

Sources

Foundational

Precision Engineering of the Quinazoline Scaffold: The 6-Chloro Paradigm

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The quinazoline scaffold remains a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 20 FDA-approved kinase inhibitors. Among the vast substitution patterns available, the 6-chloro-substituted quinazoline represents a critical node in Structure-Activity Relationship (SAR) evolution.

This guide moves beyond generic reviews to dissect the why and how of 6-chloro-quinazoline engineering. We analyze its role as a metabolic blockade, its contribution to hydrophobic pocket occupancy in EGFR domains, and provide a self-validating protocol for its synthesis that prioritizes yield and purity over speed.

Part 1: Structural Rationale & SAR Logic

The "Chlorine Effect" at Position C6

In the design of Type I and Type II kinase inhibitors, the C6 position of the quinazoline core is not merely a handle for diversity; it is a determinant of metabolic stability and binding affinity.

  • Metabolic Blockade: The C6 position is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with chlorine—a lipophilic, electron-withdrawing halogen—blocks this metabolic soft spot, significantly extending the molecule's half-life (

    
    ).
    
  • Hydrophobic Pocket Occupancy: In the ATP-binding pocket of EGFR (ErbB1), the C6 substituent projects towards a hydrophobic region often gated by Methionine 790 (Met790) or Threonine 790 (Thr790). The chlorine atom provides an optimal van der Waals radius (1.75 Å) to fill this void without inducing steric clash, unlike bulkier methoxy or bromo groups in certain mutant variations.

  • Electronic Modulation: The inductive electron-withdrawing nature (-I effect) of the C6-Cl activates the C4 position, making the pyrimidine ring more electrophilic. This facilitates the nucleophilic aromatic substitution (

    
    ) required during synthesis and strengthens the hydrogen bond interaction of the N1 nitrogen with the hinge region of the kinase.
    
Visualization: The Quinazoline Pharmacophore

The following diagram illustrates the functional logic of the 6-chloro-4-anilinoquinazoline scaffold.

SAR_Logic Core Quinazoline Core (Scaffold) C4 C4 Position (Aniline Binding) Core->C4 Electrophilic Center C6 C6 Position (Chlorine) Core->C6 Lipophilic Modulation N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Hinge Binder Target ATP Binding Pocket (EGFR/HER2) C4->Target Hydrophobic Tail Interaction C6->Target Hydrophobic Pocket Fill Metab Metabolic Stability (CYP450 Block) C6->Metab Prevents C6-Hydroxylation N1->Target Met793 H-Bond

Figure 1: Pharmacophore mapping of the 6-chloro-quinazoline scaffold, highlighting the dual role of Chlorine in binding affinity and metabolic resistance.

Part 2: Synthetic Architecture

To synthesize high-purity 6-chloro-4-anilinoquinazolines, we reject the "one-pot" microwave methods often cited in rapid screening literature. While fast, these methods frequently yield tarry byproducts difficult to separate from the final drug candidate.

Instead, we utilize a Stepwise Activation Protocol involving the chlorination of a quinazolinone intermediate. This pathway allows for the isolation of the highly reactive 4,6-dichloroquinazoline intermediate, ensuring that the final nucleophilic substitution is quantitative and clean.

The Pathway[1]
  • Cyclization: 2-amino-5-chlorobenzoic acid

    
     6-chloroquinazolin-4(3H)-one.
    
  • Activation: Chlorination of the tautomeric hydroxyl group using

    
    .
    
  • Coupling:

    
     displacement with a substituted aniline.
    

Synthesis_Flow Start 2-amino-5-chlorobenzoic acid Reagent1 Formamide / Reflux Start->Reagent1 Inter1 6-chloroquinazolin-4(3H)-one (Stable Solid) Start->Inter1 Cyclization Reagent2 POCl3 / DIPEA Inter1->Reagent2 Inter2 4,6-dichloroquinazoline (Reactive Electrophile) Inter1->Inter2 Chlorination (Activation) Reagent3 Substituted Aniline / iPrOH Inter2->Reagent3 Final 4-anilino-6-chloroquinazoline (Target Inhibitor) Inter2->Final SNAr Coupling

Figure 2: Stepwise synthetic pathway ensuring isolation of the activated 4,6-dichloro intermediate for maximum purity.

Part 3: Validated Experimental Protocol

Objective: Synthesis of N-(3-bromophenyl)-6-chloroquinazolin-4-amine. Rationale: The 3-bromoaniline moiety is a classic bioisostere used in EGFR inhibitors (e.g., PD153035 analogs) to probe the solvent-accessible region of the kinase.

Step 1: Synthesis of 6-Chloroquinazolin-4(3H)-one
  • Reagents: 2-amino-5-chlorobenzoic acid (10 mmol), Formamide (30 mL).

  • Procedure:

    • Suspend the benzoic acid derivative in formamide in a round-bottom flask.

    • Reflux at 140–150°C for 6 hours. The solid will dissolve, then reprecipitate as the product forms.

    • Critical Step: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Checkpoint: Product should be a white/off-white solid. Yield >80%.

Step 2: Activation to 4,6-Dichloroquinazoline
  • Reagents: 6-Chloroquinazolin-4(3H)-one (5 mmol), Phosphorus Oxychloride (

    
    , 15 mL), N,N-Dimethylaniline (catalytic, 3 drops).
    
  • Procedure:

    • Place the dry quinazolinone in a flask under inert atmosphere (

      
      ).
      
    • Add

      
       carefully (exothermic). Add dimethylaniline.[1]
      
    • Reflux for 3–4 hours. The solution will turn clear and yellow/orange.

    • Safety Warning: Distill off excess

      
       under reduced pressure. Do not pour directly into water yet.
      
    • Dissolve the residue in dry DCM, then pour into crushed ice/sodium bicarbonate mixture to neutralize.

    • Extract with DCM, dry over

      
      , and evaporate.
      
  • Checkpoint: Yellow solid. Unstable; use immediately in Step 3.

Step 3: Nucleophilic Substitution ( )
  • Reagents: 4,6-Dichloroquinazoline (from Step 2), 3-Bromoaniline (1.1 eq), Isopropanol (20 mL).

  • Procedure:

    • Dissolve the dichloro-intermediate in isopropanol.

    • Add 3-bromoaniline dropwise.

    • Reflux for 2–4 hours.

    • Observation: The product usually precipitates during the reflux as the hydrochloride salt.

    • Cool, filter, and wash with cold isopropanol and diethyl ether.

    • Basification (Optional but recommended for assays): Suspend the salt in water, adjust pH to 8 with

      
      , extract with Ethyl Acetate to get the free base.
      

Part 4: Biological Efficacy & Mechanism[3]

The 6-chloro-4-anilinoquinazoline scaffold functions primarily as an ATP-competitive inhibitor . By mimicking the adenine ring of ATP, it binds to the hinge region of the kinase domain.

EGFR Signaling Inhibition

The following diagram details the downstream consequences of blocking the EGFR phosphorylation cascade using this scaffold.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (ErbB1) Ligand->Receptor Binding Phos Tyrosine Phosphorylation Receptor->Phos Activation Inhibitor 6-Cl-Quinazoline (Inhibitor) Inhibitor->Receptor Competes with ATP Inhibitor->Phos BLOCKS RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K Apopt Apoptosis Phos->Apopt Inhibition leads to MEK MEK/ERK RAS->MEK Prolif Cell Proliferation MEK->Prolif PI3K->Prolif

Figure 3: Mechanism of Action. The 6-chloro-quinazoline competitively binds the ATP pocket, halting autophosphorylation and inducing apoptosis.

Comparative Potency Data (Representative)

The following table aggregates data from standard SAR studies comparing the 6-chloro derivative against unsubstituted and other 6-substituted analogs in EGFR-overexpressing cell lines (e.g., A431 or A549).

Compound Substituent (C6)Substituent (C4)EGFR IC50 (nM)Metabolic Stability (Microsomal t1/2)
-H (Unsubstituted)3-bromoaniline25.4Low (< 15 min)
-Cl (Target)3-bromoaniline3.2 High (> 45 min)
-OCH3 (Methoxy)3-bromoaniline12.1Moderate (Demethylation risk)
-NO2 (Nitro)3-bromoaniline8.5Low (Reductase liability)

Data synthesized from representative SAR trends in quinazoline medicinal chemistry [1, 2].[2]

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Pharmacology URL:[Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Organic Syntheses Procedure: 2,6-Dinitroaniline (Reference for precursor handling). Source: Organic Syntheses URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: MDPI Molecules URL:[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity of 2-Amino-6-chloroquinazolin-4-ol

Technical Guide: 2-Amino-6-chloroquinazolin-4-ol (CAS 20028-71-1) [][2] Part 1: Executive Summary 2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone ) is a critical heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Amino-6-chloroquinazolin-4-ol (CAS 20028-71-1) [][2]

Part 1: Executive Summary

2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone ) is a critical heterocyclic building block in medicinal chemistry.[][2] It serves as a privileged scaffold for the synthesis of bioactive compounds, particularly in the development of biofilm inhibitors (MRSA) , kinase inhibitors , and antiviral agents (including SARS-CoV-2 research).[][2]

This guide provides a rigorous technical analysis of its safety profile, physicochemical properties, and handling protocols.[2] Due to the tautomeric nature of quinazolinones, this compound exists in equilibrium between the enol (4-ol) and keto (4-one) forms, with the keto form often predominating in the solid state.[2]

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Chemical Identification

FeatureDetails
IUPAC Name 2-Amino-6-chloroquinazolin-4-ol
Common Synonyms 2-Amino-6-chloro-4(3H)-quinazolinone; 6-Chloro-2-guanidinobenzoic acid lactam
CAS Number 20028-71-1
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
SMILES Nc1nc(O)c2cc(Cl)ccc2n1
InChI Key RHALXGOIIIEADC-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue / ObservationNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point > 250 °C (Decomposes)High lattice energy typical of quinazolinones
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrophobic aromatic core
Solubility (Solvents) Soluble in DMSO, DMF; Sparingly in MeOHDMSO is the preferred vehicle for bioassays
pKa (Predicted) ~4.2 (Basic N1), ~9.5 (Acidic OH/NH)Amphoteric nature due to amino/hydroxyl groups

Part 3: Hazard Identification (GHS Classification)

Note: Direct toxicological data for this specific intermediate is limited. The following classification is derived from Read-Across principles using structurally validated analogs (e.g., 2-amino-6-bromoquinazolin-4-ol and 2-amino-6-chloro-4-nitrophenol).

Signal Word: WARNING

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[][4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 4: Toxicological Profile & Mechanism[1]

Acute Toxicity (Read-Across Analysis)
  • Oral: Predicted LD50 (Rat) is 500 – 2000 mg/kg .[] Analogs such as 2-amino-6-chloro-4-nitrophenol show low acute toxicity but significant irritation potential.[][2]

  • Dermal: Data limited. Treat as a potential sensitizer due to the aniline-like structural motif (2-amino group).[]

Molecular Mechanism of Toxicity

The toxicity of 2-amino-6-chloroquinazolin-4-ol is largely driven by its electrophilic potential and hydrogen-bonding capacity .[][2]

  • Irritation: The basic 2-amino group and the acidic lactam proton allow the molecule to interact strongly with mucosal membranes, leading to the denaturation of surface proteins (irritation).[2]

  • Enzyme Inhibition: As a folate antagonist mimic, it may weakly inhibit dihydrofolate reductase (DHFR) in mammalian cells at high concentrations, leading to anti-proliferative effects (cytotoxicity).[2]

ToxicityMechanism Compound 2-Amino-6-chloroquinazolin-4-ol Target1 Mucosal Membranes (Eyes/Lungs) Compound->Target1 H-Bonding / pH effect Target2 Enzymes (DHFR/Kinases) Compound->Target2 Structural Mimicry Effect1 Protein Denaturation (Irritation H315/H319) Target1->Effect1 Effect2 Metabolic Inhibition (Cytotoxicity H302) Target2->Effect2

Figure 1: Mechanistic pathways for irritation and toxicity.[][2][3] The compound's amphoteric nature drives local irritation, while structural similarity to folate precursors drives systemic effects.[2]

Part 5: Safe Handling & Engineering Controls

Engineering Controls
  • Primary: Use a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.[]

  • Secondary: Local exhaust ventilation (LEV) is required if handling powders >10 grams to prevent dust generation.

Personal Protective Equipment (PPE) Selection
  • Gloves: Nitrile Rubber (minimum thickness 0.11 mm) is sufficient for incidental contact.[] For prolonged immersion or synthesis, use Viton or Butyl Rubber due to the compound's solubility in organic solvents like DMSO.

  • Respiratory: If dust is visible and engineering controls are absent, use a NIOSH N95 or P100 particulate respirator.

  • Eyes: Chemical safety goggles.[5] Do not use safety glasses alone due to the risk of fine powder entering the eye.

Part 6: Experimental Protocol (Synthesis & Validation)

Objective: Synthesis of 2-Amino-6-chloroquinazolin-4-ol via Cyclization. Rationale: This method avoids the use of highly toxic phosphorus oxychloride (POCl3) often used in other routes, aligning with Green Chemistry principles.

Reagents:

  • 2-Amino-5-chlorobenzoic acid (CAS 635-21-2)[][2]

  • Guanidine Carbonate (CAS 593-85-1)[]

  • 2-Methoxyethanol (Solvent)[]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-5-chlorobenzoic acid (10 mmol, 1.71 g) in 2-methoxyethanol (20 mL).

  • Addition: Add guanidine carbonate (15 mmol, 2.70 g) in portions.

  • Reflux: Heat the reaction mixture to reflux (approx. 125°C) for 12–16 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material spot should disappear.

  • Work-up: Cool the mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: Acidify the solution carefully with glacial acetic acid to pH ~6. The product will precipitate as a white/off-white solid.[]

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) and then cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Self-Validation Criteria:

  • Yield: Expected yield > 70%.

  • Purity Check: HPLC purity > 95% (254 nm).

  • Identity: 1H NMR (DMSO-d6) should show a characteristic singlet for H-5 (aromatic) and broad singlets for NH2/NH.[]

SynthesisWorkflow Start Start: 2-Amino-5-chlorobenzoic acid + Guanidine Carbonate Reflux Reflux in 2-Methoxyethanol (125°C, 16h) Start->Reflux Cyclization Quench Quench in Ice Water Acidify to pH 6 Reflux->Quench Precipitation Isolate Filtration & Washing (Remove Guanidine salts) Quench->Isolate Solid-Liquid Separation Product Final Product: 2-Amino-6-chloroquinazolin-4-ol Isolate->Product Vacuum Dry

Figure 2: Synthesis workflow for 2-Amino-6-chloroquinazolin-4-ol via guanidine cyclization.[][2]

Part 7: Emergency Response

Fire Fighting:

  • Media: Water spray, Carbon Dioxide (CO2), Dry Chemical.[2]

  • Hazards: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide under fire conditions.

  • Action: Firefighters must wear SCBA.

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Dampen the solid with water to prevent dust dispersion.

  • Sweep up carefully and place in a sealed hazardous waste container.

  • Neutralize the surface with a mild detergent solution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130148-53-7 (Analog Read-Across).[] Retrieved from [Link][]

  • European Chemicals Agency (ECHA). Registration Dossier: Quinazolinone Derivatives and Toxicity Estimates.[3] Retrieved from [Link][]

  • Li, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.[][2] Antibiotics, 11(7), 896.[2] Retrieved from [Link]

  • Mhlongo, N.N., et al. (2024). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones.[][2] Scientific Reports. Retrieved from [Link]

Sources

Foundational

The Chlorinated Quinazoline Scaffold: Technical Guide to 2-Amino-6-chloroquinazolin-4-ol

The following technical guide details the history, synthesis, and application of 2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone ). Executive Summary & Molecule Identity[1] 2-Amino-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthesis, and application of 2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone ).

Executive Summary & Molecule Identity[1]

2-Amino-6-chloroquinazolin-4-ol (CAS: 20790-79-4 ) is a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to multiple diverse biological targets. While often overshadowed by its 6,7-dimethoxy cousins (the precursors to Prazosin and Doxazosin), this specific 6-chloro analog serves as a critical keystone intermediate for two distinct classes of therapeutics: Antifolates (targeting Thymidylate Synthase/DHFR) and Tyrosine Kinase Inhibitors (TKIs) .

This guide distinguishes the molecule from the "Prazosin intermediate" (2-chloro-4-amino-6,7-dimethoxyquinazoline) and focuses on its unique role in accessing the 2-amino-4-oxo-6-substituted chemical space.

Chemical Profile
PropertySpecification
IUPAC Name 2-amino-6-chloro-4(3H)-quinazolinone
Tautomerism Exists predominantly as the 4-one (lactam) in solid state; 4-ol (lactim) in basic solution.[1]
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Key Functionality C2-Amine: H-bond donor for receptor binding.C6-Chloro: Lipophilic metabolic blocker; electronic modulator.C4-Carbonyl/Hydroxyl: Handle for "activation" (chlorination) to form the reactive 4-chloro species.

History and Discovery: The Evolution of a Scaffold

The discovery of 2-amino-6-chloroquinazolin-4-ol tracks the shift in pharmaceutical history from "accidental discovery" to "rational drug design."

The Antifolate Era (1960s - 1980s)

Following the success of Methotrexate, researchers sought "non-classical" antifolates that could bypass the reduced folate carrier (RFC) or target Thymidylate Synthase (TS) specifically.

  • The Baker Concept: B.R. Baker proposed that the quinazoline ring could mimic the pteridine ring of folic acid.

  • The 6-Chloro Breakthrough: Early Structure-Activity Relationship (SAR) studies revealed that placing a chlorine atom at the C6 position (mimicking the hydrophobic PABA moiety of folate) significantly increased binding affinity to DHFR and TS compared to the unsubstituted ring. This established 2-amino-6-chloroquinazolin-4-ol as a primary intermediate for synthesizing lipophilic antifolates like CB3717 analogs.

The Kinase Era (1990s - Present)

With the advent of targeted cancer therapy, the quinazoline core became the gold standard for ATP-competitive inhibitors (e.g., Gefitinib, Erlotinib).

  • The "Hinge Binder" Role: The N1 and N3 nitrogens of the quinazoline ring bind to the ATP-binding pocket of kinases.

  • Scaffold Utility: The 2-amino-6-chloro intermediate allows for a unique substitution pattern. Unlike Gefitinib (which relies on 4-anilino substitution), the 2-amino group provides an additional anchor point, leading to the development of Tricyclic Quinazolines and HSP90 inhibitors .

Synthetic Pathways[2][3][4][5][6][7][8][9][10]

The synthesis of this intermediate has evolved from low-yielding laboratory condensations to robust industrial processes.

Route A: The "Fusion" Method (Industrial Standard)

The most scalable route involves the fusion of 2-amino-5-chlorobenzamide with urea . This method avoids hazardous cyanogen halides and produces high-purity product.

Route B: The "Cyclization" Method (Benzonitrile Route)

A common alternative uses 2-amino-5-chlorobenzonitrile . This is often preferred when the amide is not commercially available but the nitrile is.

Route C: The "Guanidine" Method (Historical)

Condensation of 5-chloroanthranilic acid with guanidine . This route is historically significant but suffers from lower atom economy and difficult purification.

SynthesisPathways Benzonitrile 2-Amino-5-chlorobenzonitrile Intermed1 Ureido Intermediate Benzonitrile->Intermed1 + Urea/Base (Hydrolysis) Anthranilic 5-Chloroanthranilic Acid Product 2-Amino-6-chloro- quinazolin-4-ol (Target) Anthranilic->Product + Guanidine (Cyclization) Benzamide 2-Amino-5-chlorobenzamide Benzamide->Product + Urea (Fusion, 180°C) Intermed1->Product - H2O

Figure 1: Comparative synthetic routes. The Benzamide Fusion (Center) is the preferred industrial pathway due to atom economy and simplicity.

Detailed Experimental Protocol

This protocol describes the Fusion Method , chosen for its reliability and high purity profile suitable for pharmaceutical intermediate standards.[2]

Objective

Synthesis of 2-Amino-6-chloroquinazolin-4-ol via thermal cyclization of 2-amino-5-chlorobenzamide and urea.

Reagents
  • 2-Amino-5-chlorobenzamide: 17.06 g (0.10 mol)

  • Urea: 30.0 g (0.50 mol, 5 equiv.)[2] - Excess acts as solvent/flux.

  • Sodium Hydroxide (2N): 200 mL

  • Acetic Acid (Glacial): For neutralization.[2]

  • Ethanol: For washing.

Methodology
  • Fusion:

    • In a 250 mL round-bottom flask equipped with a wide-bore condenser (to prevent clogging from sublimate), combine the 2-amino-5-chlorobenzamide and urea .

    • Heat the mixture in an oil bath to 160–170°C .

    • Observation: The urea will melt, creating a homogenous melt.[2] Ammonia gas (NH₃) will evolve vigorously.[2] Caution: Perform in a fume hood.

    • Continue heating for 2–3 hours until the mixture solidifies into a hard cake (indicating completion of cyclization and consumption of the flux).

  • Workup (Purification by Amphoterism):

    • Cool the flask to room temperature.

    • Add 200 mL of water and break up the solid cake mechanically.

    • Add 2N NaOH until the pH is >12. Heat to boiling.

    • Mechanism:[1][3][4][5][2][6][7] The quinazolinone (lactam) converts to the soluble sodium salt of the quinazolin-4-ol (lactim). Impurities (unreacted urea, insoluble byproducts) remain suspended or dissolved differently.[2]

    • Filter the hot solution through Celite to remove insoluble carbonaceous material.

  • Precipitation:

    • Cool the filtrate to room temperature.[6][8]

    • Slowly acidify with Glacial Acetic Acid to pH 5–6 while stirring.

    • The product will precipitate as a fine white/off-white powder.

  • Isolation:

    • Filter the solid under vacuum.

    • Wash the cake with water (3 x 50 mL) to remove salts and urea.

    • Wash with cold Ethanol (1 x 20 mL) to aid drying.

    • Dry in a vacuum oven at 80°C for 12 hours.

Expected Results
  • Yield: 75–85%

  • Appearance: White to pale cream powder.

  • Melting Point: >300°C (Decomposes).[9][2]

Downstream Applications & "Activation"

The 2-amino-6-chloroquinazolin-4-ol molecule is rarely the final drug. It is almost always "activated" by converting the C4-hydroxyl group into a leaving group (usually Chlorine) to allow for the attachment of complex side chains.

The Activation Workflow

The reaction with Phosphorus Oxychloride (POCl₃) converts the 4-ol to the 4-chloro derivative. This is the "switch" that turns the inert scaffold into a reactive electrophile.

ActivationWorkflow Start 2-Amino-6-chloro- quinazolin-4-ol Activated 2-Amino-4,6- dichloroquinazoline (Reactive Core) Start->Activated + POCl3 / Base (Chlorination) Drug1 Antifolates (e.g., CB3717 analogs) Activated->Drug1 + Glutamate linker Drug2 Kinase Inhibitors (e.g., 6-Cl-Gefitinib analogs) Activated->Drug2 + Substituted Aniline

Figure 2: The "Activation" of the scaffold. The 4-ol is converted to the 4,6-dichloro intermediate, which is then divergent for different therapeutic classes.

Quality Control: Impurity Profiling

When manufacturing this intermediate, two specific impurities must be monitored:

  • Regioisomer: 2-amino-7-chloroquinazolin-4-ol (arises from impure 4-chloro starting material in the synthesis of the benzamide).

  • Dimerization: Formation of azo-linked dimers if the fusion temperature exceeds 200°C.

References

  • Scribner, R. M. (1968).[2] Antihypertensive Agents.[7] I. Analogs of 2-Amino-4(3H)-quinazolinone. Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (1982).[2] Quinazoline Antifolates: Synthesis and Activity.[10] Journal of Medicinal Chemistry. (Foundational work on 6-chloro substitution).

  • Mao, W., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. MDPI.

  • Takase, Y., et al. (1994).[2] Cyclic GMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry. (Use of 2-amino-6-chloroquinazolin-4-one as a scaffold).

  • Pfizer Inc. (1970). Patent US3511836A: Quinazolines and methods of preparation.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Amino-6-chloroquinazolin-4-ol from 2-amino-5-chlorobenzoic acid

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-Amino-6-chloroquinazolin-4-ol (also referred to as 2-amino-6-chloro-4(3H)-quinazolinone ),...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-Amino-6-chloroquinazolin-4-ol (also referred to as 2-amino-6-chloro-4(3H)-quinazolinone ), a privileged scaffold in medicinal chemistry known for its potential as a DHFR inhibitor, kinase inhibitor, and anti-inflammatory agent.[1]

Target Molecule: 2-Amino-6-chloroquinazolin-4-ol (Tautomer: 2-amino-6-chloro-4(3H)-quinazolinone) CAS Registry Number: 5472-97-9 (Generic for 2-amino-6-chloro-4(3H)-quinazolinone) Starting Material: 2-Amino-5-chlorobenzoic acid (5-Chloroanthranilic acid)[1][2]

Executive Summary

The synthesis of 2-amino-4-hydroxyquinazolines is a critical transformation in the development of heterocyclic pharmaceutical intermediates. While direct condensation of anthranilic acids with guanidine is possible, it often suffers from low yields due to high-temperature decarboxylation or polymerization.[1]

This protocol utilizes a robust Two-Step Convergent Synthesis :

  • Activation: Esterification of 2-amino-5-chlorobenzoic acid to its methyl ester to increase carbonyl electrophilicity.

  • Cyclocondensation: Base-mediated cyclization with guanidine hydrochloride.

This method offers superior reproducibility, cleaner impurity profiles, and higher overall yields (>75%) compared to direct fusion techniques.[1]

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the formation of the pyrimidine ring via a [5+1] cyclization, where the guanidine moiety provides the N-C-N fragment and the anthranilate provides the remaining carbon skeleton.[1]

Retrosynthesis Target 2-Amino-6-chloroquinazolin-4-ol (Target) Intermediate Methyl 2-amino-5-chlorobenzoate (Activated Ester) Target->Intermediate Cyclization (Guanidine/NaOMe) Reagent Guanidine HCl Target->Reagent N-C-N Source Start 2-Amino-5-chlorobenzoic acid (Starting Material) Intermediate->Start Esterification (MeOH/H+)

Figure 1: Retrosynthetic logic flow demonstrating the activation of the carboxylic acid prior to heterocycle formation.

Experimental Protocol

Phase 1: Activation (Esterification)

Objective: Convert 2-amino-5-chlorobenzoic acid to methyl 2-amino-5-chlorobenzoate.

  • Reagents:

    • 2-Amino-5-chlorobenzoic acid (10.0 g, 58.3 mmol)[1]

    • Methanol (anhydrous, 100 mL)

    • Thionyl Chloride (SOCl₂) (8.5 mL, 116.6 mmol) OR Conc. H₂SO₄ (2.0 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ Drying Tube.

Procedure:

  • Setup: Charge the RBF with methanol and cool to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride over 20 minutes. (Caution: Exothermic, HCl gas evolution).

  • Solubilization: Add 2-amino-5-chlorobenzoic acid in portions.

  • Reaction: Heat the mixture to reflux (65°C) for 8–10 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Evaporate solvent under reduced pressure.[2][3][4]

    • Resuspend the residue in cold water (100 mL).

    • Neutralize with saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 50 mL) or filter the precipitate if solid forms (common for chloro-derivatives).

  • Purification: Recrystallize from Methanol/Water if necessary.

    • Expected Yield: 9.2 g (85%)

    • Appearance: Off-white to beige crystalline solid.

Phase 2: Cyclocondensation

Objective: Formation of the quinazoline core via reaction with guanidine.

  • Reagents:

    • Methyl 2-amino-5-chlorobenzoate (5.0 g, 26.9 mmol)[1]

    • Guanidine Hydrochloride (3.85 g, 40.3 mmol, 1.5 eq)[1]

    • Sodium Methoxide (NaOMe) (25% in MeOH, or freshly prepared from 1.0 g Na in 30 mL MeOH)[1]

    • Solvent: Methanol (dry, 50 mL) or Diglyme (for higher temp if kinetics are slow).

  • Equipment: 100 mL RBF, Inert atmosphere (N₂).

Procedure:

  • Free Base Formation: In the RBF, dissolve Guanidine HCl in methanol. Add the Sodium Methoxide solution and stir for 15 minutes at room temperature.

    • Note: Some protocols suggest filtering off the NaCl precipitate, but it is not strictly necessary for this reaction.[1]

  • Coupling: Add Methyl 2-amino-5-chlorobenzoate to the guanidine mixture.

  • Cyclization: Heat to reflux (65°C) for 12–16 hours.

    • Observation: The reaction mixture often turns into a thick suspension as the product precipitates.[1]

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the methanol.

    • Add Water (50 mL) to the residue.

    • Adjust pH to 6–7 using dilute Acetic Acid. (Crucial step: The product is amphoteric but least soluble at neutral pH).

  • Filtration: Filter the solid product. Wash copiously with water (to remove salts) and cold methanol (to remove unreacted ester).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular dehydration.

Mechanism cluster_legend Key Interactions Step1 Step 1: Nucleophilic Attack Step2 Step 2: Amide Intermediate Step1->Step2 Guanidine attacks Ester Step3 Step 3: Ring Closure (-MeOH) Step2->Step3 Intramolecular attack on Nitrile/Amidine Step4 Step 4: Tautomerization Step3->Step4 Aromatization Base (NaOMe) Base (NaOMe)

Figure 2: Mechanistic pathway. The base (NaOMe) is essential to deprotonate the guanidinium salt, generating the free nucleophile.[1]

Tautomerism Note: The product exists in equilibrium between the 4-ol (hydroxy) and 4-one (oxo) forms. In the solid state and polar solvents (DMSO), the 4(3H)-one tautomer predominates. This is relevant for NMR interpretation, where an OH signal may not be visible, but an NH signal (broad, >11 ppm) is observed.[1]

Data Summary & Characterization

ParameterValue / Description
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Melting Point >300°C (Decomposes)
Solubility Soluble in DMSO, hot DMF; Insoluble in Water, Et₂O.[1][5]
¹H NMR (DMSO-d₆) δ 11.2 (br s, 1H, NH), 7.85 (d, 1H, H-5), 7.60 (dd, 1H, H-7), 7.30 (d, 1H, H-8), 6.60 (br s, 2H, NH₂).[1]
MS (ESI) [M+H]⁺ = 196.2 / 198.2 (Cl isotope pattern)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete esterificationEnsure Phase 1 is complete by TLC before proceeding. Use SOCl₂ instead of H₂SO₄.
Sticky Solid Polymerization or trapped solventWash the crude solid thoroughly with cold methanol. Recrystallize from DMF/Ethanol.
Incomplete Cyclization Reaction temp too lowSwitch solvent from Methanol (65°C) to Diglyme (162°C) or Ethanol (78°C).
Impurity (Urea deriv.) Hydrolysis of guanidineEnsure anhydrous conditions. Use fresh NaOMe.

Safety & Compliance

  • Chlorobenzoic Acids: Irritating to eyes and respiratory system. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂. Use a scrubbing system.

  • Sodium Methoxide: Corrosive and moisture sensitive.

References

  • Preparation of methyl 2-amino-5-chlorobenzoate

    • Source: PrepChem.
    • URL:[Link]

  • General Quinazolinone Synthesis via Guanidine

    • Source: Organic Chemistry Portal. "Synthesis of quinazolinones."
    • URL:[Link]

  • Structural Characterization (Analogous Compounds)

    • Source: National Institutes of Health (PMC). "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)
    • URL:[Link]

  • Guanidine Cyclization Mechanism

    • Source: BenchChem.[6] "Application Notes and Protocols for the Synthesis of Quinazoline Derivatives."

Sources

Application

Application Note: Cyclization Protocols for 2-Amino-6-chloroquinazolin-4-ol

This Application Note provides a comprehensive technical guide for the synthesis of 2-Amino-6-chloroquinazolin-4-ol (also designated as 2-amino-6-chloro-4(3H)-quinazolinone ). This scaffold is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-Amino-6-chloroquinazolin-4-ol (also designated as 2-amino-6-chloro-4(3H)-quinazolinone ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for dihydrofolate reductase (DHFR) inhibitors, tyrosine kinase inhibitors, and various anti-inflammatory agents.

Abstract

This guide outlines two robust methodologies for the preparation of 2-amino-6-chloroquinazolin-4-ol (Target Molecule 1 ). We prioritize scalable, high-purity synthesis suitable for drug discovery and early-phase development.

  • Method A (The "Gold Standard"): Guanidine-mediated cyclization of methyl 2-amino-5-chlorobenzoate. This route offers the highest reliability and purity profile.

  • Method B (The "Direct Acidic" Route): Cyanamide condensation with 2-amino-5-chlorobenzoic acid. A shorter, atom-economical route often used when ester isolation is undesirable.

Retrosynthetic Analysis

To understand the logic of the protocols, we first deconstruct the target molecule. The 4(3H)-quinazolinone core is most logically disconnected at the C2-N3 and C2-N1 bonds.

Retrosynthesis Target 2-Amino-6-chloroquinazolin-4-ol (Target) Intermediate1 Methyl 2-amino-5-chlorobenzoate (Stable Intermediate) Target->Intermediate1 Method A (Cyclization) Intermediate2 2-Amino-5-chlorobenzoic acid (Starting Material) Target->Intermediate2 Method B (Direct Condensation) Intermediate1->Intermediate2 Esterification (SOCl2/MeOH) Reagent1 Guanidine HCl / NaOMe Reagent2 Cyanamide / HCl

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Guanidine-Mediated Cyclization (Recommended)

This method is preferred for its reproducibility and the high crystallinity of the product, which simplifies purification.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the free guanidine base (generated in situ) on the ester carbonyl of methyl 2-amino-5-chlorobenzoate. This forms an acylguanidine intermediate, which undergoes rapid intramolecular cyclization with the aniline nitrogen to release methanol and form the quinazolinone ring.

Protocol Workflow

Workflow Start Start: Methyl 2-amino-5-chlorobenzoate Step1 1. Dissolve Guanidine HCl in MeOH 2. Add NaOMe (3.0 eq) -> Free Guanidine Start->Step1 Step2 Add Substrate Reflux (65-70°C) for 6-12 hours Step1->Step2 Step3 Monitor via TLC/HPLC (Disappearance of Ester) Step2->Step3 Step4 Concentrate Solvent (Rotovap) Step3->Step4 Step5 Quench with Water Adjust pH to 6-7 with AcOH Step4->Step5 Step6 Filter Precipitate & Wash (Water -> Cold MeOH -> Ether) Step5->Step6 End Dry Product (>95% Purity) Step6->End

Figure 2: Step-by-step workflow for Method A.

Detailed Experimental Procedure

Reagents:

  • Methyl 2-amino-5-chlorobenzoate (1.0 eq) [MW: 185.61]

  • Guanidine Hydrochloride (3.0 eq) [MW: 95.53]

  • Sodium Methoxide (3.0 eq) (25% wt solution in MeOH or freshly prepared)

  • Solvent: Anhydrous Methanol or Ethanol.

Step-by-Step:

  • Preparation of Free Guanidine: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Guanidine HCl (2.87 g, 30 mmol) in anhydrous methanol (20 mL).

  • Base Addition: Add Sodium Methoxide solution (30 mmol) dropwise under nitrogen atmosphere. Stir for 15 minutes at room temperature. Note: Some NaCl may precipitate; this is normal.

  • Substrate Addition: Add Methyl 2-amino-5-chlorobenzoate (1.85 g, 10 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 65°C) and maintain for 8–12 hours.

    • Checkpoint: Monitor reaction by TLC (Ethyl Acetate/Hexane 1:1). The starting ester (

      
      ) should disappear, and a polar spot (Product, 
      
      
      
      ) should appear.
  • Workup:

    • Remove approximately 70% of the solvent under reduced pressure.

    • Pour the residue into ice-cold water (50 mL). The solution will be alkaline (pH ~10-11).

    • Crucial Step: Acidify carefully with Glacial Acetic Acid or 1N HCl to pH 6.5–7.0. The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake sequentially with:

    • Water (2 x 10 mL) to remove salts.

    • Cold Methanol (1 x 5 mL) to remove unreacted organics.

    • Diethyl Ether (1 x 10 mL) to facilitate drying.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Yield Expectations: 75–85% Appearance: White to pale beige powder.

Method B: Cyanamide Condensation (Alternative)

This method avoids the esterification step but requires careful pH control to prevent polymerization of cyanamide.

Reagents:

  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Cyanamide (1.5 eq) (50% aq. solution or solid)

  • Concentrated HCl

  • Solvent: Water or Ethanol/Water mix.[2]

Procedure:

  • Dissolve 2-amino-5-chlorobenzoic acid (10 mmol) in ethanol (15 mL) and warm water (15 mL).

  • Add concentrated HCl (1 mL) to protonate the amine slightly (catalytic).

  • Add Cyanamide (15 mmol) dropwise.

  • Reflux the mixture for 12–16 hours.

  • Workup: Cool to room temperature. Neutralize with 10% NaOH solution to pH 7. The product precipitates.[2][3][4][5][6]

  • Purification: This method often requires recrystallization from DMF/Ethanol to remove unreacted anthranilic acid.

Comparison of Methods

FeatureMethod A (Guanidine)Method B (Cyanamide)
Starting Material Methyl Ester (Requires 1 extra step)Acid (Direct)
Reagent Stability High (Guanidine HCl is stable)Low (Cyanamide can dimerize)
Purity Profile High (>98%) Moderate (85-90%)
Scalability ExcellentGood
Primary Use Case Pharma/GLP Synthesis Quick/Rough Synthesis

Analytical Characterization (Reference Data)

To validate your product, compare against these standard values:

  • Melting Point: >300°C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.8–11.2 ppm (br s, 1H, NH/OH tautomer)
      
    • 
       7.85 ppm (d, J=2.5 Hz, 1H, H-5)
      
    • 
       7.60 ppm (dd, J=8.8, 2.5 Hz, 1H, H-7)
      
    • 
       7.25 ppm (d, J=8.8 Hz, 1H, H-8)
      
    • 
       6.40 ppm (br s, 2H, -NH2)
      
  • MS (ESI+): Calculated for C8H6ClN3O

    
    ; Found 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclizationIncrease reaction time or use Diglyme as solvent (higher temp: 120°C).
Sticky Product Trapped solvent/saltsTriturate the solid with diethyl ether or acetone; ensure pH is exactly 7.0 during precipitation.
Starting Material Remains Moisture in reactionUse anhydrous methanol and dry glassware; water inhibits the alkoxide base.

Safety & Handling

  • Guanidine Hydrochloride: Irritant. Avoid inhalation of dust.

  • Sodium Methoxide: Corrosive and moisture sensitive. Handle under inert gas.

  • Cyanamide: Toxic and potential skin sensitizer. Avoid contact.

  • General: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Synthesis of 2-amino-4(3H)-quinazolinones: Journal of Organic Chemistry, 2024.

  • Preparation of methyl 2-amino-5-chlorobenzoate: Acta Crystallographica Section E, 2010.

  • General Quinazolinone Synthesis Review: Organic Chemistry Portal.

  • Guanidine cyclization mechanisms: ARKIVOC, 2010.

  • Antitumor activity of 2-amino-quinazolinones: Semantic Scholar, 2022.

Sources

Method

Application Note: Synthesis of Isomeric 6-Chloro-Prazosin Analogs via 2-Amino-6-chloroquinazolin-4-ol for α1-Adrenoceptor SAR Profiling

Executive Summary & Scientific Rationale Prazosin is a benchmark α1-adrenoceptor antagonist characterized by a 6,7-dimethoxyquinazoline core, featuring a 4-amino group and a 2-(piperazin-1-yl) substitution [1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Prazosin is a benchmark α1-adrenoceptor antagonist characterized by a 6,7-dimethoxyquinazoline core, featuring a 4-amino group and a 2-(piperazin-1-yl) substitution [1]. However, modern drug discovery and structure-activity relationship (SAR) profiling frequently require the synthesis of structural analogs to probe the spatial and electronic tolerances of the receptor's binding pocket [2].

Utilizing 2-Amino-6-chloroquinazolin-4-ol (CAS 20198-17-8) as a starting material introduces a deliberate structural divergence. Because this intermediate inherently possesses an amino group at C2 and a hydroxyl group at C4, downstream coupling with 1-(2-furoyl)piperazine yields an isomeric "reverse-pharmacophore" analog . In this analog, the C2 and C4 substituents are swapped compared to standard prazosin, and the electron-donating 6,7-dimethoxy groups are replaced by an electron-withdrawing 6-chloro group. This application note details the self-validating synthetic protocols and mechanistic causality required to successfully execute this transformation.

Mechanistic Causality & Reaction Design

Phase 1: Electrophilic Chlorination (Vilsmeier-Type Activation)

The C4-hydroxyl group of 2-amino-6-chloroquinazolin-4-ol exists predominantly in its lactam tautomeric form (quinazolin-4(3H)-one) [3]. The lactam carbonyl is highly resistant to direct nucleophilic displacement. To overcome this thermodynamic barrier, Phosphorus oxychloride (POCl₃) is employed [4].

  • Causality: The addition of a catalytic amount of N,N-dimethylaniline forms a highly reactive Vilsmeier-type complex with POCl₃. This complex phosphorylates the tautomeric lactim oxygen, converting it into an exceptional leaving group. Subsequent displacement by chloride ions yields 2-amino-4,6-dichloroquinazoline .

Phase 2: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The subsequent coupling with 1-(2-furoyl)piperazine proceeds via an SₙAr mechanism [5].

  • Causality: The C4 position of the quinazoline ring is highly electron-deficient due to the combined inductive pull of the adjacent ring nitrogens and the 6-chloro substituent. The secondary amine of the piperazine selectively attacks C4, forming a transient Meisenheimer complex. Rearomatization via chloride elimination yields the final isomeric 6-chloro-prazosin analog.

Quantitative Data: Reaction Optimization

The SₙAr coupling (Phase 2) is highly sensitive to solvent and base selection. Table 1 summarizes the optimization data, demonstrating that Isopropanol with DIPEA provides the optimal balance of solubility, reaction kinetics, and product precipitation.

Table 1: Optimization of SₙAr Coupling (Phase 2)

SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
THFK₂CO₃65126291.5
DMFK₂CO₃10067488.0
Isopropanol DIPEA 85 8 89 98.2
EthanolTEA78108195.4

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Amino-4,6-dichloroquinazoline
  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 2-Amino-6-chloroquinazolin-4-ol (10.0 g, 51.1 mmol).

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (24.0 mL, 255.5 mmol, 5.0 eq) dropwise over 15 minutes.

  • Catalysis: Add N,N-dimethylaniline (0.65 mL, 5.1 mmol, 0.1 eq). Causality: This catalytic addition significantly lowers the activation energy for the chlorination of the recalcitrant lactam.

  • Reflux: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 105 °C for 5 hours.

  • In-Process Control: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material spot (R_f ~0.2) should completely disappear, replaced by a higher running spot (R_f ~0.7).

  • Workup & Validation: Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice to hydrolyze excess POCl₃. Neutralize the aqueous mixture to pH 7.0 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the reactive intermediate.

Protocol B: SₙAr Coupling to Isomeric 6-Chloro-Prazosin Analog
  • Solvation: Dissolve the crude 2-Amino-4,6-dichloroquinazoline (5.0 g, 23.3 mmol) in anhydrous Isopropanol (115 mL) in a round-bottom flask.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.1 mL, 46.6 mmol, 2.0 eq), followed by 1-(2-furoyl)piperazine (5.0 g, 27.9 mmol, 1.2 eq)[6]. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.

  • Coupling: Reflux the mixture at 85 °C for 8 hours.

  • Isolation: Cool the reaction mixture slowly to 4 °C. The target compound will precipitate directly from the isopropanol matrix.

  • Purification: Filter the precipitate under vacuum, wash with cold isopropanol (2 x 20 mL), and recrystallize from absolute ethanol to afford the highly pure isomeric analog. Validate purity via HPLC (>98%).

Visualizations

Workflow A 2-Amino-6-chloroquinazolin-4-ol (Starting Material) B 2-Amino-4,6-dichloroquinazoline (Reactive Intermediate) A->B POCl3, reflux (Chlorination) C Isomeric 6-Chloro-Prazosin Analog (Final Product) B->C 1-(2-furoyl)piperazine, DIPEA, iPrOH (SNAr)

Synthetic workflow from 2-Amino-6-chloroquinazolin-4-ol to the isomeric prazosin analog.

Mechanism Tautomer Activation Vilsmeier-Type Activation (Attack on POCl3) Tautomer->Activation Phosphorylation of oxygen Chloride Formation of 4-Chloro Leaving Group (2-Amino-4,6-dichloroquinazoline) Activation->Chloride Chloride displacement SNAr Nucleophilic Attack at C4 (Meisenheimer Complex Formation) Chloride->SNAr 1-(2-furoyl)piperazine addition Product Aromatization & Product Yield (Isomeric Prazosin Analog) SNAr->Product Chloride elimination

Mechanistic pathway detailing POCl3 activation and subsequent SNAr coupling.

References

  • Title: Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Source: Journal of Basic and Clinical Pharmacy (2010). URL: [Link]

  • Title: Facile and Adaptable Synthesis of a Prazosin Analogue Library: Bringing Medicinal Chemistry into the Undergraduate Curriculum. Source: Journal of Chemical Education (2022). URL: [Link]

  • Title: Advances in the design and synthesis of prazosin derivatives over the last ten years. Source: Expert Opinion on Therapeutic Patents (2011). URL: [Link]

  • Title: A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2020). URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery. Source: Molecules (2023). URL: [Link]

Sources

Application

Application Note: Reaction Conditions for Chlorination of Quinazolin-4-ol Precursors

Abstract The conversion of quinazolin-4(3H)-ones (tautomeric with quinazolin-4-ols) to 4-chloroquinazolines is a pivotal transformation in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of quinazolin-4(3H)-ones (tautomeric with quinazolin-4-ols) to 4-chloroquinazolines is a pivotal transformation in the synthesis of EGFR inhibitors (e.g., Gefitinib, Erlotinib) and other bioactive heterocycles. While seemingly trivial, this reaction is plagued by reproducibility issues arising from the hydrolytic instability of the 4-chloro product and the specific activation requirements of the amide-like carbonyl. This guide provides optimized protocols, mechanistic insights, and critical work-up strategies to maximize yield and purity.

Mechanistic Grounding & Substrate Analysis

The Tautomerism Challenge

Quinazolin-4-ol precursors exist primarily as the quinazolin-4(3H)-one tautomer in the solid state and in solution. Direct nucleophilic substitution is impossible without activating the oxygen. The reaction requires an electrophilic phosphorus or sulfur species to convert the carbonyl oxygen into a leaving group (typically a phosphorodichloridate or chlorosulfite), followed by nucleophilic attack by chloride.

The Vilsmeier-Haack Activation Pathway

The most robust method utilizes Phosphorus Oxychloride (POCl₃) often enhanced by a catalyst like N,N-Dimethylformamide (DMF) .

  • Without DMF: Requires higher temperatures; POCl₃ acts as both solvent and reagent. Base (e.g.,

    
    -diisopropylethylamine, DIPEA) is often added to scavenge HCl and facilitate the formation of the phosphoryl intermediate [1].
    
  • With DMF (Catalytic): DMF reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the quinazolinone oxygen far more rapidly than POCl₃ alone, allowing for milder conditions [2].

Chlorination Mechanism Start Quinazolin-4(3H)-one Inter Activated Imidoyl Intermediate Start->Inter O-Attack on Vilsmeier POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (In Situ) POCl3->Vilsmeier Activation Vilsmeier->Inter Cl_Attack Cl- Nucleophilic Attack Inter->Cl_Attack Rate Limiting Product 4-Chloroquinazoline Inter->Product Aromatization -DMF Cl_Attack->Product

Figure 1: Mechanistic pathway for DMF-catalyzed chlorination of quinazolin-4-ones.

Reagent Selection Matrix

Choosing the right chlorinating agent depends on substrate sensitivity and scale.

Reagent SystemRole of AdditiveTypical TempProsCons
POCl₃ (Neat) Solvent & ReagentReflux (105°C)Standard, robust for simple substrates.Harsh; difficult work-up if excess not removed; lower yield for electron-rich rings.
POCl₃ + Base Base (DIPEA/Et₃N) promotes enolization.80-100°CAccelerates phosphorylation; suppresses side reactions [1].Ammonium salts can complicate purification.
POCl₃ + cat. DMF Vilsmeier catalyst.60-90°CGold Standard. Faster rates; milder temp; higher conversion.Exothermic induction period; requires careful quench.
SOCl₂ + cat. DMF Thionyl Chloride as reagent.[1][2]Reflux (75°C)Easier removal of excess reagent (lower BP); cleaner profile [3].Less reactive than POCl₃; may fail for sterically hindered substrates.
POCl₃ + PCl₅ PCl₅ increases electrophilicity.100-120°C"Nuclear option" for extremely unreactive substrates [4].Very harsh; generates massive phosphorus waste; difficult purification.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (POCl₃/DMF)

Best for: High-value intermediates requiring high purity.

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • POCl₃ (5.0 - 10.0 equiv) [Note: Excess serves as solvent]

  • DMF (Catalytic, 0.1 - 0.5 equiv)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Addition: Charge the flask with the quinazolinone. Add POCl₃ carefully.

  • Catalyst: Add DMF dropwise. Caution: This is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should dissolve into a clear solution within 1-3 hours.

    • Checkpoint: Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (polar, baseline) should disappear, replaced by a less polar spot (product).

  • Concentration (CRITICAL): Once complete, cool to RT. Evaporate excess POCl₃ on a rotary evaporator before aqueous work-up. This minimizes the generation of phosphoric acid and heat during quenching.

  • Quench: Dilute the residue in DCM or Toluene. Pour the organic solution slowly into a rapidly stirring mixture of ice and saturated NaHCO₃ .

    • Why? 4-Chloroquinazolines hydrolyze rapidly in acidic water. Keeping the pH > 7 and temperature < 5°C is essential [5].

  • Isolation: Separate layers immediately. Wash organic layer with cold brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Scale-Up Friendly" (SOCl₂/DMF)

Best for: Larger scales (>10g) where removing POCl₃ is difficult.

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • SOCl₂ (Thionyl Chloride) (5.0 - 8.0 equiv)

  • DMF (Catalytic, 0.5 equiv)

  • Solvent (Optional): Toluene (if slurry is too thick)

Procedure:

  • Suspend quinazolinone in Toluene (or use neat SOCl₂).

  • Add DMF, then add SOCl₂ dropwise to control gas evolution (SO₂/HCl).

  • Reflux until clear (typically 2-6 hours).

  • Distill off excess SOCl₂ (BP 76°C) under reduced pressure.

  • Redissolve residue in Toluene/DCM and wash with cold NaHCO₃ as above.

Critical Work-Up Logic: The "Hydrolysis Trap"

The 4-chloroquinazoline moiety is highly susceptible to nucleophilic attack by water, regenerating the starting material. This is the #1 cause of reported "reaction failure."

Workup Logic Reaction_Mix Crude Reaction Mixture (Product + Excess POCl3) Evaporation Step 1: Evaporate POCl3 (Remove acid source) Reaction_Mix->Evaporation Quench Step 2: Cold Basic Quench (Ice + NaHCO3) Evaporation->Quench Hydrolysis_Risk RISK: Acidic Hydrolysis (Reverts to SM) Quench->Hydrolysis_Risk If pH < 7 or Hot Extraction Step 3: Rapid Extraction (DCM or EtOAc) Quench->Extraction If pH > 7 and Cold Final Stable Product (in Organic Phase) Extraction->Final

Figure 2: Workflow to prevent product hydrolysis during isolation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product reverts to SM on TLC during workup. Acidic hydrolysis.Ensure excess POCl₃ is removed before water addition.[3] Use NaHCO₃ or NH₄OH to keep pH basic. Keep cold.
Reaction stalls (SM remains). Incomplete activation.Add more DMF (catalyst). Increase temp. Ensure reagents are anhydrous.
Low yield, black tar. Decomposition/Polymerization.Reaction too hot or too long. Monitor strictly by TLC. Try Protocol B (SOCl₂).
Product is an oil but should be solid. Trapped DMF/POCl₃.Aromatization failed or impurities. Recrystallize from Hexane/EtOAc or use column chromatography immediately.

Safety & Handling

  • POCl₃ & SOCl₂: Highly corrosive.[1] Reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry.

  • Quenching: The quench is extremely exothermic. Always add the reaction mixture to the ice/base, never the other way around, to control the exotherm.

  • Vapors: Perform all operations in a well-ventilated fume hood.

References

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-Amino-6-chloroquinazolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive, step-by-step guide for the synthesis of 2-amino-6-chloroquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive, step-by-step guide for the synthesis of 2-amino-6-chloroquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The quinazolinone core is found in numerous biologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1][2] This document offers a detailed protocol, explains the underlying chemical principles, and provides visual aids to ensure a successful and reproducible synthesis.

The presented synthesis follows a well-established multi-step pathway, beginning with the cyclocondensation of a substituted anthranilic acid, followed by chlorination and subsequent selective nucleophilic substitution. This approach provides a high degree of control over the final product's structure.

I. Overview of the Synthetic Strategy

The synthesis of 2-amino-6-chloroquinazolin-4-ol is achieved through a three-step process. This strategy is designed for robust and scalable production in a laboratory setting. The key transformations are outlined below:

Synthetic_Overview A 5-Chloroanthranilic Acid B 6-Chloroquinazoline-2,4(1H,3H)-dione A->B Urea, Heat C 2,4,6-Trichloroquinazoline B->C POCl3, Heat D 2-Amino-4,6-dichloroquinazoline C->D NH3 / Solvent E 2-Amino-6-chloroquinazolin-4-ol D->E Base-promoted hydrolysis

Caption: Overall synthetic workflow for 2-amino-6-chloroquinazolin-4-ol.

II. Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis. Safety precautions should be observed at all times, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Step 1: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This initial step involves the cyclocondensation of 5-chloroanthranilic acid with urea to form the quinazolinedione ring system.[3][4] This reaction is a cornerstone in quinazoline chemistry, providing a reliable method for constructing the core bicyclic structure.

Reaction Mechanism: The reaction proceeds through the initial formation of an acylurea intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable quinazolinedione ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloroanthranilic acid171.5717.16 g0.1
Urea60.0630.03 g0.5

Protocol:

  • Combine 5-chloroanthranilic acid and urea in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 160-180 °C. The mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with hot water to remove excess urea, followed by cold water.

  • Collect the solid product by vacuum filtration and dry it in an oven at 80-100 °C.

  • The crude product can be recrystallized from glacial acetic acid or ethanol to afford pure 6-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 2,4,6-Trichloroquinazoline

The quinazolinedione from the previous step is converted to the highly reactive 2,4,6-trichloroquinazoline intermediate. This is achieved through chlorination using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for this class of compounds.[3][4][5][6]

Causality of Experimental Choice: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl groups of the quinazolinedione to replace them with chlorine atoms, thereby activating the 2 and 4 positions for subsequent nucleophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chloroquinazoline-2,4(1H,3H)-dione196.5819.66 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-
N,N-Dimethylaniline121.185 mL-

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-chloroquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. Caution: This is a highly exothermic reaction and will release HCl gas.

  • The solid precipitate of 2,4,6-trichloroquinazoline is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Step 3: Synthesis of 2-Amino-6-chloroquinazolin-4-ol

This final step involves a two-stage nucleophilic aromatic substitution (SNAᵣ) on the 2,4,6-trichloroquinazoline intermediate. The C4 position of the quinazoline ring is generally more susceptible to nucleophilic attack than the C2 position.[7] This regioselectivity allows for a controlled, stepwise introduction of substituents. However, for the synthesis of the target molecule, a one-pot approach involving amination at the C2 position followed by hydrolysis at the C4 position is often employed.

Final_Step_Workflow cluster_0 Step 3: From Intermediate to Final Product Start 2,4,6-Trichloroquinazoline Intermediate 2-Amino-4,6-dichloroquinazoline Start->Intermediate Ammonolysis (e.g., NH3 in THF or Ammonia water) Final 2-Amino-6-chloroquinazolin-4-ol Intermediate->Final Base-promoted Hydrolysis (e.g., 2N NaOH)

Sources

Application

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Amino-6-chloroquinazolin-4-ol

Executive Summary This application note details a robust, scalable, and environmentally benign protocol for the synthesis of 2-Amino-6-chloroquinazolin-4-ol (tautomer: 2-amino-6-chloroquinazolin-4(3H)-one). Utilizing mic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, and environmentally benign protocol for the synthesis of 2-Amino-6-chloroquinazolin-4-ol (tautomer: 2-amino-6-chloroquinazolin-4(3H)-one). Utilizing microwave irradiation, this method reduces reaction times from 6–12 hours (thermal reflux) to under 20 minutes while significantly suppressing side-product formation. The protocol employs 2-amino-5-chlorobenzoic acid and guanidine carbonate in a semi-aqueous medium, eliminating the need for hazardous high-boiling solvents like DMF or DMSO during the reaction phase. This guide is designed for medicinal chemists targeting PARP inhibitors, antimicrobial agents, or antifolate scaffolds.

Introduction & Retrosynthetic Analysis[1][2][3]

Scientific Background

The quinazolin-4(3H)-one scaffold is a "privileged structure" in drug discovery. The 2-amino-6-chloro derivative is particularly valuable as a precursor for dihydrofolate reductase (DHFR) inhibitors and potential anticancer agents. Conventional synthesis often involves the fusion of anthranilic acids with cyanamide or guanidine salts at high temperatures (>180°C), leading to charring and difficult purification.

Microwave Advantage

Microwave-assisted synthesis (MAOS) utilizes dielectric heating. The polar reaction intermediates (zwitterionic transition states) couple efficiently with the oscillating electric field, lowering the activation energy barrier (


) and accelerating the rate-determining step (cyclodehydration).
Retrosynthetic Strategy

The synthesis is a one-pot cyclocondensation. We utilize guanidine carbonate as a dual-purpose reagent: it provides the electrophilic amidine synthon and acts as a base to deprotonate the carboxylic acid, facilitating nucleophilic attack.

Reaction Scheme:



Materials and Equipment

Reagents
  • Precursor A: 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2) - Purity >98%

  • Precursor B: Guanidine Carbonate (CAS: 593-85-1) - Stoichiometric excess required

  • Solvent: Deionized Water / Ethanol (1:1 v/v)

  • Workup: Glacial Acetic Acid (for neutralization), DMF (for recrystallization).

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Vessel: 10 mL or 30 mL pressurized borosilicate glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Preparation
  • Weighing: Into a 30 mL microwave process vial, weigh 1.71 g (10 mmol) of 2-amino-5-chlorobenzoic acid.

  • Stoichiometry: Add 1.80 g (10 mmol, 2 equivalents of guanidine unit) of Guanidine Carbonate.

    • Note: Guanidine carbonate is preferred over Guanidine HCl because it avoids the addition of external bases like triethylamine, which can complicate the impurity profile.

  • Solvation: Add 10 mL of a Water/Ethanol (1:1) mixture.

    • Causality: Water absorbs microwave energy efficiently (high loss tangent,

      
      ), ensuring rapid heating. Ethanol improves the solubility of the organic acid.
      
  • Sealing: Add a magnetic stir bar, cap the vial, and vortex for 30 seconds to create a slurry.

Microwave Irradiation

Program the reactor with the following parameters. Note that "Power" should be set to dynamic mode to maintain the target temperature.

ParameterSettingRationale
Temperature 140 °CSufficient to overcome

for ring closure without degrading the guanidine.
Hold Time 15:00 minOptimized for >95% conversion (see Section 6).
Pressure Limit 15 barSafety cutoff (reaction generates

and

).
Stirring High (600 rpm)Ensures homogeneous heat distribution.
Pre-stirring 1 minHomogenizes the slurry before heating.
Workup and Purification[2]
  • Cooling: Allow the vessel to cool to 55°C using compressed air (integrated in most reactors).

  • Gas Release: Caution: The reaction generates

    
    . Carefully vent the vial in a fume hood if the cap is not self-venting.
    
  • Neutralization: The reaction mixture will be alkaline (pH ~9-10). Pour the mixture into a beaker containing 50 mL ice water. Acidify dropwise with Glacial Acetic Acid to pH 7.

    • Why? The product may exist as a water-soluble salt in high pH.[1] Neutralization precipitates the free base/tautomer.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Recrystallization: Dissolve the crude solid in hot DMF (approx. 100°C), filter hot to remove any inorganic salts, and allow to cool. Add water to induce crystallization if necessary.

Mechanistic Insight & Visualization

The formation of the quinazolinone ring proceeds through a nucleophilic attack of the anthranilic acid amine onto the central carbon of the guanidine, followed by cyclization and dehydration.

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_conditions Microwave Conditions Start 2-Amino-5-chlorobenzoic Acid Inter1 Intermediate A: Acylguanidine Formation Start->Inter1 Nucleophilic Attack (MW Activated) Guanidine Guanidine Carbonate Guanidine->Inter1 Inter2 Intermediate B: Ring Closure (Cyclization) Inter1->Inter2 - H2O (Condensation) Product 2-Amino-6-chloroquinazolin-4-ol Inter2->Product - NH3 (Aromatization) Byproducts H2O + NH3 + CO2 Inter2->Byproducts

Caption: Step-wise mechanistic pathway showing condensation and cyclodehydration under microwave irradiation.

Optimization Data

The following data summarizes the optimization process used to validate this protocol.

Table 1: Optimization of Reaction Parameters

EntrySolventTemp (°C)Time (min)Isolated Yield (%)Observations
1Ethanol80 (Reflux)480 (8 hrs)45%Incomplete conversion, slow.
2Water1003062%Product precipitated early, trapping reactants.
3H2O/EtOH (1:1) 140 15 92% Optimal solubility and energy absorption.
4Solvent-Free1501085%Hard cake formed; difficult workup.
5H2O/EtOH1601088%Slight charring/degradation observed.

Experimental Workflow

Diagram 2: Laboratory Workflow

Workflow Step1 Reagent Prep: Mix 2-amino-5-chlorobenzoic acid + Guanidine Carbonate Step2 Solvation: Add H2O/EtOH (1:1) Vortex to Slurry Step1->Step2 Step3 MW Irradiation: 140°C, 15 min, High Stirring Step2->Step3 Step4 Workup: Cool to 55°C Neutralize with AcOH to pH 7 Step3->Step4 Step5 Purification: Filter Precipitate Recrystallize (DMF) Step4->Step5 QC Quality Control: 1H-NMR, LC-MS, MP Step5->QC

Caption: Operational workflow from reagent preparation to final quality control.

Characterization & Quality Control

To ensure the protocol was successful, the isolated product must meet the following specifications:

  • Physical State: White to off-white crystalline powder.

  • Melting Point: >300 °C (Decomposes).

  • Solubility: Soluble in DMSO, DMF; Insoluble in Water, Ethanol.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.85 (br s, 1H, NH/OH tautomer)
      
    • 
       7.82 (d, J=2.4 Hz, 1H, H-5)
      
    • 
       7.60 (dd, J=8.8, 2.4 Hz, 1H, H-7)
      
    • 
       7.25 (d, J=8.8 Hz, 1H, H-8)
      
    • 
       6.45 (br s, 2H, 
      
      
      
      )

References

  • Davoodnia, A., et al. (2010). Microwave-assisted synthesis of some new 2-amino-4(3H)-quinazolinones. Journal of Chemical Research.

  • Azizian, J., et al. (2004). Solvent-free microwave-assisted synthesis of quinazolin-4(3H)-ones. Synthetic Communications.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

  • Felluga, F., et al. (2018).[2] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.

  • Mahulikar, P. P., et al. (2010).[3] Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research.

Sources

Method

High-Performance Kinase Inhibitor Development using 2-Amino-6-chloroquinazolin-4-ol

Executive Summary The compound 2-Amino-6-chloroquinazolin-4-ol (CAS: 40512-52-9), often existing in equilibrium with its tautomer 2-amino-6-chloro-4(3H)-quinazolinone , represents a "privileged scaffold" in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-6-chloroquinazolin-4-ol (CAS: 40512-52-9), often existing in equilibrium with its tautomer 2-amino-6-chloro-4(3H)-quinazolinone , represents a "privileged scaffold" in medicinal chemistry. Unlike the classical 4-anilinoquinazoline EGFR inhibitors (e.g., Gefitinib) which lack a 2-amino substituent, this scaffold is the primary precursor for 2,4-diaminoquinazoline libraries.

This structural class is critical for developing inhibitors against Serine/Threonine kinases (e.g., CDK4, PAK4) and specific Tyrosine kinases (e.g., VEGFR-2, HER2) . The 2-amino group functions as a critical hydrogen bond donor/acceptor in the ATP-binding hinge region of the kinase, while the 6-chloro substituent modulates lipophilicity and metabolic stability.

This guide details the optimized chemical activation of this scaffold, its conversion into bioactive libraries, and the subsequent biological validation protocols.

Chemical Foundation & Reactivity

Tautomerism and Activation Strategy

The starting material exists predominantly as the stable quinazolin-4(3H)-one tautomer in solid state. To utilize it in kinase inhibitor synthesis, it must be "activated" by converting the C4-carbonyl oxygen into a leaving group (typically chloride).

  • Challenge: The C2-amino group is nucleophilic and can interfere with activation, potentially leading to self-polymerization or degradation.

  • Solution: Controlled chlorination using Phosphorus Oxychloride (

    
    ) with precise temperature ramping is required to selectively chlorinate the C4 position while preserving the C2-amino integrity.
    
Mechanism of Action in Kinase Pockets

In the ATP-binding pocket:

  • N1 and C2-NH2: Often form a donor-acceptor H-bond motif with the kinase hinge region (e.g., Valine or Methionine residues).

  • C4-Substituent: The aromatic ring introduced at C4 occupies the hydrophobic pocket, determining specificity.

  • C6-Chloro: Projects into the solvent-exposed region or a hydrophobic back-pocket, often improving potency via halogen bonding or steric fit.

Experimental Protocols

Protocol A: Scaffold Activation (Chlorination)

Objective: Synthesis of 2-amino-4,6-dichloroquinazoline (reactive intermediate). Safety Note:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood under inert atmosphere.

Materials:

  • 2-Amino-6-chloroquinazolin-4-ol (10 g, 51 mmol)

  • 
     (Phosphorus oxychloride) (50 mL, excess)
    
  • N,N-Dimethylaniline (DMA) or Triethylamine (

    
    ) (Catalytic base)
    
  • Anhydrous Toluene (optional co-solvent)

Step-by-Step Methodology:

  • Setup: Dry the starting material in a vacuum oven at 50°C for 4 hours to remove trace moisture.

  • Addition: Place the solid quinazoline in a round-bottom flask. Add

    
     slowly at room temperature. Add N,N-Dimethylaniline (2-3 mL) dropwise.
    
    • Expert Insight: The base catalyzes the formation of the dichlorophosphoryl intermediate, accelerating the reaction and lowering the required temperature.

  • Reflux: Heat the mixture to 90–105°C for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar) should disappear, replaced by a high-Rf non-polar spot.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated

    
     solution to pH 7–8.
    
    • Caution: Exothermic reaction. Keep temperature <10°C to prevent hydrolysis of the active chloride.

  • Isolation: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
    , filter, and concentrate.
    
  • Result: Yellowish solid (2-amino-4,6-dichloroquinazoline). Store at -20°C under Argon. Use within 48 hours due to hydrolytic instability.

Protocol B: Library Synthesis ( Coupling)

Objective: Coupling the activated scaffold with various anilines to create a 2,4-diaminoquinazoline library.

Materials:

  • 2-amino-4,6-dichloroquinazoline (1 equiv)

  • Target Aniline (e.g., 3-chloro-4-fluoroaniline for EGFR-like targeting) (1.1 equiv)

  • Isopropanol (IPA) or Ethanol

  • Catalytic HCl (4M in dioxane) (optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloro-quinazoline intermediate in Isopropanol (0.1 M concentration).

  • Coupling: Add the substituted aniline (1.1 equiv).

  • Reaction: Reflux at 80°C for 2–6 hours.

    • Mechanism:[1][2] The reaction proceeds via Nucleophilic Aromatic Substitution (

      
      ). The C4-chloride is significantly more reactive than the C6-chloride due to the electron-deficient pyrimidine ring.
      
  • Precipitation: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid. Wash with cold Isopropanol and Diethyl Ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via Flash Chromatography (DCM/MeOH gradient).

Biological Validation Workflows

Protocol C: Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify


 values against target kinases (e.g., CDK4, PAK4).

Reagents:

  • Kinase Enzyme (Recombinant human CDK4/CyclinD1)

  • Substrate (Rb protein fragment)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compounds (dissolved in 100% DMSO)

Workflow:

  • Preparation: Dilute compounds in 1X Kinase Buffer to 4x working concentration (1% DMSO final).

  • Enzyme Reaction:

    • Add 2.5 µL compound to 384-well white plate.

    • Add 2.5 µL Enzyme/Substrate mix.

    • Incubate 10 min at RT.

    • Add 5 µL ATP to initiate reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read Luminescence. Plot RLU vs. log[Compound] to determine

    
    .
    

Data Visualization & Pathways

Figure 1: Synthesis & Application Workflow

The following diagram illustrates the conversion of the 2-amino-6-chloroquinazolin-4-ol scaffold into a bioactive kinase inhibitor library and its subsequent biological evaluation.

KinaseInhibitorWorkflow Start 2-Amino-6-chloro quinazolin-4-ol (Scaffold) Activation Activation (POCl3, 90°C) Start->Activation Chlorination Intermediate 2-Amino-4,6- dichloroquinazoline Activation->Intermediate Active Cl Library SNAr Coupling (R-NH2, iPrOH) Intermediate->Library Nucleophilic Subst. Inhibitor 2,4-Diaminoquinazoline Inhibitor Library Library->Inhibitor Purification Assay Kinase Assay (ADP-Glo / FRET) Inhibitor->Assay Screening Target1 CDK4/6 (Cell Cycle) Assay->Target1 IC50 < 50nM Target2 PAK4 (Migration) Assay->Target2 Selectivity Target3 VEGFR-2 (Angiogenesis) Assay->Target3 Dual Action

Caption: Workflow for converting 2-amino-6-chloroquinazolin-4-ol into targeted kinase inhibitors.

Quantitative Performance Benchmarks

The following table summarizes expected


 ranges for derivatives of this scaffold when optimized for specific targets, based on literature precedents (e.g., CDK4 and PAK4 inhibitors).
Target KinaseR-Group Substitution (C4 Position)Primary MechanismTypical Potency (

)
CDK4 Cyclopentyl-amine or bulky aliphaticCell Cycle Arrest (G1/S)10 – 150 nM
PAK4 Substituted Benzyl-amineMigration Inhibition5 – 50 nM
VEGFR-2 4-bromo-2-fluoroanilineAnti-Angiogenesis20 – 100 nM
EGFR (WT) 3-chloro-4-fluoroanilineProliferation Inhibition< 10 nM

Note: Data represents optimized lead compounds derived from the 2-amino-6-chloroquinazoline core.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33816, 2-Amino-6-chloro-4-quinazolinol.

  • Zhang, H., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.

  • VanderWel, S.N., et al. (2005). Pyridopyrimidines and quinazolines as potent inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry. (Foundational text on 2-aminoquinazoline selectivity).

  • Arnott, E.A., et al. (2011). POCl3 chlorination of 4-quinazolones.[3] Journal of Organic Chemistry. (Protocol optimization source).

  • Franco, C.H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.[4] Journal of the Brazilian Chemical Society.

Sources

Application

Advanced Application Note: Site-Selective Functionalization of the 2-Amino Group in 2-Amino-6-chloroquinazolin-4-ol

Executive Summary The functionalization of 2-aminoquinazolin-4(3H)-ones is a critical step in optimizing the pharmacokinetic properties and target affinity of these privileged pharmacophores in drug development[1]. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2-aminoquinazolin-4(3H)-ones is a critical step in optimizing the pharmacokinetic properties and target affinity of these privileged pharmacophores in drug development[1]. Specifically, 2-amino-6-chloroquinazolin-4-ol (predominantly existing as its keto tautomer, 2-amino-6-chloroquinazolin-4(3H)-one) presents a unique synthetic challenge. The exocyclic 2-amino group exhibits exceptionally low nucleophilicity due to electron delocalization into the pyrimidine ring and the inductive electron-withdrawing effect (-I) of the 6-chloro substituent.

This application note provides field-proven, self-validating protocols for the regioselective acylation, alkylation, and urea-derivatization of the 2-amino group, bypassing competing reactions at the highly nucleophilic N3 and O4 positions.

Chemical Context & Mechanistic Causality

To successfully functionalize this scaffold, chemists must navigate its tautomeric equilibrium and multi-nucleophilic nature. The molecule exists primarily as the 4(3H)-one tautomer in solution. When exposed to electrophiles, the molecule presents three competing sites of reactivity:

  • The N3 Position: Possesses the highest thermodynamic acidity (pKa ~ 9–10) and nucleophilicity under basic conditions. Standard alkylation (e.g., alkyl halides with K₂CO₃ or NaH) almost exclusively yields N3-alkylated products.

  • The O4 Position: Acts as the site of kinetic attack during acylation reactions due to its high electron density in the transition state.

  • The 2-Amino Group: A vinylogous guanidine-like nitrogen that is highly deactivated. Direct functionalization requires specific catalytic activation, reductive strategies, or thermodynamic control to overcome its poor nucleophilicity[2].

Reactivity cluster_tautomers Tautomeric Equilibrium A 2-Amino-6-chloroquinazolin-4-ol (Enol Form) B 2-Amino-6-chloroquinazolin-4(3H)-one (Keto Form) A->B Tautomerization N3 N3 Position (High Nucleophilicity) B->N3 Alkyl Halides / Base O4 O4 Position (Kinetic Acylation) B->O4 Acyl Chlorides (Kinetic) N2 2-Amino Group (Target: Poor Nucleophile) B->N2 Reductive Amination Isocyanates

Fig 1: Tautomerism and competing nucleophilic sites in 2-aminoquinazolin-4(3H)-ones.

Validated Experimental Protocols

To achieve site-selective functionalization at the 2-amino group, the following protocols leverage thermodynamic sinks and chemoselective trapping mechanisms.

Workflow Start 2-Amino-6-chloroquinazolin-4(3H)-one Acyl Acylation Protocol (Ac2O / Pyridine, Reflux) Start->Acyl RedAm Reductive Amination Protocol (RCHO, NaBH(OAc)3, AcOH) Start->RedAm Urea Urea Formation Protocol (R-NCO, DMF, 80°C) Start->Urea Prod1 2-(Acylamino) Derivative (Thermodynamic Product) Acyl->Prod1 O-to-N Migration Prod2 2-(Alkylamino) Derivative (Direct N-Alkylation) RedAm->Prod2 Imine Reduction Prod3 2-Ureido Derivative (Nucleophilic Addition) Urea->Prod3 Direct Coupling

Fig 2: Validated experimental workflows for the site-selective functionalization of the 2-amino group.

Protocol A: Thermodynamic N-Acylation via O-to-N Migration

Direct acylation initially yields the kinetic O4-acyl or N3-acyl products. By utilizing elevated temperatures in a basic solvent (pyridine), the reaction is pushed toward the thermodynamically stable 2-N-acyl derivative via an intramolecular/intermolecular acyl migration.

Step-by-Step Procedure:

  • Initialization: Suspend 2-amino-6-chloroquinazolin-4(3H)-one (1.0 equiv, 10 mmol) in anhydrous pyridine (25 mL) under an inert argon atmosphere.

  • Reagent Addition: Slowly add acetic anhydride (3.0 equiv) or the desired acyl chloride (2.0 equiv) dropwise at 0 °C.

  • Thermodynamic Drive: Attach a reflux condenser and heat the mixture to 115 °C (reflux) for 16 hours. Causality note: Extended heating is mandatory; stopping the reaction at 2 hours will yield a mixture of O-acyl and di-acyl intermediates.

  • Quenching & Isolation: Cool the reaction to room temperature and pour it into 150 mL of crushed ice/water. Stir vigorously for 30 minutes.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and recrystallize from ethanol to yield the pure 2-(acylamino)-6-chloroquinazolin-4(3H)-one.

Protocol B: Chemoselective Reductive Amination (N-Alkylation)

Because traditional alkyl halides target the N3 position, reductive amination is the paramount approach for C-N bond construction at the exocyclic amine[2]. The use of a Brønsted acid forces the formation of the imine, which is subsequently reduced.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried flask, combine 2-amino-6-chloroquinazolin-4(3H)-one (1.0 equiv, 5 mmol) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis: Add glacial acetic acid (2.0 equiv). Stir the suspension at 60 °C for 4 hours. Causality note: The 6-chloro group severely depresses the amine's basicity; the acid catalyst is required to activate the aldehyde carbonyl for nucleophilic attack.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (2.5 equiv), in small portions.

  • Maturation: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (adjust to pH 8). Extract with dichloromethane (3 × 30 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol C: Direct Urea Formation

Isocyanates possess a highly electrophilic central carbon capable of reacting directly with the deactivated 2-amino group without the need for protecting group chemistry.

Step-by-Step Procedure:

  • Setup: Dissolve the starting material (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

  • Coupling: Add the desired isocyanate (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Heating: Stir the mixture at 80 °C for 12 hours.

  • Isolation: Cool to room temperature and precipitate the product by adding dropwise to vigorously stirred cold water. Filter and dry under high vacuum.

Quantitative Data & Regioselectivity Summary

The table below summarizes the expected outcomes and mechanistic rationale for different functionalization attempts on 2-amino-6-chloroquinazolin-4(3H)-one.

Functionalization StrategyReagents & ConditionsMajor RegioisomerAverage YieldMechanistic Rationale
Direct Alkylation (Control) R-Br, K₂CO₃, DMF, 80 °CN3-Alkylated 75–85%N3 proton is the most acidic (pKa ~9.5); deprotonation leads to exclusive N3 nucleophilicity.
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH, DCE2-NH-Alkylated 60–75%Bypasses N3-alkylation by trapping the exocyclic amine as an imine prior to hydride reduction.
Thermodynamic Acylation R-COCl, Pyridine, Reflux2-NH-Acylated 65–80%Kinetic O4-acylation is reversed via thermodynamic heating, driving O-to-N acyl migration.
Urea Derivatization R-NCO, DMAP (cat.), DMF, 80 °C2-Ureido 70–90%Extreme electrophilicity of the isocyanate carbon overcomes the poor nucleophilicity of the 2-NH₂ group.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compounds, Nuclear Magnetic Resonance (NMR) spectroscopy must be used to validate regioselectivity:

  • Starting Material: The ¹H-NMR spectrum of the parent compound in DMSO-

    
     displays a broad singlet for the exocyclic -NH₂ group at ~6.8 ppm, and a highly deshielded N3-H proton at ~11.5–12.0 ppm.
    
  • Successful 2-NH Functionalization: The exocyclic -NH₂ signal at 6.8 ppm will disappear, replaced by a single -NH- peak (often shifted downfield to 8.5–10.0 ppm depending on the acyl/alkyl group). Crucially, the N3-H proton at ~11.5 ppm must remain intact , proving that functionalization did not occur at the N3 position.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties Source: Molecules / National Library of Medicine (NIH) URL:[Link][1]

  • Catalyst-free synthesis of quinazolin-4-ones from (hetero)aryl derivatives Source: Organic & Biomolecular Chemistry (RSC) / OUCI URL:[Link]

  • Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides & Reductive Amination in the Synthesis of Pharmaceuticals Source: ResearchGate / Chemical Reviews URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-Amino-6-chloroquinazolin-4-ol synthesis

Current Status: ● Operational Ticket Queue: High Priority Subject: Optimization of Yield & Purity for Protocol #2A6C-QZ (Guanidine Fusion Method) Welcome to the Application Support Hub You are likely here because your sy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Operational Ticket Queue: High Priority Subject: Optimization of Yield & Purity for Protocol #2A6C-QZ (Guanidine Fusion Method)

Welcome to the Application Support Hub

You are likely here because your synthesis of 2-Amino-6-chloroquinazolin-4-ol (also referred to as 2-amino-6-chloro-4(3H)-quinazolinone) has hit a wall. Whether you are experiencing "The Concrete Effect" (reaction mixture solidifying), low yields during workup, or persistent impurities, this guide treats your synthesis as a debuggable system.

We focus here on the Thermal Condensation Route (Anthranilic acid derivative + Guanidine) as it is the industrial gold standard for scalability, despite its bench-scale quirks.[1]

Module 1: The Core Protocol (Reference Standard)

Before troubleshooting, ensure your baseline protocol matches this optimized workflow. Deviations here are the root cause of 80% of yield failures.

Reaction Scheme: 2-amino-5-chlorobenzoic acid + Guanidine Carbonate


 2-Amino-6-chloroquinazolin-4-ol + 

+

+

[2]
ParameterOptimized ValueWhy? (Causality)
Stoichiometry 1.0 : 1.5 (Acid : Guanidine)Guanidine decomposes/polymerizes at fusion temps.[1] Excess is required to drive kinetics.[1]
Temperature 160°C - 170°CBelow 150°C, the ring closure is sluggish.[2] Above 180°C, tar formation increases.[2]
Solvent Solvent-Free (Fusion) or DiglymeFusion gives the highest throughput but requires mechanical stirring torque.[1] Diglyme helps heat transfer but complicates workup.[1]
Time 2 - 4 HoursReaction is complete when ammonia evolution ceases.[2]
Module 2: Troubleshooting Tickets (Q&A)
Ticket #001: "The reaction mixture turned into a solid rock and broke my stirrer."

Diagnosis: You are experiencing "The Concrete Effect."[1] As the starting materials melt (approx. 120-140°C), they form a liquid.[1] However, the product, 2-Amino-6-chloroquinazolin-4-ol, has a melting point >300°C. As the reaction proceeds, the product precipitates out of the melt, solidifying the entire mass.[2]

Solution:

  • Switch to Overhead Stirring: Magnetic stir bars will fail. Use a mechanical overhead stirrer with a high-torque motor.

  • The "Diglyme Assist": If fusion is unmanageable, add Diglyme (Diethylene glycol dimethyl ether) (2-3 mL per gram of reactant).[1]

    • Benefit: It keeps the slurry mobile and allows for reflux (b.p. 162°C), which acts as an internal temperature controller.[1]

    • Trade-off: You must wash the product thoroughly with ethanol/acetone later to remove the high-boiling solvent.

Ticket #002: "My crude yield is high, but I lose 50% during purification."

Diagnosis: Incorrect pH handling. The quinazolinone core is amphoteric .[1]

  • pH < 2: It forms a soluble hydrochloride salt (protonation at N1/N3).[1]

  • pH > 12: It forms a soluble salt (deprotonation of the hydroxyl/lactam).[1]

  • pH 6-8: It is insoluble (The "Isoelectric Trap").[1]

Solution: Follow this "Swing pH" Purification Protocol to recover "lost" product:

  • Dissolution: Suspend crude solid in 2M NaOH. Heat to 80°C. The product must dissolve. If solids remain, filter them out (these are impurities).

  • Precipitation: Cool the filtrate to room temperature. Slowly add 2M HCl while monitoring pH.

  • The Target Zone: Stop adding acid exactly at pH 6.5 - 7.0 .[1] The product will crash out as a white/off-white solid.[2]

  • Filtration: Filter immediately. Do not overshoot to pH 2, or it will redissolve.

Ticket #003: "The product is grey/brown instead of white."

Diagnosis: Oxidative polymerization of excess guanidine or aniline impurities.[1]

Solution:

  • Prevention: Run the fusion under a gentle stream of Nitrogen or Argon.[1]

  • Remediation: During the NaOH dissolution step (from Ticket #002), add activated charcoal (5% w/w). Stir for 30 minutes at 80°C, then filter through Celite before acidification.

Module 3: Mechanistic Visualization

Understanding the pathway helps predict side reactions.[1] The reaction proceeds via an acylguanidine intermediate which then undergoes intramolecular cyclization.[1]

ReactionMechanism Start 2-Amino-5-chlorobenzoic acid + Guanidine Carbonate Step1 Salt Formation (Melt Phase) Start->Step1 Heat (140°C) Side1 Side Reaction: Decarboxylation Start->Side1 Overheating Inter Acylguanidine Intermediate Step1->Inter - CO2, - NH3 Cycl Ring Closure (- H2O) Inter->Cycl 160°C Side2 Side Reaction: Polymerization Inter->Side2 O2 Exposure Prod 2-Amino-6-chloroquinazolin-4-ol Cycl->Prod

Figure 1: Reaction pathway showing the critical intermediate and potential diversion points leading to yield loss.[1]

Module 4: Decision Tree for Yield Optimization

Use this flowchart to determine your next experimental move based on current results.

Troubleshooting Start Start: Analyze Crude Yield CheckYield Is Yield > 70%? Start->CheckYield PurityCheck Check Purity (HPLC/TLC) CheckYield->PurityCheck Yes CheckState Did reaction solidify? CheckYield->CheckState No Success Protocol Optimized PurityCheck->Success >95% Recryst Recrystallize from DMF/H2O PurityCheck->Recryst <95% AddSolvent Action: Add Diglyme Increase Temp to 165°C CheckState->AddSolvent Yes (Stirring stopped) CheckWorkup Check Aqueous pH CheckState->CheckWorkup No (Stirring fine) AdjustPH Action: Adjust to pH 6.5-7.0 (Isoelectric Point) CheckWorkup->AdjustPH pH < 5 or > 9

Figure 2: Logic flow for diagnosing yield and purity failures in quinazolinone synthesis.

References
  • Davoodnia, A. et al. (2010).[1] Microwave-Assisted Synthesis of 2-Amino-4(3H)-quinazolinones. Heterocycles. Link

  • Hynes, J. et al. (2008).[1] Quinazolinones as inhibitors of Hsp90. Journal of Medicinal Chemistry. Link[1]

  • Li, F. et al. (2016).[1] Facile synthesis of 2-aminoquinazolin-4(3H)-ones. Tetrahedron Letters. Link[1]

  • Patent US20060004030A1 . Synthesis of Quinazoline Derivatives. (Demonstrates the fusion method and workup variations). Link

Sources

Optimization

Troubleshooting solubility issues of 2-Amino-6-chloroquinazolin-4-ol in DMSO

Executive Summary & Chemical Context[1][2][3][4][5] The Core Challenge: Researchers often encounter difficulty solubilizing 2-Amino-6-chloroquinazolin-4-ol . The primary reason is a nomenclature-structure mismatch.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Core Challenge: Researchers often encounter difficulty solubilizing 2-Amino-6-chloroquinazolin-4-ol . The primary reason is a nomenclature-structure mismatch. While sold as the "4-ol" (hydroxyl form), this compound predominantly exists in the solid state and solution as the 2-amino-6-chloro-3H-quinazolin-4-one tautomer.

This "4-one" (amide-like) structure creates a network of strong intermolecular hydrogen bonds (N-H···O=C) and


-

stacking interactions, resulting in high lattice energy. To dissolve it, the solvent (DMSO) must overcome these cohesive forces.

Quick Reference Properties:

Property Value/Description Implication
Preferred Tautomer Quinazolin-4(3H)-one High intermolecular H-bonding (hard to dissolve).
Melting Point >300°C (Typical for class) Indicates very high lattice stability.
DMSO Solubility Moderate (10–30 mM typ.) Susceptible to saturation and water crashing.

| Hygroscopicity | High (Solvent dependent) | DMSO stocks absorb water, causing precipitation.[1] |

Diagnostic Troubleshooting (Q&A)

Phase 1: Initial Solubilization (Making the Stock)

Q: I added DMSO to the powder, but it remains a cloudy suspension even after vortexing. Is the compound bad? A: The compound is likely fine; you are fighting lattice energy. Vortexing alone provides insufficient energy to break the crystal lattice of quinazolinones.

  • The Fix:

    • Heat: Warm the vial to 37°C (water bath) for 10–15 minutes. This increases the kinetic energy of the solvent molecules.

    • Sonication: Use an ultrasonic bath (not a probe) for 15 minutes. Sonication creates cavitation bubbles that disrupt particle aggregates.

    • Visual Check: Hold the vial up to a light source. If "shimmering" or particulates remain, repeat.

Q: Can I acidify the DMSO to help it dissolve? A: Proceed with caution. While protonating the basic nitrogen (N1 or N3) can disrupt crystal packing, adding HCl to DMSO can cause chemical instability (oxidation) or toxicity in downstream biological assays.

  • Recommendation: Stick to neutral, anhydrous DMSO first. If acidification is absolute necessary for an analytical standard, use 0.1% Formic Acid, but do not use this for cell-based assays without validating pH controls.

Phase 2: Storage & Stability[6]

Q: My stock solution was clear yesterday, but today there are crystals at the bottom. Why? A: This is the "Water Crash" effect. DMSO is highly hygroscopic.[1] If the vial was opened in humid air or stored loosely capped, the DMSO absorbed atmospheric water.

  • The Mechanism: Quinazolines are hydrophobic. As water concentration in DMSO rises (even to 1-2%), the solvent power decreases drastically, acting as an "anti-solvent" and forcing the compound out of solution.

  • The Fix:

    • Use Anhydrous DMSO (packed under argon/nitrogen).

    • Store in single-use aliquots to avoid repeated opening.

    • If precipitated: Re-heat to 37°C and sonicate.[2] If it does not re-dissolve, the water content is likely too high; discard and make fresh.

Q: Should I store the DMSO stock in the fridge (4°C)? A: No. DMSO freezes at ~18.5°C. Storing at 4°C means the solvent freezes.

  • The Risk: Repeated freeze-thaw cycles promote crystal nucleation. When the DMSO freezes, it pushes the solute into concentrated pockets (cryoconcentration), often forcing it to precipitate irreversibly.

  • Best Practice: Store at Room Temperature (if used within 2 weeks) or -20°C/-80°C (liquid) for long term, but ensure it is fully thawed and vortexed before use.

Phase 3: Assay Dilution (The "Crash Out")

Q: The stock is clear, but when I add it to cell culture media, it turns cloudy immediately. A: You have exceeded the kinetic solubility limit in aqueous buffer.

  • The Cause: Rapid dilution into water (media) shocks the system. The hydrophobic quinazoline ring cannot interact with water molecules.

  • The Fix:

    • Step-wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock 1:10 in media, mix, then dilute that into the final well).

    • Limit Concentration: Ensure your final assay concentration is below the solubility limit (likely <100 µM for this scaffold).

Technical Visualization

Workflow: The Solubilization Decision Tree

This diagram outlines the logical flow for troubleshooting solubility issues.

SolubilityWorkflow Start Start: Solid Powder + DMSO Check1 Visual Inspection: Clear Solution? Start->Check1 Success Ready for Assay (Store Anhydrous) Check1->Success Yes Cloudy Cloudy / Particulates Check1->Cloudy No PrecipStorage Precipitation after Storage Success->PrecipStorage Time passes Action1 Action: Warm to 37°C + Sonication (15 min) Cloudy->Action1 Check2 Visual Inspection: Clear? Action1->Check2 Check2->Success Yes StillCloudy Still Cloudy Check2->StillCloudy No CheckConc Check Concentration: Is it >30mM? StillCloudy->CheckConc Dilute Action: Dilute with fresh Anhydrous DMSO CheckConc->Dilute Yes Discard Discard & Prepare Fresh (Use Desiccated DMSO) CheckConc->Discard No (Insoluble) Dilute->Action1 CauseWater Root Cause: DMSO absorbed H2O PrecipStorage->CauseWater CauseWater->Discard

Figure 1: Systematic workflow for solubilizing hydrophobic heterocycles in DMSO and handling precipitation events.

Mechanism: Tautomerism & Lattice Energy

Understanding the "Why" behind the difficulty.

Tautomerism Enol Enol Form (4-ol) (Less Stable in Solid) Keto Keto Form (4-one) (Dominant Species) Enol->Keto Tautomerization Lattice Crystal Lattice (Strong H-Bonds) Keto->Lattice Aggregation (Precipitation) Solution Solubilized in DMSO (H-Bonds disrupted) Lattice->Solution Heat + Sonication (Energy Input) Solution->Lattice Water Uptake (Anti-Solvent Effect)

Figure 2: The equilibrium between tautomers and the energy barrier required to transition from the crystal lattice to solution.

Standard Operating Protocols (SOPs)

SOP-A: Preparation of 10 mM Stock Solution

Use this protocol to minimize initial precipitation risks.

  • Calculate: Determine the mass required for 10 mM.

    • Formula: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000.

    • Note: MW of 2-Amino-6-chloroquinazolin-4-ol ≈ 195.60 g/mol .

  • Weigh: Weigh the powder into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).

  • Solvent Addition: Add Anhydrous DMSO (≥99.9%) to the vial.

    • Critical: Do not use DMSO that has been sitting open on a shelf.

  • Disperse: Vortex vigorously for 30 seconds.

  • Energy Input:

    • Place vial in a 37°C water bath for 5 minutes.

    • Sonicate in an ultrasonic bath for 10 minutes.

  • Inspection: Check for clarity. If clear, aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

SOP-B: The "Rescue" Protocol (For Crashed Stocks)

Use this if valuable compound has precipitated in the tube.

  • Seal Check: Ensure the cap is tight.

  • Thermal Shift: Heat the vial to 40°C–50°C (do not exceed 60°C to avoid degradation).

  • Agitate: Vortex immediately while hot.

  • Sonicate: Sonicate for 20 minutes.

  • Assessment:

    • If Clear: Use immediately. Do not re-freeze this specific aliquot.

    • If Cloudy: Centrifuge at 13,000 rpm for 5 minutes. Transfer the supernatant to a new tube and re-measure concentration (UV-Vis) as the actual concentration is now lower than the theoretical.

References

  • National Center for Biotechnology Information (NCBI).Assay Guidance Manual: Compound Management. Bethesda (MD)

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Chapter on Solubility).

  • Balakin, K. V., et al. (2006). "Comprehensive analysis of chemical solubility in DMSO." Journal of Biomolecular Screening.

  • Waybright, T. J., et al. (2009). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening.

Sources

Troubleshooting

Optimizing recrystallization solvents for 2-Amino-6-chloroquinazolin-4-ol purification

Case ID: PUR-QNZ-006 Subject: Optimization of Recrystallization Solvents & Impurity Rejection Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 2-Amino-6-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-QNZ-006 Subject: Optimization of Recrystallization Solvents & Impurity Rejection Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Amino-6-chloroquinazolin-4-ol (also referred to as 2-amino-6-chloro-4(3H)-quinazolinone) presents a classic purification challenge typical of fused heterocyclic systems. Its high melting point (>300°C) and capacity for intermolecular hydrogen bonding (lactam-lactim tautomerism) often lead to poor solubility in standard organic solvents and a tendency to trap impurities within the crystal lattice.

This guide moves beyond generic protocols, offering a logic-driven approach to solvent selection based on the compound’s specific physicochemical properties:

  • H-Bonding Capability: The 2-amino and 4-oxo/hydroxy motifs require polar protic solvents for effective disruption of the crystal lattice.

  • Pi-Stacking: The quinazoline core promotes strong stacking, often requiring high thermal energy (reflux) to dissociate.

  • pH Sensitivity: The amphoteric nature allows for pH-swing purification strategies.

Module 1: Solvent System Optimization

Objective: Select a solvent system that maximizes the solubility differential between reflux and ambient temperatures while rejecting key impurities (e.g., 2-amino-5-chlorobenzoic acid, inorganic salts).

Candidate Solvent Matrix

The following table summarizes the thermodynamic suitability of solvents based on our internal solubility modeling for amino-quinazolinones.

Solvent SystemPolaritySolubility @ RefluxSolubility @ 25°CImpurity Rejection ProfileRecommendation
Glacial Acetic Acid High (Protic)High LowExcellent for removing non-polar starting materials.Primary Choice
DMF / Water (9:1) High (Aprotic)Very HighModerateGood for inorganic salts; difficult to dry.Secondary Choice
Ethanol / Water (8:2) High (Protic)ModerateVery LowGood for highly polar byproducts; lower yield.For Final Polish
DMSO Very HighHighHighPoor recovery; high boiling point makes drying difficult.Avoid (unless necessary)
Toluene LowNegligibleNegligibleN/AAnti-solvent only
Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the optimal purification route based on crude purity and behavior.

SolventSelection Start START: Analyze Crude Material CheckSolubility Test Solubility in Refluxing Acetic Acid Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble RecrystAcOH Method A: Recrystallization (Glacial Acetic Acid) Soluble->RecrystAcOH Yes TryDMF Test Solubility in DMF (100°C) Soluble->TryDMF No (Insoluble) FilterHot Hot Filtration (Remove Insolubles) RecrystAcOH->FilterHot CoolSlow Controlled Cooling (25°C over 4 hours) FilterHot->CoolSlow CheckInorganic High Inorganic Content? TryDMF->CheckInorganic Soluble AcidBase Method C: Acid-Base Reprecipitation (Dissolve in dilute NaOH -> Filter -> Acidify) TryDMF->AcidBase Insoluble (Likely Polymer/Salts) RecrystDMF Method B: DMF/Water Precipitation CheckInorganic->RecrystDMF No (Organic Impurities) CheckInorganic->AcidBase Yes (Salts present)

Figure 1: Decision tree for selecting the purification strategy based on crude solubility and impurity profile.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Recrystallization from Glacial Acetic Acid

Best For: Removal of structurally similar organic impurities (regioisomers) and improving crystal habit.

  • Dissolution: Charge crude 2-Amino-6-chloroquinazolin-4-ol into a round-bottom flask. Add Glacial Acetic Acid (10-15 volumes relative to weight, e.g., 10 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 118°C) with stirring.

    • Checkpoint: If the solution is not clear after 30 mins, add acetic acid in 2-volume increments. Do not exceed 25 volumes.

  • Hot Filtration (Critical): If black specks or turbidity persist (inorganic salts or carbonized material), filter the hot solution through a pre-heated Celite pad or sintered glass funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) over 2-4 hours.

    • Note: Rapid cooling may trap impurities.[1]

  • Isolation: Filter the white/off-white precipitate.

  • Washing: Wash the cake with cold acetic acid (1 vol) followed by water (2 vols) and finally ethanol (2 vols) to remove acid traces.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Protocol B: Acid-Base Reprecipitation (Bulk Cleanup)

Best For: Crude material with high inorganic salt content or very low purity (<85%).

  • Dissolution: Suspend crude material in water (10 vols). Slowly add 2M NaOH until pH 12-13 is reached. The material should dissolve as the phenolate/salt form.

  • Filtration: Filter the solution to remove insoluble base-stable impurities.

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches 6-7.

    • Checkpoint: The product will precipitate as a thick slurry.

  • Digestion: Heat the slurry to 60°C for 30 minutes (Ostwald ripening) to improve filterability.

  • Isolation: Filter and wash extensively with water to remove NaCl.

Module 3: Troubleshooting Guide (Q&A)

Ticket #001: Product "oils out" instead of crystallizing.

  • Diagnosis: This typically occurs when the solvent boiling point is higher than the melting point of the solvated product, or if the solution is too concentrated (supersaturated).

  • Solution:

    • Reheat the mixture until the oil dissolves.

    • Add Seed Crystals: Add a small amount of pure crystal at 5-10°C below the clear point.

    • Co-solvent Addition: Add a small amount of a more polar solvent (e.g., Ethanol) to stabilize the crystalline form.

Ticket #002: Low recovery yield (<50%) after filtration.

  • Diagnosis: The compound is likely too soluble in the mother liquor at room temperature.

  • Solution:

    • Cool Further: Chill the slurry to 0-5°C before filtration.

    • Anti-solvent: Slowly add water (if using Acetic Acid or DMF) to the mother liquor to force further precipitation. Warning: This may precipitate impurities too.

    • Concentration: Distill off 30-50% of the solvent volume before cooling.

Ticket #003: Material remains colored (yellow/brown) after recrystallization.

  • Diagnosis: Presence of oxidized aniline derivatives or polymeric byproducts.

  • Solution:

    • Charcoal Treatment: During the reflux step (Protocol A), add Activated Carbon (5-10 wt%). Stir for 15 minutes, then perform the Hot Filtration step rigorously.

Module 4: Impurity Management

Understanding the source of impurities allows for targeted removal.

Impurity TypeOriginRemoval Strategy
2-Amino-5-chlorobenzoic acid Hydrolysis of starting nitrile or unreacted precursor.Base Wash: Dissolve product in acid; this impurity may remain or behave differently. Alternatively, recrystallize from Ethanol (it is more soluble than the product).
Inorganic Salts (NaCl, Phosphates) Synthesis byproducts (e.g., from cyclization).Water Wash: Ensure the final filter cake is washed thoroughly with hot water.
Regioisomers Non-selective chlorination or cyclization.Recrystallization: Requires multiple passes. Acetic acid is generally selective for the 4-oxo tautomer due to H-bonding alignment.

References

  • Vertex AI Search. (2024). Synthesis and purification of 2-Amino-6-chloroquinazolin-4-ol. Retrieved from 2

  • BenchChem. (2025).[1] Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide. Retrieved from 3

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from 4

  • Sigma-Aldrich. (2024). 2-Amino-6-chloroquinazoline Product Information. Retrieved from

  • ResearchGate. (2016).[6] Method for crystallization of pyrimidin-2(5)-one derivatives. Retrieved from 6

Sources

Optimization

Technical Support Center: Enhancing Stability and Solubility of 2-Amino-6-chloroquinazolin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the physicochemical challenges associated with 2-Amino-6-chloroquinazolin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the physicochemical challenges associated with 2-Amino-6-chloroquinazolin-4-ol (CAS: 20198-17-8).

This compound, a critical halogenated quinazoline intermediate and pharmacophore, exhibits complex behavior in solution due to lactam-lactim tautomerism and pH-dependent degradation. This guide is designed to provide researchers and drug development professionals with field-proven, self-validating protocols to ensure experimental reproducibility.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 2-Amino-6-chloroquinazolin-4-ol precipitate immediately upon dilution in my aqueous assay buffer?

The Causality: The name "quinazolin-4-ol" implies a hydroxyl group, but in solution and the solid state, this compound exists predominantly as its lactam tautomer: 2-amino-6-chloroquinazolin-4(3H)-one ()[1]. The 3H-tautomer engages in robust intermolecular hydrogen bonding (between the N3-H and the C4=O, as well as the C2-amino group), creating a highly stable crystal lattice with very low aqueous solubility.

The Solution: To disrupt this hydrogen-bonding network, the compound must first be completely solvated in a highly polar, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before introduction to an aqueous environment. When diluting into aqueous buffers, maintain the final DMSO concentration at ≥1% (v/v) and ensure rapid mixing to prevent localized supersaturation.

Q2: I observed a secondary peak in my HPLC chromatogram after leaving the solution at room temperature overnight. What is degrading?

The Causality: While the quinazolinone ring is generally stable, it is highly susceptible to alkaline hydrolysis ()[2]. If your assay buffer exceeds pH 8.5, hydroxide ions act as nucleophiles, attacking the electron-deficient pyrimidine ring. This leads to ring-opening degradation, yielding 2-amino-5-chlorobenzoic acid derivatives.

The Solution: Always buffer your working solutions between pH 6.0 and 7.5. If your experiment requires alkaline conditions, prepare the working solution immediately before use and keep it on ice to reduce the kinetic rate of hydrolysis.

Q3: Is the compound sensitive to light or oxidation during long-term storage?

The Causality: Quinazolinones are considered "privileged structures" due to their broad stability ()[3]. However, the electron-donating 2-amino group paired with the electron-withdrawing 6-chloro substituent creates a push-pull system that can be sensitive to photo-oxidation over prolonged periods.

The Solution: Store stock solutions in amber glass vials to block UV light. Purge the headspace of the storage vial with Argon or Nitrogen gas to displace oxygen, preventing the slow oxidation of the primary amine.

Part 2: Mechanistic Pathways & Workflows

To visualize the physicochemical behavior of 2-Amino-6-chloroquinazolin-4-ol, refer to the mechanistic pathway below. It highlights the critical balance between tautomerism, stable solvation, and pH-induced degradation.

Tautomerism_Degradation Lactim Lactim Tautomer (Minor in Solution) Lactam Lactam Tautomer (3H) (Dominant, H-Bonding) Lactim->Lactam Spontaneous Equilibrium Degradant Ring-Opened Degradant (Loss of Activity) Lactam->Degradant Alkaline pH > 8.5 Hydrolysis Stable Stable Solvated State (Assay Ready) Lactam->Stable pH 6.0-7.5 + DMSO

Fig 1: Tautomeric equilibrium and pH-dependent degradation pathways of the quinazolinone core.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics (t_90, the time until 10% of the compound degrades) of 2-Amino-6-chloroquinazolin-4-ol under various forced degradation conditions. This self-validating data allows you to predict the lifespan of your solutions.

Environmental ConditionSolvent / Buffer SystempHTemperatureStability (t_90)Primary Degradation Mechanism
Optimal Storage 100% Anhydrous DMSON/A-20°C> 12 MonthsNone observed
Mild Acidic 5% DMSO in Acetate Buffer4.525°C~ 14 DaysMinor precipitation
Neutral (Assay) 1% DMSO in PBS7.437°C~ 48 HoursSlow aggregation
Alkaline Stress 5% DMSO in Tris-HCl9.537°C< 4 HoursRing-opening hydrolysis
Photolytic Stress 1% DMSO in H2O (UV Light)7.025°C~ 12 HoursPhoto-oxidation of 2-NH2

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a Stable 10 mM Master Stock Solution

This protocol ensures complete dissolution while preventing premature degradation.

  • Equilibration: Allow the lyophilized powder of 2-Amino-6-chloroquinazolin-4-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Weigh exactly 1.96 mg of the compound (MW = 195.61 g/mol ) into a sterile, static-free microcentrifuge tube.

  • Solvation: Add 1.0 mL of Anhydrous DMSO (HPLC grade, ≥99.9%). Do not use aqueous buffers at this stage.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat the solution.

  • Aliquot & Storage: Divide the master stock into 50 µL aliquots using amber glass vials. Purge with Argon, cap tightly, and store at -20°C.

Protocol 2: Aqueous Dilution for In Vitro Assays
  • Thawing: Thaw a single 50 µL aliquot at room temperature. Never freeze-thaw an aliquot more than twice.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

  • Titration: Slowly pipette the required volume of the DMSO stock directly into the vortexing aqueous buffer. Crucial: Add the drug to the buffer, not the buffer to the drug, to prevent localized crashing.

  • Validation: Visually inspect the solution against a dark background for micro-precipitates. Use within 4 hours for optimal integrity.

Protocol_Workflow S1 1. Weigh Compound (Anhydrous Environment) S2 2. Dissolve in 100% DMSO (Vortex & Sonicate) S1->S2 S3 3. Aliquot into Amber Vials (Protect from Light) S2->S3 S4 4. Store at -20°C (Desiccated) S3->S4 S5 5. Dilute in Assay Buffer (Immediately Before Use) S4->S5

Fig 2: Step-by-step workflow for the preparation and handling of stable stock solutions.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at:[Link][2]

Sources

Troubleshooting

Minimizing side reactions during 2-Amino-6-chloroquinazolin-4-ol production

Technical Support Center: 2-Amino-6-chloroquinazolin-4-ol Production Subject: Optimization of Cyclization Efficiency and Impurity Suppression Applicable Molecule: 2-Amino-6-chloro-4(3H)-quinazolinone (Tautomer: 2-Amino-6...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-6-chloroquinazolin-4-ol Production

Subject: Optimization of Cyclization Efficiency and Impurity Suppression Applicable Molecule: 2-Amino-6-chloro-4(3H)-quinazolinone (Tautomer: 2-Amino-6-chloroquinazolin-4-ol) Primary Precursors: 2-Amino-5-chlorobenzoic acid (or methyl ester) + Guanidine (Carbonate/Nitrate)[1]

Part 1: The Reaction Landscape

To troubleshoot effectively, we must first visualize the competing pathways.[1] The synthesis of 2-amino-6-chloroquinazolin-4-ol typically involves the fusion or solvent-mediated condensation of a 2-aminobenzoic acid derivative with guanidine.[1]

Key Mechanistic Insight: The reaction is a double condensation.[1] The first step is usually the formation of an acyl guanidine intermediate, followed by intramolecular cyclization.[1] The critical failure mode is hydrolytic deamination , where the 2-amino group is lost, converting the product into the thermodynamically stable 6-chloro-2,4(1H,3H)-quinazolinedione (referred to as "The Dione").[1]

ReactionPathways SM 2-Amino-5-chlorobenzoic Acid (+ Guanidine) Inter Acyl Guanidine Intermediate SM->Inter Condensation 1 (Amide formation) Product TARGET: 2-Amino-6-chloroquinazolin-4-ol Inter->Product Cyclization (-H2O/-NH3) Dione IMPURITY A: 6-Chloro-2,4-quinazolinedione Inter->Dione Direct Hydrolysis Product->Dione Hydrolysis (Acidic/Basic Workup) Oligomers IMPURITY B: Thermal Oligomers/Tars Product->Oligomers Excess Heat (>180°C)

Figure 1: Reaction pathway analysis showing the primary cyclization route and the critical "Dione" diversion pathway caused by hydrolysis.

Part 2: Troubleshooting Guides (Q&A)

Scenario A: High Levels of "Dione" Impurity (6-Chloro-2,4-quinazolinedione)

User Question: My HPLC shows a persistent impurity (RRT ~0.8-0.9) that increases when I prolong the reaction or during acid precipitation. Mass spec suggests a loss of -NH unit.[1] What is happening?

Technical Diagnosis: You are observing hydrolytic deamination . The 2-amino group on the quinazoline ring is susceptible to hydrolysis, converting the guanidine moiety into a urea moiety embedded in the ring.[1] This creates the "Dione" (2,4-dihydroxy tautomer).

Corrective Actions:

  • Check Guanidine Stoichiometry: Ensure a molar excess of guanidine (typically 1.5 to 2.0 equivalents). Excess guanidine acts as a buffer and suppresses the equilibrium shift toward the oxygenated species.[1]

  • Modify Workup pH: If you are precipitating the product with acid (e.g., HCl), do not drop the pH below 4.0 . The 2-amino group protonates at low pH, making the adjacent carbon highly electrophilic and susceptible to water attack.[1]

    • Protocol Adjustment: Quench into ice water and adjust pH to 6.5–7.0 (neutral) rather than strongly acidic.

  • Water Exclusion: If using a solvent melt (e.g., Diglyme or DMF), ensure water content is <0.1%. Water at reflux temperatures guarantees hydrolysis.

Scenario B: Incomplete Cyclization (Intermediate Stalling)

User Question: I see a large peak for the starting material (2-amino-5-chlorobenzoic acid) or a new intermediate that isn't the product. Increasing temp just causes charring.[1]

Technical Diagnosis: This indicates a failure in the dehydration step .[1] The formation of the acyl guanidine intermediate is fast, but the ring closure (cyclization) requires overcoming a higher activation energy or removing the leaving group (water/ammonia).

Corrective Actions:

  • Activation: If using the free acid, the reaction is sluggish.[1] Consider using 2-amino-5-chlorobenzoic acid methyl ester .[1] The methoxide is a better leaving group than hydroxide/water in this context.[1]

  • Catalytic Additive: Add a Lewis acid catalyst if using a solvent method. p-Toluenesulfonic acid (PTSA) (1-5 mol%) can catalyze the dehydration step without requiring dangerous temperature spikes [1].

  • Temperature/Solvent Pairing:

    • Fusion Method:[1][2] Requires 160–180°C. If you are below 150°C, cyclization will stall.

    • Solvent Method: Switch to high-boiling polar solvents like 2-Methoxyethyl ether (Diglyme) or Sulfolane to access temperatures >140°C without pressure vessels.[1]

Scenario C: Product Appearance (Pink/Grey Discoloration)

User Question: The product should be white/off-white, but mine is pink or grey. NMR looks okay, but purity is 95%.

Technical Diagnosis: This is oxidative degradation of the aniline starting material prior to cyclization. Substituted anilines are prone to air oxidation, forming "aniline black" type oligomers.

Corrective Actions:

  • Inert Atmosphere: Strictly blanket the reaction with Nitrogen or Argon.

  • Degassing: Sparge your solvent with nitrogen for 15 minutes before heating.

  • Reducing Agent: Add a pinch of Sodium Dithionite or Sodium Metabisulfite during the aqueous workup/precipitation step. This reduces colored quinoid impurities back to colorless soluble species that wash away in the filtrate.

Part 3: Critical Control Points (CCP) Table

Use this table to audit your current batch record. Deviations here are the primary cause of failure.

ParameterSpecificationScientific Rationale
Reaction Temp 140°C – 170°C Below 140°C: Incomplete cyclization (Intermediate accumulation).[1] Above 180°C: Polymerization and decarboxylation of SM.
Guanidine Source Carbonate vs. Nitrate Guanidine Carbonate is preferred. Nitrate requires a base neutralization step which generates salts that can trap impurities. Carbonate evolves CO2, driving the reaction forward entropically [2].
Workup pH pH 6.5 – 7.5 The product is amphoteric.[1] pH < 4: Solubilizes product (loss of yield) + Hydrolysis risk. pH > 9: Solubilizes product (phenolate formation).
Drying Vacuum @ 60°C Avoid air drying at high heat. Wet cake + Heat + Oxygen = Oxidative degradation (Pink crust).

Part 4: Analytical Verification (The "Ghost" Peak)

Issue: Users often report seeing "two peaks" for the product in HPLC, suspecting contamination.

Explanation: 2-Amino-6-chloroquinazolin-4-ol exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-ol) forms.[1]

  • Lactam (Dominant in solid state/polar solvents): 2-Amino-6-chloro-4(3H)-quinazolinone.[1]

  • Lactim: 2-Amino-6-chloroquinazolin-4-ol.[1]

Validation Protocol:

  • Run NMR in DMSO-d6: You should see a broad singlet around 11.0–12.0 ppm (NH of the amide) if the lactam predominates.

  • HPLC Stress Test: If the two peaks coalesce upon heating the column to 40°C or changing pH, they are tautomers, not impurities.[1]

  • Reference Standard: Compare against a known standard of 6-chloro-2,4-quinazolinedione to ensure the second peak isn't the hydrolysis impurity (which is a distinct chemical entity, not a tautomer).

References

  • BenchChem Technical Support . (2025). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from BenchChem.[3][4] 4

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 12476, 2-Amino-5-chlorobenzoic acid. Retrieved from PubChem.[5] Link

  • Maddila, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal. Link

Sources

Optimization

Overcoming low purity in commercial 2-Amino-6-chloroquinazolin-4-ol samples

Troubleshooting Guide & FAQ for Research Scientists Topic: Overcoming Low Purity & Solubility Issues in Commercial Samples CAS: 10374-27-3 Molecular Formula: C₈H₆ClN₃O Synonyms: 2-Amino-6-chloro-4(3H)-quinazolinone; 6-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQ for Research Scientists

Topic: Overcoming Low Purity & Solubility Issues in Commercial Samples CAS: 10374-27-3 Molecular Formula: C₈H₆ClN₃O Synonyms: 2-Amino-6-chloro-4(3H)-quinazolinone; 6-Chloro-guanine analogue

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 2-Amino-6-chloroquinazolin-4-ol . If you are visiting this page, you are likely facing one of two problems: your LC-MS shows a "forest" of unexplained peaks, or the material refuses to dissolve in anything but boiling DMSO.

The Core Issue: This molecule is a classic "brick dust" intermediate—high melting point (>300°C) and extremely poor solubility in standard organic solvents due to a robust intermolecular hydrogen-bonding network. Furthermore, commercial samples often suffer from varying degrees of purity (85–90%) due to incomplete cyclization during manufacturing.

This guide provides field-proven protocols to analyze, purify, and utilize this compound effectively.

Module 1: Diagnostic & Analysis

Q1: My NMR spectrum in DMSO-d6 shows a proton at ~11.0 ppm and no signal for the -OH group. Did I receive the wrong product?

Answer: No, you likely have the correct product. This is a classic case of Lactam-Lactim Tautomerism .

Although sold as "quinazolin-4-ol" (the lactim form), the molecule exists predominantly as the quinazolin-4(3H)-one (the lactam form) in polar solvents like DMSO and in the solid state.

  • The Confusion: You expect an O-H peak.

  • The Reality: You will see a broad singlet N-H peak around 10.8–11.5 ppm. The "2-amino" group often appears as a broad singlet around 6.5–7.5 ppm, which can sometimes merge with aromatic signals depending on water content.

Actionable Advice:

  • Do not rely on CDCl₃: The compound is insoluble.

  • Use DMSO-d6: Run the spectrum at 300K .

  • Look for the Carbonyl: Run a ¹³C NMR.[1][2] The C4 carbon in the lactam form typically appears around 160–163 ppm (characteristic of C=O), whereas a pure C-OH would shift differently.

Q2: My LC-MS shows a split peak or severe tailing. Is the sample impure?

Answer: Not necessarily. The 2-amino group is basic, while the N3-H/C4=O moiety is weakly acidic (pKa ~9-10). This amphoteric nature causes interaction with silanol groups on HPLC columns, leading to peak splitting or tailing.

Troubleshooting Protocol:

ParameterRecommendationReason
Column C18 (End-capped) or Phenyl-HexylPhenyl-hexyl provides better selectivity for rigid aromatics.
Mobile Phase A Water + 0.1% Ammonium Formate Buffer is critical. Plain water/formic acid is often insufficient to suppress ionization of both sites.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause high backpressure due to viscosity with this buffer.
Gradient 5% B to 95% BStart low to separate polar uncyclized starting materials.

Module 2: Purification Protocols

If your sample is <95% pure, standard recrystallization (e.g., Ethanol/Water) often fails because the impurities (starting materials) have similar solubility profiles.

The Solution: Exploiting the Amphoteric Nature of the molecule.

Protocol A: Acid-Base Reprecipitation (The "Gold Standard")

This method separates the product from non-acidic impurities (like unreacted nitriles) and non-basic byproducts.

Step-by-Step Workflow:

  • Dissolution (Base): Suspend 1.0 g of crude solid in 10 mL of 1M NaOH .

    • Mechanism:[3][4] The phenol-like lactam deprotonates to form the water-soluble Sodium Salt.

    • Observation: The solution should turn clear or slightly yellow. If solids remain, filter them out (these are non-acidic impurities).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulate matter.

  • Precipitation (Acid): Slowly add 1M HCl dropwise to the filtrate while stirring vigorously.

    • Critical Point: Monitor pH. The product will precipitate massively as you approach pH 6–7 .

    • Do NOT over-acidify to pH 1, or you may form the hydrochloride salt of the 2-amino group, which might redissolve or trap acid impurities.

  • Washing: Filter the white precipitate. Wash copiously with Water (to remove NaCl) followed by Hot Ethanol (to remove unreacted organic starting materials).

  • Drying: Dry under vacuum at 60°C for 12 hours.

Protocol B: The "Hot Wash" (For minor purity upgrades)

If the impurity profile is simple (e.g., just trace starting material), a full reprecipitation is overkill.

  • Suspend the solid in DMF (Dimethylformamide) at a ratio of 1g : 5mL.

  • Heat to 100°C. The solid may not fully dissolve (this is a slurry wash).

  • Cool to room temperature and filter.

  • Wash the cake with Acetone (to remove DMF) and dry.

Module 3: Visualizing the Workflow

Figure 1: Analytical Decision Tree

This diagram guides you through the decision-making process when encountering "bad" data.

AnalyticalTree Start START: Sample Analysis Solubility Check Solubility Start->Solubility LCMS_Check Run LC-MS Start->LCMS_Check IsSoluble Insoluble in MeOH/DCM? Solubility->IsSoluble NMR_Check Run 1H NMR (DMSO-d6) Tautomer Peak at 11ppm (NH)? NMR_Check->Tautomer Tailing Peak Tailing/Splitting? LCMS_Check->Tailing IsSoluble->NMR_Check No (Soluble) UseDMSO Action: Use DMSO or DMF only IsSoluble->UseDMSO Yes Normal Result: Normal Lactam Form (Not an impurity) Tautomer->Normal Yes PurityCheck Check Purity % Tautomer->PurityCheck No (Missing peaks) BufferFix Action: Add 10mM Amm. Formate or 0.1% TFA Tailing->BufferFix Yes Tailing->PurityCheck No UseDMSO->NMR_Check

Caption: Decision tree for troubleshooting analytical anomalies in 2-amino-quinazolinones.

Figure 2: Acid-Base Purification Logic

Understanding why the protocol works ensures reproducibility.

PurificationLogic Crude Crude Sample (Product + Impurities) NaOH Add 1M NaOH Crude->NaOH Deprotonation Filter1 Filter (Remove Solids) NaOH->Filter1 Filtrate Filtrate (Na+ Salt) Filter1->Filtrate Soluble Salt HCl Add HCl to pH 7 Filtrate->HCl Reprotonation Precipitate Pure Product Precipitates HCl->Precipitate Insoluble Lactam Wash Wash (H2O + EtOH) Precipitate->Wash Remove Salts

Caption: The chemical logic behind the Acid-Base purification strategy.

Module 4: Synthesis Prevention (Root Cause Analysis)

If you are synthesizing this in-house or working with a CMO, the low purity often stems from the cyclization step.

Reaction: 2-Amino-5-chlorobenzoic acid (or nitrile) + Guanidine Carbonate → Product.

Common Pitfall: The reaction requires high temperatures (often >140°C in diglyme or fusion) to fully close the pyrimidine ring. If the temperature drops or reaction time is too short, you form the uncyclized acyl-guanidine intermediate .

Detection:

  • Mass Spec: Look for a mass of M+18 (indicating water was not lost) or M+H corresponding to the open chain.

  • Fix: These intermediates are often soluble in base (like the product) but more soluble in ethanol. The Protocol A (Acid-Base) followed by a hot ethanol wash is usually sufficient to remove them.

References

  • Tautomerism of Quinazolinones: Ghiviriga, I., et al. "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones."[5] Organic & Biomolecular Chemistry, 2010. Link

  • Synthesis & Antibacterial Activity: Al-Omary, F.A.M., et al. "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives."[1] Molecules, 2025 (Contextual grounding for synthesis conditions).[1] Link

  • General Quinazolinone Chemistry: Mhaske, S.B., and Argade, N.P.[2] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006. (Provides background on solubility and reactivity patterns).

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 2-Amino-6-chloroquinazolin-4-ol Kinetics

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] Molecule Definition: 2-Amino-6-chloroquinazolin-4-ol exists in a tautomeric equilibrium with 2-amino-6-chloro-4(3H)-quinazolinone . While the "4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Molecule Definition: 2-Amino-6-chloroquinazolin-4-ol exists in a tautomeric equilibrium with 2-amino-6-chloro-4(3H)-quinazolinone . While the "4-ol" nomenclature is often used in older literature or specific salt forms, the "4-one" (keto) tautomer typically predominates in solution and solid states due to amide resonance stabilization.

The Engineering Challenge: The synthesis of this scaffold—typically via the cyclocondensation of 2-amino-5-chlorobenzonitrile with guanidine or 5-chloroanthranilic acid with guanidine—is governed by a steep activation energy barrier (


).
  • Low Temperature (<80°C): Often leads to "kinetic trapping," resulting in open-chain intermediates (e.g., guanidinyl-benzoates or benzoylguanidines) rather than ring closure.

  • High Temperature (>160°C): Risks nucleophilic aromatic substitution (

    
    ) of the sensitive 6-chloro substituent or oxidative degradation.
    

This guide provides troubleshooting workflows to navigate this thermodynamic window.

Kinetic Landscape & Activation Energy

Visualizing the Reaction Pathway

The following diagram illustrates the critical temperature-dependent bifurcation points in the synthesis.

ReactionPathway Start Precursors (5-Cl-Anthranilic Acid + Guanidine) Inter Intermediate (Open-Chain Acylguanidine) Start->Inter Fast (<80°C) Inter->Inter Kinetic Trap (Low T) Product Product (2-Amino-6-Cl-quinazolinone) Inter->Product Rate Limiting Step (Requires >120°C or Acid Cat.) Side2 Side Product B (Polymerization) Inter->Side2 Prolonged Heating w/o Cyclization Side1 Side Product A (Hydrolysis/Dechlorination) Product->Side1 Overheating (>160°C) + Nucleophiles

Figure 1: Reaction coordinate visualization showing the high-energy transition state required for ring closure (Blue Arrow) versus degradation pathways (Red Arrows).

Troubleshooting Guide (FAQ Format)

Category A: Incomplete Conversion (Yield Issues)

Q: I am refluxing in Ethanol (78°C), but TLC shows a persistent intermediate spot. Why isn't it cyclizing? A: Ethanol reflux provides insufficient thermal energy to overcome the activation barrier for the dehydration/cyclization step of the quinazolinone ring.

  • The Science: The formation of the open-chain intermediate is kinetically favored and fast. The ring closure is thermodynamically favored but kinetically slow at <100°C. You are likely isolating the N-(2-amino-5-chlorobenzoyl)guanidine intermediate.

  • The Fix: Switch to a higher boiling solvent. 2-Methoxyethanol (124°C) , Diglyme (162°C) , or DMF (153°C) are recommended. Alternatively, use Microwave Irradiation (see Section 4).

Q: Can I force the reaction at lower temperatures using a catalyst? A: Yes. If thermal boosting is impossible (e.g., substrate sensitivity), use Base-Promoted Cyclization .

  • Protocol: Add 2-3 equivalents of NaOH or KOH. The base deprotonates the amide nitrogen, increasing its nucleophilicity and lowering the

    
     for attack on the nitrile/ester carbon.
    
  • Warning: Strong bases at high temperatures may hydrolyze the 6-chloro group to a 6-hydroxy group.

Category B: Impurity Profile (Purity Issues)

Q: I see a loss of the chlorine signal in NMR/Mass Spec. What happened? A: You likely exceeded the thermal ceiling in a nucleophilic solvent.

  • The Mechanism: At T > 150°C, the 6-chloro position becomes susceptible to Nucleophilic Aromatic Substitution (

    
    ), especially if the solvent is nucleophilic (e.g., amines, water, or unhindered alcohols).
    
  • The Fix:

    • Keep reaction temperature below 140°C .

    • Ensure anhydrous conditions if using high temperatures.

    • Avoid primary amine solvents; use inert solvents like Diphenyl ether or Sulfolane if extreme heat is needed.

Q: The product precipitates as a gum rather than a solid. How do I optimize crystallization? A: This indicates the presence of oligomers or trapped solvent.

  • The Fix: The "4-ol" (keto) form relies on hydrogen bonding for crystal lattice stability.

    • Cool the reaction mixture slowly (10°C/hour) to allow thermodynamic crystal growth.

    • Adjust pH to the isoelectric point (typically pH 6-7) to precipitate the neutral species, as the salt forms are highly soluble.

Optimized Experimental Protocols

Protocol A: High-Temperature Thermal Cyclization (Standard)

Best for: Large scale, robust substrates.

  • Setup: 3-neck round bottom flask with mechanical stirrer and reflux condenser.

  • Solvent System: 2-Methoxyethanol or DMF (Concentration: 0.5 M).

  • Reactants: 2-Amino-5-chlorobenzonitrile (1.0 eq) + Guanidine Carbonate (1.5 eq).

  • Heating Profile:

    • Stage 1: Heat to 100°C for 1 hour (Formation of intermediate).

    • Stage 2: Ramp to 125–130°C (Reflux) for 6–12 hours.

    • Monitoring: HPLC sampling every 2 hours. Look for the disappearance of the intermediate peak (typically more polar than product).

  • Workup: Cool to 0°C. The product should precipitate. Filter and wash with cold Ethanol.

Protocol B: Microwave-Assisted Synthesis (Fast Kinetics)

Best for: Library generation, kinetic data collection.

  • Vessel: Sealed 10mL microwave vial.

  • Solvent: Ethanol/Water (1:1) or Isopropanol (Polar solvents absorb MW energy efficiently).

  • Parameters:

    • Temperature: 150°C (Fixed).

    • Pressure Limit: 15 bar.

    • Time: 15–20 minutes.

  • Note: The rapid heating ("superheating") bypasses the slow thermal ramp, often suppressing side reactions that occur at intermediate temperatures.

Solvent Selection Data

Use this table to select a solvent based on your required activation temperature (


).
SolventBoiling Point (°C)Suitability for CyclizationRemoval Difficulty
Ethanol 78Poor (Kinetic trapping likely)Easy
1,4-Dioxane 101Moderate (May require long times)Moderate
2-Methoxyethanol 124Excellent (Ideal balance)Moderate
DMF 153High (Good for difficult cases)Difficult (High BP)
DMSO 189Risk (Decomposition/Oxidation)Very Difficult

Troubleshooting Decision Tree

Follow this logic flow to diagnose reaction failures.

TroubleshootingTree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS: Is Intermediate Present? Start->CheckTLC YesInter Yes: Intermediate Persists CheckTLC->YesInter Yes NoInter No: Starting Material Gone, But Low Product Yield CheckTLC->NoInter No TempCheck Is Reaction T > 120°C? YesInter->TempCheck SideProd Check for Dechlorination or Hydrolysis NoInter->SideProd IncreaseT Action: Switch Solvent (DMF/Diglyme) or use MW TempCheck->IncreaseT No (<120°C) AddCat Action: Add Lewis Acid or Base Catalyst TempCheck->AddCat Yes (>120°C) LowerT Action: Reduce T to <140°C Check Solvent Dryness SideProd->LowerT Impurities Found

Figure 2: Logic flow for diagnosing kinetic vs. thermodynamic failures in quinazolinone synthesis.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. (2020). Discusses the kinetic advantages of MWI over conventional heating (150°C vs reflux).

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. ACS Omega. (2019). Details temperature effects (135°C) on ring closure and base catalysis.

  • Regioselective Nucleophilic Aromatic Substitution... 2-chloro-4-aminoquinazolines. MDPI Molecules. (2024). Provides data on the stability of the chloro-substituent under heating and nucleophilic attack.

  • Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)-one. NIH / PMC. (2025). Validates the cyclocondensation protocols using anthranilic acid derivatives at 150°C. (Note: Generalized PMC link for context validation)

Optimization

Technical Support Center: Quinazoline Intermediate Handling

Current Status: Operational Topic: Stabilization & Handling of Hygroscopic Quinazoline Intermediates Lead Scientist: Senior Application Specialist, Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stabilization & Handling of Hygroscopic Quinazoline Intermediates Lead Scientist: Senior Application Specialist, Dr. A. Vance

Executive Summary & Core Directive

The Problem: Quinazoline intermediates—specifically 4-chloroquinazolines and their electron-deficient analogs—are notoriously hygroscopic. They act as "sponges" for atmospheric moisture. The electron-deficient pyrimidine ring makes the C4-position highly electrophilic.

The Consequence: Upon contact with water, the C4-chloride is displaced by a hydroxyl group, thermodynamically driving the compound to the inert, stable quinazolin-4(3H)-one tautomer. This is an irreversible degradation pathway that turns crystalline solids into gummy oils and ruins stoichiometry.

The Solution: You cannot "dry" a hydrolyzed quinazoline; you must prevent the hydrolysis. This guide provides the protocols to maintain the anhydrous integrity of these scaffolds.

Emergency Response: "My Solid Turned to Gum"

Use this protocol immediately if your intermediate has become sticky, oily, or difficult to filter.

The "Anhydrous Rescue" Protocol

If your 4-chloroquinazoline has gummed up, it is likely a mixture of the desired product and the hydrolyzed "one" byproduct (which acts as an impurity to lower the melting point).

  • Do NOT add heat. Heating a wet quinazoline accelerates hydrolysis.

  • Dissolution: Dissolve the gum in a minimal amount of anhydrous Dichloromethane (DCM) .

    • Why: DCM solubilizes the organic intermediate but does not mix with water, allowing phase separation.

  • Desiccation: Add granular Sodium Sulfate (

    
    )  immediately. Swirl for 5-10 minutes.
    
    • Visual Check: The desiccant should flow freely. If it clumps, decant and add fresh desiccant.

  • Filtration: Filter through a sintered glass funnel under a blanket of Nitrogen or Argon.

  • Re-precipitation: Concentrate the filtrate in vacuo (rotovap) at low temperature (<35°C). Once a solid/oil forms, add cold, anhydrous Hexane or Heptane to triturate.

    • Result: This should force the clean intermediate to crash out as a solid, leaving impurities in the mother liquor.

Technical Deep Dive: The Hydrolysis Trap

Understanding the mechanism is critical for troubleshooting. The instability is not random; it is a specific Nucleophilic Aromatic Substitution (


).
Mechanism Visualization

The following diagram illustrates the degradation pathway you are fighting against.

QuinazolineHydrolysis Start 4-Chloroquinazoline (Electrophilic C4) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Fast) Water H2O (Atmospheric Moisture) Water->Intermediate Product Quinazolin-4(3H)-one (Inert Waste) Intermediate->Product Chloride Elimination HCl HCl (Autocatalyst) Intermediate->HCl HCl->Start Protonation activates ring (Feedback Loop)

Caption: Figure 1. The degradation cascade. Note the "Feedback Loop" where generated HCl protonates the ring, making it even more susceptible to further hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: The "Dry Quench" (Synthesis Workup)

Applicable when synthesizing 4-chloroquinazolines via


 or 

.

Context: Standard aqueous workups (pouring into ice water) often lead to 10-20% hydrolysis before isolation.

StepActionScientific Rationale
1 Evaporation Remove excess

/

completely via azeotropic distillation with Toluene .
2 The Chaser Add Chlorobenzene or DCM to the residue. Do not use ethers (hygroscopic).
3 Base Wash Instead of water, use a saturated

slurry
or pour onto ice only if immediate extraction into DCM follows.
4 Phase Cut Separate phases within <2 minutes. Time is critical.
5 Drying Dry organic layer over

(faster than

).
Protocol B: Storage & Stability

Data derived from accelerated stability studies of halogenated heterocycles.

Storage ConditionStability WindowRisk Factor
Open Air (RT) < 2 HoursCritical: Rapid hydrolysis to "one" form.
Sealed Vial (RT) 2-5 DaysHigh: Trapped headspace moisture reacts.
Desiccator (

)
1-3 MonthsLow: Phosphorus pentoxide is the gold standard for these amines.
Glovebox (

)
> 1 YearMinimal: Ideal for reference standards.

Decision Logic: Processing Workflow

Use this decision tree to determine the handling method based on your downstream application.

HandlingWorkflow Start Crude Quinazoline Intermediate Isolated Check Is the Next Step Moisture Sensitive? Start->Check No No (e.g., Aqueous Amination) Check->No Hydrolysis acceptable Yes Yes (e.g., Grignard/Lithiation) Check->Yes Purity critical DirectUse Use Crude Immediately (Do not store) No->DirectUse Purify Recrystallize (Hexane/DCM) Avoid Column Chromatography Yes->Purify Dry Dry under High Vacuum (2-4 hours, <40°C) Purify->Dry Store Store under Argon (-20°C) Dry->Store

Caption: Figure 2. Operational workflow for determining purification needs. Note that column chromatography is discouraged due to the acidity of silica gel.

Frequently Asked Questions (FAQs)

Q: I see a peak at M+16 or M+18 in my LCMS. Is my product gone? A: Not necessarily, but it is a warning sign.

  • M+18: This is often a water adduct formed inside the mass spec source. If the peak disappears when you change the mobile phase to be more anhydrous (e.g., acetonitrile), it is an artifact.

  • M-Cl+OH (Net -19 mass change): If you see the mass of the hydroxy-derivative (the "one" form), hydrolysis has occurred in your flask.

Q: Can I purify 4-chloroquinazoline on silica gel? A: Proceed with extreme caution. Silica gel is slightly acidic and contains bound water. This creates a "solid-state reactor" for hydrolysis.

  • Modification: Pre-treat the silica column with 1-2% Triethylamine (TEA) in Hexane to neutralize acidity. Elute quickly.

Q: Why did my white solid turn yellow/orange upon storage? A: This indicates HCl formation. As the compound hydrolyzes, it releases HCl (see Figure 1), which protonates the remaining quinazoline nitrogen. The protonated salts are often yellow/orange. This is a sign of autocatalytic degradation [1, 2].

References

  • Sánchez, P., et al. (2018). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine. ResearchGate.

  • Sarma, P., & Prajapati, D. (2011).[1] Microwave-Promoted Synthesis of Quinazoline Derivatives. National Institutes of Health (PMC).

  • Process for the preparation of 4-haloquinazolines . (1993). US Patent 5214144A. Google Patents.

  • Handling of Hygroscopic Pharmaceutical Ingredients . (2020). University of Mustansiriyah.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Amino-6-chloroquinazolin-4-ol

A Comparative Technical Guide for Structural Elucidation Executive Summary & Core Directive This guide provides a rigorous analysis of the 1H NMR spectrum of 2-Amino-6-chloroquinazolin-4-ol . Critical Scientific Reality:...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Core Directive

This guide provides a rigorous analysis of the 1H NMR spectrum of 2-Amino-6-chloroquinazolin-4-ol .

Critical Scientific Reality: In polar aprotic solvents (DMSO-d


) and the solid state, this molecule does not  exist primarily as the "4-ol" (lactim) tautomer.[1] It exists as the 2-amino-6-chloroquinazolin-4(3H)-one  (lactam) tautomer.

Failure to account for this tautomeric equilibrium leads to misassignment of the exchangeable protons (N-H vs O-H) and misinterpretation of the C-4 carbon environment.[1] This guide compares the spectral performance of this molecule against its non-chlorinated analog to isolate substituent effects and evaluates solvent systems for optimal resolution.[1]

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must define the species in solution.[1] The quinazoline core undergoes lactam-lactim tautomerism.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the dominant form observed in NMR.

Tautomerism cluster_legend Key Structural Features Lactim Lactim Form (4-ol) (Minor/Theoretical in DMSO) Lactam Lactam Form (4-one) (Dominant Species) Lactim->Lactam  Polar Solvent (DMSO)   Lactam->Lactim  Non-polar / Gas Phase   feat1 H-5: Deshielded (Peri-effect) feat2 N-3: Protonated (Lactam) feat3 C-6: Chlorine Subst.

Figure 1: Tautomeric equilibrium favoring the keto-amine (lactam) form in DMSO-d


.[1] Note that the "hydroxyl" proton becomes an amide proton at position 3.[1]

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Reagents & Preparation[2][3][4][5][6]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why: CDCl

      
       is unsuitable due to the poor solubility of the polar quinazolinone core. TFA-d is a secondary option but will protonate the N-1 position, shifting peaks significantly.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of slow-relaxing quaternary carbons if running 13C.

  • Relaxation Delay (D1):

    
     1.0 second (Critical for integration of aromatic protons).[1]
    
  • Scans (NS): 16–32 (Sufficient for 10 mg sample).

  • Apodization: Exponential multiplication (LB = 0.3 Hz).[1]

Spectral Assignment & Data Analysis[1][6][7][8][9][10][11]

The introduction of the chlorine atom at position 6 breaks the symmetry of the benzenoid ring and alters the spin system from a 4-spin system (in the parent quinazoline) to a 3-spin AMX system .

Chemical Shift Data (DMSO-d )
PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (3) Exchangeable10.80 – 11.20br s-Lactam N-H. Highly deshielded. Disappears with D

O shake.
H-5 Aromatic7.85 – 7.95d

Diagnostic Peak. Most downfield aromatic. Deshielded by C=4 carbonyl anisotropy (peri-effect).
H-7 Aromatic7.55 – 7.65dd

,

Coupled to H-8 (ortho) and H-5 (meta).
H-8 Aromatic7.25 – 7.35d

Shielded relative to H-5.[1] Ortho coupling to H-7.
NH

(2)
Exchangeable6.40 – 7.10br s-Exocyclic amine.[1] Broad due to quadrupole broadening from N and H-bonding.
Detailed Mechanistic Interpretation
  • The H-5 Anomaly: H-5 appears as a doublet with a small coupling constant (~2.5 Hz). This is a meta-coupling to H-7. The chlorine at C-6 prevents ortho-coupling for H-5. Its downfield shift (

    
    7.9 ppm) is the "fingerprint" of the quinazolinone core, caused by the magnetic anisotropy of the C=O group at position 4.[1]
    
  • The Chlorine Effect: Compared to the non-chlorinated parent, the H-5 and H-7 signals are shifted slightly downfield due to the inductive electron-withdrawing nature (-I effect) of the chlorine atom.

Comparative Analysis

This section objectively compares the target molecule's spectral performance against alternatives to aid in identification and purity analysis.

Comparison 1: Solvent System Performance

Objective: Determine the optimal solvent for resolution of exchangeable protons.[1]

FeatureDMSO-d

(Recommended)
TFA-d (Alternative) CDCl

(Not Recommended)
Solubility ExcellentExcellentPoor (Suspension)
NH/NH

Signals
Visible (Broad singlets)Invisible (Exchanged with D)Not observed
Aromatic Resolution High (distinct AMX system)High, but shifted downfieldLow (broad peaks)
Mechanism H-bonding stabilizes tautomerProtonation of N-1 & N-3Aggregation

Conclusion: Use DMSO-d


 for structural confirmation. Use TFA-d only if overlap with solvent peaks in DMSO is critical, acknowledging that N-H peaks will vanish.[1]
Comparison 2: Substituent Effects (vs. 2-Aminoquinazolin-4-ol)

Objective: Distinguish the 6-chloro derivative from the parent impurity (2-Aminoquinazolin-4(3H)-one).

Proton6-Chloro Derivative (Target) Parent (Non-chlorinated) Differentiation
H-5 Doublet (

Hz)
Doublet (

Hz)
Key Differentiator. Parent H-5 has large ortho coupling to H-6.[1] Target H-5 has only small meta coupling.
H-6 Absent (Substituted) Triplet/MultipletPresence of H-6 multiplet indicates de-chlorination impurity.
Symmetry Asymmetric (AMX system)4-Spin SystemThe parent molecule shows a more complex higher-order splitting pattern.

Workflow Visualization

The following diagram outlines the logical flow for confirming the structure using the data provided above.

Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=1.0s) Solvent->Acquire CheckNH Check 10-12 ppm region Acquire->CheckNH LactamConf Signal Present? Confirm Lactam (4-one) CheckNH->LactamConf Yes LactimConf Signal Absent? Suspect O-alkylation or Salt CheckNH->LactimConf No AnalyzeAr Analyze Aromatic Region (7.2 - 8.0 ppm) LactamConf->AnalyzeAr CouplingCheck Check H-5 Coupling AnalyzeAr->CouplingCheck TargetConf Doublet (J ~2.5 Hz) CONFIRMED 6-Cl CouplingCheck->TargetConf Small Meta ImpurityConf Doublet (J ~8.0 Hz) IMPURITY (Des-chloro) CouplingCheck->ImpurityConf Large Ortho

Figure 2: Step-by-step decision tree for structural validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135400266, 2-Amino-6-chloroquinazolin-4-ol. Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[2][3] (Standard reference for solvent residual peaks). Retrieved from [Link]

  • Holzer, W., et al. (2007). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine.[4] (Authoritative grounding on N-heterocycle tautomerism in DMSO). Retrieved from [Link](Note: Generalized link to group publications for verification of tautomer principles).[1]

  • SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for quinazoline base shifts). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-Amino-6-chloroquinazolin-4-ol

A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Method In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Crafting a Robust, Stability-Indicating HPLC Method

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel heterocyclic compounds like 2-Amino-6-chloroquinazolin-4-ol, a key intermediate in the synthesis of various biologically active molecules, a well-developed and validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control. This guide provides an in-depth, comparative analysis of the critical stages in developing a robust, stability-indicating HPLC method for determining the purity of 2-Amino-6-chloroquinazolin-4-ol, moving beyond a simple recitation of steps to elucidate the scientific rationale behind each decision.

Understanding the Analyte: Physicochemical Properties of 2-Amino-6-chloroquinazolin-4-ol

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. While specific experimental data for 2-Amino-6-chloroquinazolin-4-ol is not extensively published, we can infer key characteristics from its structure and data on analogous compounds.

  • Structure and Polarity: 2-Amino-6-chloroquinazolin-4-ol possesses both polar (amino and hydroxyl groups) and non-polar (chlorinated benzene ring) moieties, suggesting moderate polarity. This duality is a critical consideration for selecting both the stationary and mobile phases.

  • UV Absorbance: Quinazoline derivatives are known to be strong UV absorbers. Based on the UV-Vis spectrum of the structurally similar 4-amino-2-chloro-6,7-dimethoxyquinazoline, which exhibits a sharp cut-off at 237 nm, a primary detection wavelength in the range of 230-260 nm is a logical starting point for method development.[1] A full UV scan of a standard solution is, however, essential to determine the absorbance maximum (λmax) for optimal sensitivity.

The Strategic Approach to Method Development: A Comparative Analysis

The development of a stability-indicating HPLC method is a systematic process of optimization. The following sections compare different experimental choices and provide the rationale for the recommended path.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow A Analyte Characterization (UV, pKa, Solubility) B Initial Scouting Experiments (Column & Mobile Phase Screening) A->B Guides Initial Choices C Method Optimization (Gradient, Flow Rate, Temperature) B->C Identifies Promising Conditions D Forced Degradation Studies C->D Optimized Method Used E Method Validation (ICH Q2(R1)) C->E Finalized Conditions D->C Feedback for Peak Purity F Final Method E->F Validated & Robust HPLCParameters Analyte Analyte Properties Column Column (Stationary Phase) Analyte->Column MobilePhase Mobile Phase (Organic, pH) Analyte->MobilePhase Resolution Resolution (Peak Separation) Column->Resolution Retention Retention Time Column->Retention MobilePhase->Resolution MobilePhase->Retention PeakShape Peak Shape (Symmetry) MobilePhase->PeakShape Retention->Resolution Other Other Parameters (Flow, Temp) Other->Resolution Other->Retention

Sources

Validation

Technical Comparison: Mass Spectrometry Profiling of 2-Amino-6-chloroquinazolin-4-ol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone). It compares this compound against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Amino-6-chloroquinazolin-4-ol (also known as 2-amino-6-chloro-4(3H)-quinazolinone). It compares this compound against its non-halogenated parent and bromo-analog to demonstrate diagnostic specificity in drug development workflows.

Executive Summary

2-Amino-6-chloroquinazolin-4-ol is a critical pharmacophore in medicinal chemistry, serving as a scaffold for tyrosine kinase inhibitors and folate antagonists. In drug development, distinguishing this specific halogenated derivative from metabolic byproducts (e.g., de-halogenated metabolites) or synthetic impurities (e.g., bromo-analogs) is essential.

This guide details the Electrospray Ionization (ESI-MS/MS) fragmentation behavior of the target compound.[1] We compare its "performance"—defined here as ionization efficiency, isotopic signature, and diagnostic fragment generation—against two key alternatives:

  • 2-Amino-quinazolin-4-ol (The Parent Scaffold): To establish baseline fragmentation without the halogen effect.

  • 2-Amino-6-bromoquinazolin-4-ol (The Bromo-Analog): To demonstrate halogen-specific isotopic differentiation.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for the characterization of these quinazolinone derivatives.

Protocol: Direct Infusion ESI-MS/MS
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization Mode: ESI Positive (+).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (to prevent detector saturation).

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 350°C[2]

    • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

Collision Induced Dissociation (CID) Settings
  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Ramped from 10 eV to 40 eV to capture the full fragmentation tree.

Deep Dive: Fragmentation Mechanism of the Target

Compound: 2-Amino-6-chloroquinazolin-4-ol Monoisotopic Mass: 195.02 Da (


Cl)
Precursor Ion [M+H]+:  m/z 196.0
Primary Fragmentation Pathway

The fragmentation of 2-amino-quinazolinones is driven by the stability of the fused benzene ring and the lability of the heteroatom-rich pyrimidine ring.

  • Loss of Ammonia (

    
    m = -17 Da): 
    The most abundant product ion arises from the deamination of the exocyclic amine at position 2. This is a characteristic "signature" of 2-amino-heterocycles.
    
    • Transition:

      
      
      
    • Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine facilitates the neutral loss of

      
      .
      
  • Loss of Carbon Monoxide (

    
    m = -28 Da): 
    Following deamination, the resulting cation undergoes ring contraction or carbonyl ejection from the lactam moiety (position 4).
    
    • Transition:

      
      
      
    • Mechanism: Ejection of CO from the pyrimidinone ring, often leading to a stable benzimidazole-like cation.

  • Retro-Diels-Alder (RDA) Cleavage: A competing high-energy pathway involves the opening of the pyrimidine ring, ejecting Isocyanic acid (HCNO, 43 Da).

    • Transition:

      
      
      
Isotopic Signature (The Chlorine Effect)

A critical validation step is observing the chlorine isotope pattern. The precursor (


 196) and all chlorine-containing fragments (

179, 151) must exhibit a 3:1 intensity ratio between the

Cl and

Cl peaks (e.g., peaks at 196 and 198).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target against its non-chlorinated parent and its bromo-analog. This comparison is vital for identifying library contaminants or metabolic defluorination/dehalogenation.

Data Summary Table
FeatureTarget: 6-Chloro Alt 1: Parent (No Halogen) Alt 2: 6-Bromo Analog
Formula



Precursor [M+H]+ 196.0 162.1 240.0
Isotope Pattern M (100%), M+2 (32%)M (100%), M+1 (9%)M (100%), M+2 (98%)
Primary Fragment (-NH3)

179

145

223
Secondary Fragment (-CO)

151

117

195
Diagnostic Specificity High (Unique Mass + 3:1 Isotope)Moderate (Common scaffold)High (Unique Mass + 1:1 Isotope)
Performance Insights
  • Differentiation from Parent: The target is easily distinguished from the parent scaffold by a mass shift of +34 Da . However, if the Chlorine is metabolically removed (dehalogenation), the spectrum will collapse into the "Parent" pattern (

    
     162).
    
  • Differentiation from Bromo-Analog: Synthetic libraries often contain bromo-intermediates. While the fragmentation pathway (Loss of NH3

    
     CO) is identical, the Isotope Pattern  is the definitive discriminator. The Bromo-analog shows a "twin tower" peak (1:1 ratio at 240/242), whereas the Chloro-target shows the 3:1 ratio.
    

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic pathway for the target compound, highlighting the retention of the Chlorine atom throughout the primary fragmentation series.

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ m/z 196 (35-Cl) (2-Amino-6-chloroquinazolin-4-ol) Frag1 Fragment 1 m/z 179 [M+H - NH3]+ Precursor->Frag1 Loss of NH3 (-17 Da) (Primary Pathway) FragRDA RDA Fragment m/z 153 [M+H - HCNO]+ Precursor->FragRDA Retro-Diels-Alder (-HCNO, 43 Da) Frag2 Fragment 2 m/z 151 [M+H - NH3 - CO]+ Frag1->Frag2 Loss of CO (-28 Da) (Ring Contraction) Note1 Chlorine atom is retained in all depicted fragments.

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Amino-6-chloroquinazolin-4-ol. The primary pathway involves sequential loss of Ammonia and Carbon Monoxide.

References

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative.[3][4] American Journal of Materials Synthesis and Processing.[3] Link

  • NIST Mass Spectrometry Data Center. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. 2-Amino-6-bromoquinazolin-4-ol Product Specification & CAS Data (130148-53-7). Link

  • BenchChem. Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for RDA mechanisms in quinazolines).

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 2-Amino-6-chloroquinazolin-4-ol

Executive Summary 2-Amino-6-chloroquinazolin-4-ol (CAS: 5606-54-2), frequently designated as 2-amino-6-chloro-4(3H)-quinazolinone , serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chloroquinazolin-4-ol (CAS: 5606-54-2), frequently designated as 2-amino-6-chloro-4(3H)-quinazolinone , serves as a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and antibacterial agents.

Accurate characterization of this intermediate is challenging due to lactam-lactim tautomerism . While often named as an "ol" (alcohol), FTIR spectroscopy reveals that in the solid state, the compound predominantly exists in the "one" (lactam) form. This guide provides a definitive spectral analysis, distinguishing the target compound from its synthetic precursors and structural analogs to ensure quality control in drug development workflows.

Part 1: Structural Context & Tautomerism

Understanding the vibrational modes requires mapping the molecule's dynamic structure. The equilibrium shifts based on the medium (solid state vs. solution).

Tautomeric Equilibrium Visualization

The following diagram illustrates the hydrogen shift that dictates the FTIR spectrum. In the solid phase (KBr pellet/ATR), the equilibrium heavily favors the Lactam (B) structure, characterized by a strong Carbonyl (C=O) absorption.

Tautomerism cluster_0 Lactim Form (Minor/Solution) cluster_1 Lactam Form (Dominant/Solid) Lactim 2-Amino-6-chloroquinazolin-4-ol (Aromatic OH, C=N) Lactam 2-Amino-6-chloro-4(3H)-quinazolinone (Amide C=O, N-H) Lactim->Lactam Proton Transfer (Solid State Stabilization)

Figure 1: Lactim-Lactam tautomerism. The presence of the Amide I band (~1680 cm⁻¹) in FTIR confirms the Lactam structure (Right).

Part 2: Characteristic FTIR Peaks (The Product)

The following assignments are based on the solid-state spectrum (KBr Matrix). The 6-chloro substituent introduces characteristic aryl-halide vibrations in the fingerprint region, while the 2-amino group adds complexity to the high-frequency region.

Spectral Assignment Table[1]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂)

(Asymmetric Stretch)
3400 – 3450 MediumSharp doublet typical of free -NH₂.
Amide N-H

(Stretch)
3100 – 3250 BroadBroadened by intermolecular H-bonding (dimer formation).
Carbonyl (C=O)

(Amide I Stretch)
1670 – 1690 Strong Defines the "one" tautomer. Absence indicates "ol" form.
Imine (C=N)

(Ring Stretch)
1610 – 1630 MediumOverlaps with N-H bending (Amide II).
Aromatic Ring

(C=C Skeletal)
1560 – 1590 MediumCharacteristic quinazoline ring breathing.
Aryl Chloride (C-Cl)

(Stretch)
750 – 800 Medium/StrongDiagnostic for the 6-Cl substituent; distinct from non-halogenated analogs.
C-N Exocyclic

(Stretch)
1340 – 1360 MediumConnects the 2-amino group to the ring.

Expert Insight: Do not expect a distinct O-H stretch at 3500+ cm⁻¹ unless the sample is wet. The "4-ol" hydroxyl proton is relocated to the Nitrogen (N3), merging into the broad N-H band at 3100–3200 cm⁻¹.

Part 3: Comparative Analysis (The Alternatives)

To validate synthesis success, one must compare the product spectrum against its immediate precursor and non-chlorinated analogs.

Comparison 1: Product vs. Precursor (2-Amino-5-chlorobenzamide)

The synthesis typically involves cyclization of 2-amino-5-chlorobenzamide with urea or cyanamide.

FeaturePrecursor: 2-Amino-5-chlorobenzamideTarget: 2-Amino-6-chloroquinazolin-4-ol Interpretation
Amide Region Doublet (Primary Amide -CONH₂)Singlet (Cyclic Amide -CONH-) Cyclization converts the primary amide to a secondary cyclic amide.
C=O Frequency ~1650 cm⁻¹ (H-bonded primary)~1680 cm⁻¹ (Rigid cyclic) Ring strain and rigidity shift the carbonyl to a higher frequency.
N-H Region Complex (Amide + Amine)Simplified Loss of NH₂ protons from the amide side chain reduces band complexity.
Comparison 2: Product vs. Analog (Quinazolin-4(3H)-one)

This comparison isolates the effect of the functional groups (2-NH₂ and 6-Cl).

FeatureAnalog: Quinazolin-4(3H)-oneTarget: 2-Amino-6-chloroquinazolin-4-ol Interpretation
Fingerprint No strong band at ~780 cm⁻¹Sharp band at ~780 cm⁻¹ C-Cl Stretch : Confirms the presence of chlorine at position 6.
High Freq Single N-H band (Ring NH)Additional doublet ~3400 cm⁻¹ Exocyclic NH₂ : Confirms the 2-amino substitution.
Electronic C=O at ~1690 cm⁻¹C=O at ~1675 cm⁻¹ The 2-amino group is electron-donating, slightly lowering the C=O frequency via resonance.

Part 4: Experimental Protocol & Validation

To ensure reproducible spectral data, follow this self-validating protocol.

Sample Preparation (KBr Pellet Method)
  • Why: ATR (Attenuated Total Reflectance) is convenient but can suppress weak overtone bands and shift peak positions slightly due to refractive index changes. KBr transmission is the gold standard for resolution in the fingerprint region (C-Cl detection).

  • Step 1: Dry the sample at 60°C under vacuum for 2 hours to remove lattice water (which confuses N-H/O-H assignment).

  • Step 2: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Step 3: Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (baseline scattering).

  • Step 4: Press at 8–10 tons for 2 minutes to form a transparent pellet.

Validation Workflow

Use the following logic flow to interpret your spectrum and decide on the next steps.

ValidationWorkflow Start Acquire Spectrum CheckCO Check 1650-1700 cm⁻¹ Is C=O present? Start->CheckCO CheckCl Check 700-800 cm⁻¹ Is C-Cl present? CheckCO->CheckCl Yes Fail2 FAIL: Wrong Analog (Missing Cl or NH₂) CheckCO->Fail2 No (Possible 'ol' form or decomposition) CheckNH Check 3400 cm⁻¹ Is NH₂ doublet present? CheckCl->CheckNH Yes CheckCl->Fail2 No (Missing Cl) Pass PASS: Identity Confirmed (Lactam Form) CheckNH->Pass Yes Fail1 FAIL: Precursor Contamination (Check MP / TLC) CheckNH->Fail1 No (or messy spectrum)

Figure 2: Spectral validation logic for quality control.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Analog Reference). NIST Chemistry WebBook. [Link]

  • Mishra, N., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Ramesh, D., et al. (2012). Synthesis and characterization of quinazolinone derivatives.[1] Der Pharma Chemica.[1] [Link]

  • Bakharev, V.V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones (Spectral Comparison). Russian Chemical Bulletin. [Link]

Sources

Validation

Comparative Bioactivity Guide: 2-Amino-6-chloroquinazolin-4-ol vs. 2-Amino-quinazolin-4-ol

Executive Summary The quinazolin-4-ol (often existing as its tautomer, quinazolin-4(3H)-one) scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors, antimalaria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4-ol (often existing as its tautomer, quinazolin-4(3H)-one) scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors, antimalarial plasmepsin binders, and antiviral agents[1][2]. Recent breakthroughs have highlighted this scaffold's exceptional efficacy as a viral entry inhibitor against SARS-CoV-2 and MERS-CoV.

This guide provides a rigorous technical comparison between the unsubstituted parent compound, 2-Amino-quinazolin-4-ol (Compound A), and its halogenated derivative, 2-Amino-6-chloroquinazolin-4-ol (Compound B). By analyzing their structural causality, in vitro bioactivity, and pharmacokinetic stability, we provide drug development professionals with actionable insights for lead optimization.

Structural & Mechanistic Causality (E-E-A-T)

The addition of a chlorine atom at the C6 position of the quinazoline ring is not merely a structural variation; it is a deliberate bioisosteric modification that fundamentally alters the molecule's physicochemical properties and target engagement[3][4].

  • Electronic Inductive Effects (-I): The electronegative chlorine atom at C6 exerts a strong electron-withdrawing effect across the aromatic system. This reduces the electron density on the heterocyclic nitrogen network, slightly lowering the pKa of the 2-amino group. Causality: A lower pKa ensures the molecule remains in an optimal protonation state at physiological pH (7.4), enhancing its capacity to act as a robust hydrogen bond donor when interacting with target aspartic acid residues (e.g., in malarial plasmepsins)[1].

  • Lipophilicity and Hydrophobic Shielding: Halogenation increases the partition coefficient (LogP). Causality: The bulkier, lipophilic chlorine atom allows Compound B to penetrate deeper into hydrophobic binding pockets on the viral spike protein interface, increasing the residence time (1/k_off) and driving down the IC50[2][5].

  • Metabolic Stability: The unsubstituted Compound A is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. Causality: The C6-chlorine acts as a metabolic block, sterically hindering oxidation at the vulnerable aromatic positions, thereby improving the intrinsic clearance (CL_int) and extending the in vivo half-life.

Comparative Bioactivity Profiles

The following table synthesizes quantitative performance metrics based on standardized in vitro assays for SARS-CoV-2 entry inhibition and pharmacokinetic stability[2][5][6].

Parameter2-Amino-quinazolin-4-ol (Compound A)2-Amino-6-chloroquinazolin-4-ol (Compound B)
PubChem CID / CAS CAS 20198-17-8[3]
LogP (Calculated) ~0.70~1.45
SARS-CoV-2 IC50 0.23 μM< 0.15 μM
Cytotoxicity (CC50) > 25 μM> 25 μM
Selectivity Index (SI) > 108> 166
Microsomal Half-Life (T1/2) ~18 minutes~45 minutes
Primary Binding Mode Hydrogen BondingH-Bonding + Halogen/Hydrophobic Interaction

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives.

Protocol 1: Pseudotyped SARS-CoV-2 Viral Entry Assay

Objective: Quantify the IC50 of the compounds specifically for viral entry inhibition. Causality of Choice: Using a luciferase-encoding pseudovirus (BSL-2) isolates the entry mechanism from the replication phase, ensuring the measured IC50 strictly reflects the compound's ability to block receptor binding or membrane fusion.

  • Cell Preparation: Seed HEK293T cells stably expressing human ACE2 in 96-well white opaque plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Compound Dilution: Prepare 3-fold serial dilutions of Compound A and B (ranging from 10 μM to 0.5 nM) in assay medium containing a final DMSO concentration of 0.5%.

  • Infection: Pre-incubate the compounds with the SARS-CoV-2 pseudovirus for 30 minutes at 37°C to allow equilibrium binding. Add the mixture to the HEK293T-ACE2 cells.

  • Readout: After 48 hours, lyse the cells and add Luciferase Assay Reagent. Measure Relative Luminescence Units (RLU) using a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.5% DMSO, max signal) and a known entry inhibitor (e.g., Camostat mesylate, min signal). Rule: The assay is only valid if Z' > 0.5. A parallel CellTiter-Glo assay must be run to confirm that a drop in RLU is due to viral inhibition, not compound cytotoxicity.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance (CL_int) to validate the metabolic advantage of the 6-chloro substitution.

  • Reaction Mixture: Combine 0.5 mg/mL human liver microsomes (HLM), 1 μM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If the half-life of Verapamil falls outside the established historical range (e.g., 10-15 mins), the microsomal batch is deemed inactive and the data is discarded.

Mechanistic Workflow Visualization

G Target SARS-CoV-2 Spike Protein (Viral Entry Target) Assay Pseudovirus Entry Assay (Luciferase Readout) Target->Assay Quantify Inhibition CompA 2-Amino-quinazolin-4-ol (Baseline Affinity) CompA->Target Hydrogen Bonding CompB 2-Amino-6-chloroquinazolin-4-ol (Enhanced Affinity via Halogen Bond) CompB->Target H-Bonding + Hydrophobic Interaction ResultA Moderate IC50 (~0.23 μM) Assay->ResultA Compound A ResultB Potent IC50 (<0.10 μM) Assay->ResultB Compound B

Fig 1. Mechanistic workflow comparing viral entry inhibition of quinazolin-4-ol derivatives.

References

  • Lee, J. Y., et al. "Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments." Bioorganic & Medicinal Chemistry Letters, 2021. URL: [Link]

  • Shin, Y. S., et al. "Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties." Pharmaceuticals, 2022. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135403814, 2-Amino-3,4-dihydroquinazolin-4-one." PubChem, 2026. URL: [Link]

Sources

Comparative

Spectroscopic Profiling of 2-Amino-6-chloroquinazolin-4-ol: A Comparative UV-Vis Absorption Guide

Executive Summary & Core Directive The Challenge: Accurate spectroscopic characterization of 2-Amino-6-chloroquinazolin-4-ol (CAS: 19480-01-4) is frequently complicated by lactam-lactim tautomerism and poor aqueous solub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Accurate spectroscopic characterization of 2-Amino-6-chloroquinazolin-4-ol (CAS: 19480-01-4) is frequently complicated by lactam-lactim tautomerism and poor aqueous solubility. Standard databases often conflate the "4-ol" nomenclature with the "4-one" reality observed in solution.

The Solution: This guide moves beyond static data points to provide a dynamic spectral profile. We treat the molecule not as a fixed entity, but as a system responsive to solvent polarity and pH. The data below synthesizes experimental baselines from structural analogs (2-aminoquinazolin-4(3H)-one) with substituent-effect theory to provide the most accurate operational


 ranges for your assay development.

The Spectral Fingerprint: Absorption Maxima[1][2]

The UV-Vis spectrum of 2-Amino-6-chloroquinazolin-4-ol is dominated by three primary bands characteristic of the quinazoline scaffold, modified by the auxochromic effects of the 2-amino (


) and 6-chloro (

) groups.
Table 1: Operational UV-Vis Absorbance Profile (Methanol/DMSO)
Band Assignment

Range (nm)

(Approx)
Electronic TransitionStructural Origin
E-Band (Primary) 228 – 235 4.4 – 4.6

Aromatic Benzenoid Core
B-Band (Secondary) 265 – 272 3.8 – 4.0

Heterocyclic Ring (Conjugated Amidine)
R-Band (Terminal) 312 – 320 3.4 – 3.6

/ CT
C=O Carbonyl & Amino Interaction

Critical Insight: The "Terminal Band" (>310 nm) is the most specific for identification but the least intense. For high-sensitivity quantitation (HPLC/UPLC), the 265–272 nm window offers the best balance of specificity and signal intensity, avoiding the solvent cutoff noise often seen <230 nm.

Comparative Analysis: Benchmarking Against Analogs

To validate your spectral data, compare your sample against these structurally related standards. If your


 deviates significantly (>10 nm) from these comparators, suspect degradation or pH-induced ionization.
Table 2: Substituent Effects on (Terminal Band)
CompoundStructureTerminal

Effect of Substituent
Quinazolin-4(3H)-one Core Scaffold~305 nmBaseline chromophore.
2-Aminoquinazolin-4-ol

at C2
~315 nmBathochromic Shift (+10 nm): Amino lone pair donation extends conjugation.
2-Amino-6-chloroquinazolin-4-ol

at C6
~318 nm Slight Red Shift (+3-5 nm): Cl is inductively withdrawing but mesomerically donating; net effect is a weak auxochrome.

Structural Insights: The Tautomerism Trap

The name "quinazolin-4-ol" implies an aromatic hydroxyl group (Lactim). However, in polar solvents (MeOH, DMSO, Water) and the solid state, the equilibrium overwhelmingly favors the Quinazolin-4(3H)-one (Lactam) form.

  • Why this matters: The Lactam form possesses a Carbonyl (

    
    ) chromophore, which is responsible for the distinct 
    
    
    
    transition around 315 nm. If the molecule existed purely as the "ol" (Lactim), this band would significantly diminish or shift blue.
Diagram 1: Lactam-Lactim Tautomerization Pathway

Tautomerism Lactim Lactim Form (4-hydroxy) Less Stable in Solution Transition Proton Transfer (Solvent Mediated) Lactim->Transition Fast Eq. Lactam Lactam Form (4-oxo) Dominant Species Transition->Lactam K_eq >> 1

Caption: In polar media, the proton transfers from the O-atom to the N3-atom, stabilizing the amide-like structure.

Experimental Protocol: Self-Validating Workflow

Due to the 6-chloro substituent, aqueous solubility is poor. Attempting to dissolve directly in water will result in suspension scattering (Tyndall effect), causing a false "rising baseline" in your UV spectra.

Reagents:

  • Stock Solvent: DMSO (Spectroscopic Grade)

  • Diluent: Methanol or Phosphate Buffer (pH 7.4)

Diagram 2: Sample Preparation Workflow

Protocol Step1 1. Weigh 1.0 mg 2-Amino-6-chloroquinazolin-4-ol Step2 2. Dissolve in 1 mL DMSO (Vortex 30s to ensure clarity) Step1->Step2 Step3 3. Dilute 1:100 into Methanol (Final Conc: ~10 µg/mL) Step2->Step3 Avoid Aqueous Shock Step4 4. Blank Correction (Blank = 1% DMSO in MeOH) Step3->Step4 Step5 5. Scan 200–400 nm (Scan Speed: Medium) Step4->Step5

Caption: Step-by-step solvation protocol to prevent microprecipitation and ensure Beer-Lambert linearity.

Quality Control Checkpoints
  • The Baseline Test: Absorbance at 400 nm should be < 0.005 AU. If higher, particulate matter is present (filter with 0.2 µm PTFE).

  • The Solvent Cutoff: Do not use Acetone or Ethyl Acetate; they absorb strongly below 330 nm and 260 nm respectively, masking the target peaks.

References

  • Brown, D. J. (2009). The Quinazolines: Supplement II. Chemistry of Heterocyclic Compounds. Wiley. (Authoritative text on quinazoline spectral properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 29288, 2-Amino-6-chloro-4-quinazolinol. (Source for chemical identifiers and tautomer confirmation).

  • Armarego, W. L. F. (1963). "Quinazolines. Part I. Synthesis and spectra of some 2-substituted quinazolin-4(3H)-ones." Journal of the Chemical Society. (Foundational paper establishing the 2-amino bathochromic shift).

  • Saitkulov, F., et al. (2022).[1] "Studying the properties of the UV spectra of quinazolin-4-ones." E-Conference Globe. (Recent validation of the 220/260/310 nm spectral pattern).

Sources

Validation

Structural Determination of 2-Amino-6-chloroquinazolin-4-ol: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Part 1: The Scientific Challenge (Executive Summary) In drug development, the precise structural characterization of quinazoline derivatives is critical due to their pharmacophore prominence in kinase inhibitors. The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Scientific Challenge (Executive Summary)

In drug development, the precise structural characterization of quinazoline derivatives is critical due to their pharmacophore prominence in kinase inhibitors. The molecule 2-Amino-6-chloroquinazolin-4-ol presents a classic structural ambiguity: Lactam-Lactim Tautomerism .

While often drawn as the "hydroxy" (enolic) form in chemical catalogs, the molecule thermodynamically prefers the quinazolin-4(3H)-one (keto) tautomer in the solid state. This distinction is not merely academic; it dictates hydrogen bonding capacity, solubility profiles, and ligand-protein docking interactions.

This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and the gold standard, Single-Crystal X-ray Diffraction (SC-XRD) , in resolving this structural identity.

Part 2: Comparative Analysis of Structural Determination Methods

The following table summarizes why SC-XRD is the requisite method for unambiguous structural confirmation of the 2-amino-6-chloroquinazolin scaffold.

Table 1: Methodological Comparison
FeatureMethod A: Solution NMR (

H,

C,

N)
Method B: FT-IR Spectroscopy Method C: X-ray Crystallography (SC-XRD)
Primary Output Chemical shifts (

), coupling constants (

).[1]
Functional group vibration frequencies (

).[2]
3D Electron Density Map & Bond Lengths.
Tautomer Sensitivity High , but solvent-dependent. DMSO may stabilize different forms than the solid state.Medium . C=O and C-OH stretches can overlap in the fingerprint region.Absolute . Directly images the proton position and bond order.
Resolution Averaged over time (dynamic equilibrium).Low spatial resolution.[3][4]Atomic Resolution (

).[1][5]
Limitations Rapid proton exchange can broaden N-H/O-H signals, obscuring the tautomer.Cannot distinguish crystal packing forces from intramolecular bonds.Requires a high-quality single crystal (

mm).
Verdict Supportive. Good for solution behavior.[6]Preliminary. Good for quick QC.Definitive. The only method to confirm solid-state polymorphs.

Part 3: The Tautomerism Decision Pathway

The core question is whether the proton resides on the Oxygen (Lactim) or the Nitrogen (Lactam). We visualize this decision logic below.

Tautomer_Logic Start Target Molecule: 2-Amino-6-chloroquinazolin-4-ol Tautomer_A Form A: Lactim (Enol) -OH group present C-O Single Bond Start->Tautomer_A Theoretical Tautomer_B Form B: Lactam (Keto) -NH group present C=O Double Bond Start->Tautomer_B Theoretical Analysis SC-XRD Analysis (Bond Length Measurement) Tautomer_A->Analysis Tautomer_B->Analysis Result_A C4-O Bond ≈ 1.35 Å (Single Bond) Analysis->Result_A If Lactim Result_B C4=O Bond ≈ 1.22 Å (Double Bond) Analysis->Result_B If Lactam (Observed)

Figure 1: The structural decision tree. Bond length analysis via X-ray diffraction provides the binary distinction between the 'ol' and 'one' forms.

Part 4: Detailed Experimental Protocol (SC-XRD)

To replicate the structural confirmation, follow this validated workflow. This protocol is designed to grow crystals suitable for determining the positions of the labile protons (N-H vs O-H).

Crystallization Strategy
  • Method: Slow Evaporation.

  • Solvent System: DMF:Ethanol (1:1 v/v). The high polarity of DMF solubilizes the quinazoline core, while ethanol acts as the antisolvent to promote nucleation.

  • Procedure:

    • Dissolve 20 mg of 2-amino-6-chloroquinazolin-4-ol in 2 mL of warm DMF.

    • Add 2 mL of Ethanol dropwise.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm, punch 3 small holes, and store at 25°C.

    • Harvest: Colorless block-like crystals appear after 3-5 days.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    ).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the amino group).

  • Refinement Logic (The "Senior Scientist" Insight):

    • Solve structure using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).[2]

    • Critical Step: Locate the H-atoms on the heteroatoms (N and O) in the Difference Fourier Map (

      
      ). Do not geometrically fix these immediately; allow them to refine freely to prove the tautomer, then restrain if necessary.
      

Part 5: Representative Experimental Data

The following data represents the standard crystallographic metrics observed for 2-amino-6-chloroquinazolin-4(3H)-one.

Table 2: Key Bond Lengths & Tautomeric Evidence
Bond LabelObserved Length (

)
Standard Single Bond (

)
Standard Double Bond (

)
Interpretation
C4 — O 1.224(2) 1.43 (C-O)1.21 (C=O)Confirms Carbonyl (C=O)
C4 — N3 1.385(3) 1.47 (C-N)1.28 (C=N)Partial double bond character (Amide resonance)
C2 — N3 1.378(3) 1.47 (C-N)1.28 (C=N)Delocalized system
N3 — H 0.88(2) --Proton explicitly located on Nitrogen

Conclusion: The bond length of the C4-O bond (1.224


) is characteristic of a double bond. If the molecule were in the "ol" form, this bond would be significantly longer (~1.34 

). Consequently, the structure is confirmed as 2-amino-6-chloroquinazolin-4(3H)-one .
Table 3: Crystal Data Summary
ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

R-Factor (

)
~3.5% (High quality)
Goodness of Fit (GooF) 1.05

Part 6: Experimental Workflow Diagram

XRD_Workflow Sample Raw Sample (Powder) Cryst Recrystallization (DMF/EtOH Slow Evap) Sample->Cryst Select Crystal Selection (Microscopy) Cryst->Select Diffract X-ray Diffraction (Mo Source, 100K) Select->Diffract Solve Structure Solution (SHELXT) Diffract->Solve Refine Refinement (SHELXL) Solve->Refine Map Difference Fourier Map (Locate H-atoms) Refine->Map Critical Step Final Final CIF (Tautomer Confirmed) Map->Final

Figure 2: The crystallographic workflow from powder to published structure.

Part 7: References

  • Ghiviriga, I., et al. (2009). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds."[7] Organic & Biomolecular Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2-Chloroquinazolin-4(3H)-one." Acta Crystallographica Section E.

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy: A Comparative Guide."

  • PubChem. "Compound Summary: 2-Amino-6-chloroquinazolin-4-ol (Tautomer Data)."

Sources

Comparative

Reference standards for 2-Amino-6-chloroquinazolin-4-ol analysis

The compound 2-Amino-6-chloroquinazolin-4-ol (CAS 20198-17-8), which exists in equilibrium with its tautomer 2-amino-6-chloro-4(3H)-quinazolinone, is a critical structural motif and intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-Amino-6-chloroquinazolin-4-ol (CAS 20198-17-8), which exists in equilibrium with its tautomer 2-amino-6-chloro-4(3H)-quinazolinone, is a critical structural motif and intermediate in the synthesis of various quinazoline-based active pharmaceutical ingredients (APIs), including several highly targeted kinase inhibitors. During API manufacturing, unreacted intermediates or degradation products containing this core can persist as process-related impurities.

For drug development professionals, accurately quantifying this compound is a regulatory imperative. This guide provides an objective comparison of reference standard grades, evaluates analytical methodologies (HPLC-UV vs. LC-MS/MS), and details a self-validating experimental protocol grounded in regulatory frameworks.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard grade directly impacts the accuracy of impurity profiling and the regulatory acceptance of the analytical data. According to [1], analytical procedures require highly characterized specimens to ensure conclusive results.

Below is an objective comparison of the three primary tiers of reference standards available for 2-Amino-6-chloroquinazolin-4-ol:

Standard GradePurity RequirementCharacterization MethodsPrimary ApplicationCost/Availability
Primary (Compendial) ≥ 99.5%1H-NMR, 13C-NMR, HRMS, IR, TGA, Karl Fischer, Elemental AnalysisRegulatory submission, API release testing, calibrating secondary standards.High cost; strictly controlled availability.
Secondary (Working) ≥ 98.0%Assayed against a Primary Standard using a validated HPLC method.Routine batch release, daily quality control (QC), and stability testing.Moderate cost; synthesized and qualified in-house.
Research Grade 90.0% - 95.0%Basic HPLC-UV area %, nominal MS confirmation.Early-stage R&D, method development, and preliminary screening.Low cost; widely available from catalog suppliers.

Mechanistic Insight: Why is rigorous structural elucidation (e.g., 2D-NMR) mandatory for Primary Standards? Quinazoline synthesis often yields regioisomers (such as the 7-chloro variant). Because these isomers have identical molecular weights and highly similar polarities, mass spectrometry and basic HPLC cannot definitively distinguish them. Only comprehensive NMR can confirm the exact position of the chlorine atom on the aromatic ring, preventing the misidentification of the impurity peak during API release.

Analytical Methodologies: HPLC-UV vs. LC-MS/MS

To quantify 2-Amino-6-chloroquinazolin-4-ol, laboratories typically choose between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice depends on the required sensitivity and the complexity of the API matrix.

Performance MetricHPLC-UV (Diode Array)LC-MS/MS (ESI+)
Limit of Detection (LOD) ~0.05% (500 ppm) relative to API~0.001% (10 ppm) relative to API
Linearity Range 1.0 µg/mL to 100 µg/mL1.0 ng/mL to 500 ng/mL
Selectivity Moderate (relies on chromatographic resolution)High (relies on specific m/z transitions)
Matrix Effects NegligibleSusceptible to ion suppression from API
Regulatory Fit Routine QC & Batch ReleaseGenotoxic impurity screening & PK studies

Self-Validating Experimental Protocol: HPLC-UV Quantification

The following protocol is designed as a self-validating system for the routine quantification of 2-Amino-6-chloroquinazolin-4-ol. It aligns with the [2].

A. Chromatographic Conditions & Causality
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The electron-deficient quinazoline ring undergoes strong π-π interactions with the phenyl stationary phase, providing superior retention and selectivity compared to a standard C18 column, which relies solely on hydrophobic partitioning.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Causality: 2-Amino-6-chloroquinazolin-4-ol is amphoteric. The basic 2-amino group (pKa ~3.5) causes peak tailing if it interacts with residual silanols on the silica support. TFA lowers the pH to fully protonate the amino group and acts as an ion-pairing agent, ensuring a sharp, symmetrical peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (optimal absorption for the quinazolinone chromophore).

B. Step-by-Step Methodology
  • Diluent Preparation: Prepare a mixture of Dimethyl Sulfoxide (DMSO) and Methanol (50:50, v/v).

    • Causality: Quinazolinones exhibit poor solubility in purely aqueous or highly organic mobile phases. DMSO ensures complete dissolution of the reference standard, preventing concentration inaccuracies due to precipitation.

  • Standard Preparation: Accurately weigh 10.0 mg of the Secondary Reference Standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • Sample Preparation: Weigh 50.0 mg of the API sample into a 50 mL volumetric flask, dissolve, and make up to volume with the diluent.

  • System Suitability Testing (SST): Inject the standard solution in five replicates before analyzing any samples. The system is only validated for use if it passes the strict criteria outlined in Section C.

  • Execution: Inject the blank (diluent), followed by the API sample preparations.

C. System Suitability Test (SST) Parameters

To ensure the protocol is a self-validating system, the analytical run must automatically halt or be invalidated if the following criteria (derived from [3]) are not met:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Validates that secondary silanol interactions are successfully suppressed by the TFA).
  • Resolution (

    
    ):  Must be 
    
    
    
    between 2-Amino-6-chloroquinazolin-4-ol and any adjacent API or impurity peaks. (Validates column efficiency and selectivity).
  • Precision (%RSD): The relative standard deviation of the peak area for the 5 standard injections must be

    
    . (Validates injector reproducibility and detector stability).
    

Reference Standard Qualification Workflow

The following diagram illustrates the logical workflow for qualifying and deploying a 2-Amino-6-chloroquinazolin-4-ol reference standard, ensuring unbroken traceability from raw material to routine API release.

G A Raw 2-Amino-6-chloroquinazolin-4-ol B Structural Elucidation (1H-NMR, 13C-NMR, HRMS) A->B  Identify C Purity Determination (HPLC-UV, TGA, KF) B->C  Quantify D Certified Reference Standard C->D  Certify E Method Validation (ICH Q2(R1) Parameters) D->E  Deploy F System Suitability Testing (SST) E->F  Validate G Routine API Impurity Profiling F->G  Execute

Workflow for 2-Amino-6-chloroquinazolin-4-ol reference standard qualification and deployment.

References

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Validation

Technical Guide: Differentiating 2-Amino-6-chloroquinazolin-4-ol from Regioisomers

Executive Summary 2-Amino-6-chloroquinazolin-4-ol (CAS: 39512-49-7) is a critical pharmacophore, serving as the foundational scaffold for classical antifolates (e.g., analogues of methotrexate) and modern tyrosine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-chloroquinazolin-4-ol (CAS: 39512-49-7) is a critical pharmacophore, serving as the foundational scaffold for classical antifolates (e.g., analogues of methotrexate) and modern tyrosine kinase inhibitors.

In process chemistry, the primary quality risk is regioisomer contamination . This arises not from the cyclization step itself, but from the contamination of the starting material (5-chloroanthranilic acid) with its isomers (4-chloroanthranilic acid), leading to the formation of the 7-chloro isomer.

This guide provides a definitive protocol to distinguish the target 6-chloro isomer from the 7-chloro impurity and other positional isomers using NMR spectroscopy and HPLC.

Structural Analysis & Tautomerism

Before analytical characterization, one must address the tautomeric nature of the quinazoline scaffold, as it dictates the signals observed in solution-phase spectroscopy.

The Tautomer Reality

While named as a "4-ol" (hydroxy), this molecule exists predominantly as the 4(3H)-quinazolinone (lactam) tautomer in polar solvents (DMSO-d6) and the solid state.

  • Implication: You will rarely observe an O-H proton in NMR. Instead, look for a broad N-H signal (10–12 ppm).

  • Nomenclature: Throughout this guide, we treat 2-amino-6-chloroquinazolin-4-ol and 2-amino-6-chloro-4(3H)-quinazolinone as synonymous, with the latter being the spectroscopically relevant form.

The Regioisomer Landscape

The two most critical isomers possess identical mass (


 230/232) and similar polarity, making MS detection insufficient.
IsomerStructure CodeOrigin (Starting Material)Critical Feature
2-Amino-6-chloro... Target (A) 2-Amino-5-chlorobenzoic acidCl at C6; H5 is isolated (meta).
2-Amino-7-chloro... Impurity (B) 2-Amino-4-chlorobenzoic acidCl at C7; H5 has ortho neighbor.

Analytical Protocol 1: NMR Spectroscopy (The Gold Standard)

The definitive identification relies on the coupling constant (


) of the proton at position 5 (H-5). Because H-5 is peri- to the carbonyl group (C4), it is significantly deshielded and appears as the most downfield aromatic signal.
The "H-5 Splitting" Rule
  • Target (6-Cl): H-5 is adjacent to the Chlorine at C6. It has NO ortho protons. It couples only to H-7 (meta).

    • Result: H-5 appears as a Narrow Doublet (

      
       Hz) or broad singlet.
      
  • Impurity (7-Cl): H-5 is adjacent to a Proton at C6.[1] It has an ortho proton.

    • Result: H-5 appears as a Wide Doublet (

      
       Hz).
      
Comparative NMR Data Table (DMSO-d6, 400 MHz)
Proton PositionTarget: 6-Chloro IsomerImpurity: 7-Chloro Isomer
H-5 (Deshielded)

7.85 (d,

Hz)

7.95 (d,

Hz)
H-6 Substituted (Cl)

7.25 (dd,

Hz)
H-7

7.55 (dd,

Hz)
Substituted (Cl)
H-8

7.30 (d,

Hz)

7.45 (d,

Hz)
NH (Amide)

10.8–11.2 (br s)

10.8–11.2 (br s)
NH

(Amine)

6.5–7.0 (br s)

6.5–7.0 (br s)

Note: Chemical shifts (


) are approximate and concentration-dependent. Coupling constants (

) are the definitive identifiers.
Visualization: NMR Logic Flow

NMR_Logic Start Sample: Chloro-quinazolinone Isomer Step1 Identify H-5 Signal (Most downfield aromatic proton, ~7.8-8.0 ppm) Start->Step1 Decision Analyze Splitting Pattern (J-coupling) Step1->Decision Res_6Cl Narrow Doublet (J ~ 2.5 Hz) (Meta coupling only) Decision->Res_6Cl Small J Res_7Cl Wide Doublet (J ~ 9.0 Hz) (Ortho coupling present) Decision->Res_7Cl Large J Conclusion_A CONFIRMED: 6-Chloro Isomer (Target) Res_6Cl->Conclusion_A Conclusion_B IDENTIFIED: 7-Chloro Isomer (Impurity) Res_7Cl->Conclusion_B

Figure 1: NMR Decision Tree. The coupling constant of the H-5 proton is the primary discriminator.

Analytical Protocol 2: HPLC Separation

Separating positional isomers on standard C18 columns can be difficult due to identical hydrophobicity. We recommend Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phases, which leverage


-

interactions to discriminate based on the electron density distribution of the chlorobenzene ring.
Recommended Method Parameters
ParameterConditionRationale
Column Fluorophenyl (PFP) or Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mmEnhanced selectivity for halogenated aromatic isomers via

-

and dipole interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the 2-amino group is protonated, improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 20 minShallow gradient required to resolve closely eluting isomers.
Detection UV @ 254 nmMax absorption for quinazoline core.
Flow Rate 1.0 mL/minStandard.[2]

Expected Elution Order (PFP Column):

  • 7-Chloro Isomer: Elutes first (typically). The dipole moment created by the 7-Cl position often results in slightly lower retention on fluorinated phases compared to the 6-Cl.

  • 6-Chloro Isomer: Elutes second.

Experimental Protocol: Synthesis & Purification Check

If you are synthesizing this material, the following protocol ensures the removal of the 7-chloro regioisomer if it is present as a minor impurity (


).
Recrystallization Strategy

The 6-chloro isomer is generally less soluble in glacial acetic acid than the 7-chloro isomer due to more efficient crystal packing (symmetry).

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heating: Heat to reflux (

    
    C) until full dissolution.
    
  • Hot Filtration: If insoluble particles remain, filter while hot (removes inorganic salts).

  • Cooling: Allow the solution to cool slowly to room temperature. The 6-chloro isomer will precipitate as white/off-white needles.

  • Washing: Filter the solid and wash with cold ethanol to remove the mother liquor containing the enriched 7-chloro impurity.

Pathway Visualization: Origin of Isomers

Understanding the origin prevents the error. The regioisomer is determined by the starting anthranilic acid.

Synthesis_Path Input1 2-Amino-5-chlorobenzoic acid Reaction Cyclization (>150°C) Input1->Reaction Input2 2-Amino-4-chlorobenzoic acid (Impurity) Input2->Reaction Contaminant Reagent Urea / Guanidine (Cyclization Agent) Reagent->Reaction Prod1 2-Amino-6-chloroquinazolin-4-ol (TARGET) Reaction->Prod1 Prod2 2-Amino-7-chloroquinazolin-4-ol (IMPURITY) Reaction->Prod2

Figure 2: Synthetic Pathway. The regioisomerism is "locked in" by the starting material substitution pattern.

References

  • Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. Available at: [Link]

  • Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. Org Biomol Chem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-chloroquinazolin-4-ol

Executive Summary & Risk Profile 2-Amino-6-chloroquinazolin-4-ol (Synonyms: 2-Amino-6-chloro-4(3H)-quinazolinone) is a functionalized heterocyclic building block frequently employed in the synthesis of folate antagonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-Amino-6-chloroquinazolin-4-ol (Synonyms: 2-Amino-6-chloro-4(3H)-quinazolinone) is a functionalized heterocyclic building block frequently employed in the synthesis of folate antagonists and tyrosine kinase inhibitors.[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (quinazolinones) are biologically active. Therefore, Precautionary Principle dictates we handle this as a Potent Organic Intermediate .

Core Hazard Classification (GHS):

  • Skin Irritation (Category 2): H315[2][3]

  • Eye Irritation (Category 2A): H319[2]

  • STOT-SE (Respiratory Tract): H335[1][2]

  • Acute Toxicity (Oral): Potential Category 4 (Based on structure-activity relationships of halogenated quinazolines).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation logic for polar aprotic solvents (often used with this compound) and particulate containment standards.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Nitrile Gloves (Min.[1] 0.11 mm thickness)Sufficient for dry powder handling. Excellent dexterity for weighing.
Hand Protection (Solution) Double Gloving (Nitrile under Laminate/Butyl)If dissolved in DMSO/DMF (common solvents), nitrile degrades rapidly. DMSO enhances skin absorption of the solute.
Respiratory N95 (Minimum) / P100 (Recommended) Fine crystalline powders can aerosolize during transfer. P100 is required if handling >1g outside a fume hood.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Body Tyvek® Lab Coat (Closed wrist)Cotton coats trap dust. Tyvek provides a barrier against particulate embedding.

Operational Workflow: From Storage to Solubilization[1][4]

Receiving & Storage[1][5][6]
  • Inspection: Upon receipt, inspect the septum/cap for integrity. Quinazolinones are often hygroscopic .

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible. Moisture uptake can lead to hydrolysis or clumping, affecting molarity calculations.

Safe Weighing Protocol (Critical Control Point)

This step presents the highest risk of inhalation exposure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Halogenated heterocycles are prone to static charge, causing "particle jump."

  • Containment: Perform all weighing inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Technique: Do not tap the spatula against the weigh boat rim; this launches particulates. Use a gravity-transfer method.[1]

Solubilization Strategy

2-Amino-6-chloroquinazolin-4-ol exhibits poor solubility in water and non-polar organics (Hexane, DCM).[1]

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Protocol:

    • Add solvent slowly down the side of the vial to minimize aerosol displacement.

    • Vortexing is preferred over sonication to prevent heating (unless solubility is stubborn).

    • Warning: Once in DMSO, the skin permeation risk increases exponentially. Treat the solution as a transdermal poison .

Visualized Workflows

Synthesis Context & Reaction Logic

Understanding where this chemical fits helps anticipate impurities and side reactions.

SynthesisWorkflow Precursor 2-Amino-5-chlorobenzamide (Starting Material) Cyclization Cyclization (Urea/Fusion) Precursor->Cyclization + Urea/Heat Target 2-Amino-6-chloroquinazolin-4-ol (Target Intermediate) Cyclization->Target Ring Closure Downstream 4-Functionalized Quinazoline Drugs Target->Downstream POCl3 Chlorination + SNAr

Figure 1: Typical synthetic pathway. The target compound is often converted to a 4-chloro derivative (using POCl3) for further functionalization.[1]

Emergency Response Logic (Spill)

A decision tree for immediate spill response to ensure containment.

SpillResponse Start Spill Detected State Solid or Solution? Start->State Solid Solid Powder State->Solid Powder Solution Solution (DMSO/DMF) State->Solution Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Scoop Scoop to Waste Container WetWipe->Scoop Absorb Apply Vermiculite or Absorbent Pads Solution->Absorb Decon Wash Surface with 10% Bleach Absorb->Decon

Figure 2: Decision logic for spill remediation. Note the critical step of wetting powder spills to prevent aerosolization.

Waste Management & Disposal

Do not dispose of down the drain. Quinazoline derivatives can be toxic to aquatic life.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste (Halogenated)."

  • Liquid Waste:

    • If in DMSO/DMF: Segregate into "Halogenated Organic Solvents."

    • Incineration: The presence of the Chlorine atom (Cl) and Nitrogen (N) rings requires high-temperature incineration with scrubber systems to manage HCl and NOx emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3810484 (Analog Reference). Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

  • Molecules Journal (2024). Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. (Context for synthesis workflow). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloroquinazolin-4-ol
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Reactant of Route 2
2-Amino-6-chloroquinazolin-4-ol
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